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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Disperse Red 167: Structure, Properties, and Analysis

Introduction Disperse Red 167 is a synthetic, non-ionic monoazo dye characterized by its deep red hue and low water solubility. As a member of the disperse dye class, it is primarily engineered for the coloration of hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Disperse Red 167 is a synthetic, non-ionic monoazo dye characterized by its deep red hue and low water solubility. As a member of the disperse dye class, it is primarily engineered for the coloration of hydrophobic synthetic fibers, most notably polyester, through high-temperature dyeing processes. Its molecular design facilitates diffusion into the amorphous regions of the polymer matrix, where it becomes physically trapped, imparting color. For researchers, toxicologists, and drug development professionals, understanding the physicochemical properties of compounds like Disperse Red 167 is crucial. Its potential for leaching from consumer textiles, presence in industrial effluents, and structural relation to potentially carcinogenic aromatic amines necessitate robust analytical methods for its detection and characterization.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and key analytical protocols relevant to a scientific audience.

Chemical Identity and Physicochemical Properties

The unique identity of Disperse Red 167 is defined by its specific molecular arrangement and resulting physical properties. These characteristics govern its behavior in both industrial applications and analytical settings.

Chemical Structure

Disperse Red 167 is structurally classified as a monoazo dye.[3] The core of its light-absorbing capability (the chromophore) is the azo group (-N=N-) that connects two substituted aromatic rings.[4] The specific arrangement of substituents (auxochromes) on these rings modulates the wavelength of light absorbed, resulting in its characteristic red color.

The International Union of Pure and Applied Chemistry (IUPAC) name for Disperse Red 167 is 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate .[5]

Caption: 2D Chemical Structure of Disperse Red 167 (C.I. 11338).

Physicochemical Data

A summary of key identifiers and properties for Disperse Red 167 is provided below. It is important for researchers to note the existence of a closely related compound, Disperse Red 167:1, which has a different molecular formula and weight. This distinction is critical for accurate analytical quantification and toxicological assessment.

PropertyValueSource(s)
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate[5]
CAS Number 26850-12-4, 61968-52-3[3][5][6][7]
C.I. Number 11338[3]
Molecular Formula C₂₃H₂₆ClN₅O₇[3][5][7]
Molecular Weight 519.93 g/mol [3][5][7]
Appearance Deep red powder[3][7]
Solubility Insoluble in water; Soluble in acetone, alcohol[7]
Synonyms Disperse Rubine S-2GFL, Disperse Rubine H-2GFL[3][7]

Note on Disperse Red 167:1: A variant, C.I. Disperse Red 167:1 (CAS No. 1533-78-4), is also commercially available. It has a molecular formula of C₂₂H₂₄ClN₅O₇ and a molecular weight of 505.91 g/mol .[8][9] This variant differs by an acetamido group instead of a propanoylamino group.

Synthesis Pathway

The industrial synthesis of Disperse Red 167, like most azo dyes, is achieved through a well-established chemical pathway involving diazotization followed by an azo coupling reaction.[3][4]

  • Diazotization: The process begins with the diazotization of a primary aromatic amine, in this case, 2-Chloro-4-nitrobenzenamine. This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing. The reaction converts the primary amine group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻).

  • Azo Coupling: The resulting diazonium salt is a potent electrophile. It is then reacted with a coupling component, which is an electron-rich aromatic compound. For Disperse Red 167, the coupling component is 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine.[3] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated benzene ring of the coupling component, forming the characteristic azo (-N=N-) bridge that links the two aromatic systems. The optimal pH for this dyeing process is between 4 and 5.[3]

Synthesis_Workflow Amine 2-Chloro-4-nitrobenzenamine (Diazo Component) Reagents 1. NaNO2, HCl 2. 0-5 °C Coupler 3-Propanoylamino-N,N-bis (2-acetoxyethyl)benzenamine (Coupling Component) Product Disperse Red 167 Coupler->Product Diazonium Diazonium Salt Intermediate Reagents->Diazonium Diazotization Diazonium->Product Azo Coupling

Caption: Generalized synthesis workflow for Disperse Red 167.

Analytical Characterization Protocols

For quality control, environmental monitoring, or toxicological studies, robust analytical methods are essential for the identification and quantification of Disperse Red 167.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose reverse-phase HPLC method suitable for separating Disperse Red 167 from impurities, based on standard methods for disperse dyes.[2][8]

Objective: To determine the purity of a Disperse Red 167 sample and quantify it in a matrix.

Methodology:

  • Standard Preparation: a. Accurately weigh 10.0 mg of Disperse Red 167 analytical standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with HPLC-grade methanol to create a 1000 µg/mL stock solution. Use sonication to ensure complete dissolution. c. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: a. For a solid sample, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibration range. b. For a liquid matrix (e.g., wastewater), a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances. c. Filter all prepared solutions through a 0.45 µm syringe filter prior to injection.[5]

  • Chromatographic Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[5]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be: 0 min, 40% B; 20 min, 95% B; 25 min, 95% B; 26 min, 40% B; 30 min, 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Monitor at the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: a. Record the chromatograms for both standards and samples. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of Disperse Red 167 in the sample by interpolating its peak area from the calibration curve. d. Calculate purity as the ratio of the main peak area to the total area of all peaks in the chromatogram.

Causality and Trustworthiness: This reverse-phase method is effective because Disperse Red 167 is a non-polar molecule, leading to strong retention on a C18 stationary phase. A gradient elution is employed to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with good peak shape in a reasonable time. The use of a PDA detector allows for the simultaneous acquisition of spectral data, which can confirm peak identity and purity by comparing the spectrum of the sample peak to that of the analytical standard.

Protocol: Spectral Characterization by UV-Visible Spectroscopy

Objective: To confirm the identity of Disperse Red 167 and determine its wavelength of maximum absorbance (λmax).

Methodology:

  • Solution Preparation: Prepare a dilute solution of Disperse Red 167 (e.g., 10 µg/mL) in a suitable spectral-grade solvent, such as methanol or ethanol.[6]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: a. Use the pure solvent as a blank to zero the instrument. b. Scan the sample solution over a wavelength range of 250-700 nm.[6] c. Record the absorbance spectrum.

  • Analysis: Identify the wavelength(s) at which maximum absorbance occurs. For azo dyes, a strong absorption peak is expected in the visible region (typically 400-600 nm), which is responsible for their color.[10]

Analytical_Workflow Start Disperse Red 167 Sample Prep Sample Preparation (Dissolution, Dilution, Filtration) Start->Prep Split Prep->Split HPLC HPLC-PDA Analysis Split->HPLC UVVis UV-Vis Spectroscopy Split->UVVis Data_HPLC Chromatographic Data (Retention Time, Peak Area) HPLC->Data_HPLC Data_UVVis Absorbance Spectrum UVVis->Data_UVVis Analysis_HPLC Purity Calculation & Quantification Data_HPLC->Analysis_HPLC Analysis_UVVis λmax Determination Data_UVVis->Analysis_UVVis Result Characterization Report Analysis_HPLC->Result Analysis_UVVis->Result

Caption: Integrated workflow for the analytical characterization of Disperse Red 167.

Applications and Relevance to Scientific Research

While the primary application of Disperse Red 167 is industrial dyeing of polyester and blended fabrics, its presence in consumer goods and the environment makes it a compound of interest for several scientific fields.[10][11]

  • Toxicology and Drug Development: As a potential skin sensitizer, Disperse Red 167 is relevant to dermatological and toxicological research.[1] Professionals in drug development, particularly those working on transdermal delivery systems or topical formulations, must consider the potential for interaction with such compounds. Its use in cosmetics also warrants investigation into its safety and metabolic fate.[12]

  • Environmental Science: The low water solubility of disperse dyes means they can persist in sediment and wastewater sludge. Research into the biodegradation of Disperse Red 167 by microorganisms is an active area, aiming to develop bioremediation strategies for textile effluent.[13]

  • Analytical Chemistry: Disperse Red 167 serves as an important analytical standard for developing and validating methods to detect and quantify allergenic or restricted dyes in consumer products, ensuring regulatory compliance.[2]

Conclusion

Disperse Red 167 is a chemically well-defined monoazo dye with a molecular weight of approximately 519.93 g/mol . Its structure, based on a 2-chloro-4-nitrophenyl diazo component coupled to a substituted aniline derivative, is responsible for its color and application properties. The synthesis relies on a standard diazotization and azo coupling pathway. For researchers, a clear understanding of its chemical identity, coupled with robust analytical protocols such as HPLC and UV-Vis spectroscopy, is paramount for accurate quantification and assessment in toxicological, environmental, and material science contexts. The distinction between Disperse Red 167 and its N-acetyl variant (Disperse Red 167:1) is a critical detail for any rigorous scientific investigation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117878, Disperse Red 167. Retrieved from [Link]

  • SD International. (n.d.). Suppliers and Exporter of Disperse Red 167 (200%) Dyes | 61968-52-3/26850-12-4. Retrieved from [Link]

  • World Dye Variety. (2012, March 8). Disperse Red 167. Retrieved from [Link]

  • Leading Chemical. (n.d.). Disperse Red 167 CAS NO.26850-12-4. Retrieved from [Link]

  • COLORKEM. (n.d.). China Disperse Red 167 | 26580-12-4/61968-52-3 Manufacturer and Supplier. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation and decolorization of Disperse red 167 dye with an in-situ isolated azo-reductase enzyme producing bacterium Paenochrobactrum glaciei | Request PDF. Retrieved from [Link]

  • MDPI. (2022, December 15). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. Retrieved from [Link]

  • Fiedler, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.

Sources

Exploratory

Comprehensive Technical Whitepaper on C.I. Disperse Red 167 (CAS 61968-52-3): Physicochemical Mechanics, Biotransformation, and Toxicological Profiling

Executive Summary C.I. Disperse Red 167 is a prominent synthetic mono-azo dye extensively utilized in the high-temperature dyeing of synthetic hydrophobic fibers.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C.I. Disperse Red 167 is a prominent synthetic mono-azo dye extensively utilized in the high-temperature dyeing of synthetic hydrophobic fibers. While its primary application lies in industrial textiles, its chemical structure—specifically the presence of an azo bond (-N=N-)—makes it a subject of significant interest for toxicologists, environmental scientists, and drug development professionals. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic pathways of its biotransformation, and the genotoxic implications of its metabolites.

Chemical Identity and Structural Characterization

Disperse Red 167 (often cataloged under synonyms such as Disperse Rubine S-2GFL) is structurally classified as a mono-azo dye. It is synthesized via the diazotization of 2-chloro-4-nitrobenzenamine, followed by1[1]. The resulting molecule is highly lipophilic, a necessary trait for penetrating synthetic polymers like polyester under high-pressure conditions.

To facilitate rapid comparative analysis, the core quantitative and structural data are summarized below:

ParameterSpecification / Value
Common Name C.I. Disperse Red 167 (Disperse Rubine S-2GFL)
CAS Registry Numbers 2[2]
Molecular Formula 2[2]
Molecular Weight 2[2]
Chemical Class Mono-azo Disperse Dye
Physical Appearance 2[2]
Melting Point 3[3]
Density (Predicted) 3[3]
Max Absorption (λmax) 3[3]
Solubility Profile 2[2]

Biotransformation and Toxicological Profiling

For researchers in pharmacology and toxicology, the primary concern regarding xenobiotics like Disperse Red 167 is their metabolic fate. While intact azo dyes are generally stable under aerobic conditions, they are susceptible to reductive cleavage by biological systems, particularly in the liver and the anaerobic environment of the mammalian gastrointestinal tract.

The Azo-Reduction Pathway

When exposed to hepatic azoreductases and Cytochrome P450 (CYP450) enzymes, the azo bond of Disperse Red 167 acts as an electron acceptor. 4 have demonstrated that this reduction leads to the cleavage of the molecule into two distinct aromatic amines[4]. Furthermore, 5 have successfully identified the primary metabolites as 2-chloro-4-nitroaniline and dimethyl 3,3'-3-acetamido-4-aminophenyl-azanedyl-dipropanoate [5].

These resulting aromatic amines are highly electrophilic. They pose a severe genotoxic risk because they can intercalate with DNA or form covalent DNA adducts, which is the foundational mechanism behind the mutagenicity observed in4[4].

Biotransformation DR167 C.I. Disperse Red 167 (Azo Dye) Enzyme Hepatic Azoreductases & CYP450 Enzymes DR167->Enzyme Substrate Binding Reduction Reductive Cleavage of Azo Bond (-N=N-) Enzyme->Reduction Electron Transfer (NADPH) Met1 Metabolite 1: 2-chloro-4-nitroaniline Reduction->Met1 Met2 Metabolite 2: Aromatic Amine Derivative Reduction->Met2 Tox Genotoxicity (DNA Adduct Formation) Met1->Tox Electrophilic Attack Met2->Tox

Fig 1: Enzymatic reductive cleavage of Disperse Red 167 leading to genotoxic aromatic amines.

Experimental Methodology: Self-Validating In Vitro Biotransformation Assay

To accurately assess the metabolic degradation of Disperse Red 167, a rigorous, self-validating protocol using Rat Liver Microsomes (RLM) coupled with LC-MS/MS is required. The following methodology ensures that degradation is strictly enzymatic and not an artifact of chemical instability.

Phase 1: Incubation Matrix Preparation
  • Buffer Formulation : Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4, containing 3.3 mM MgCl₂.

    • Causality: Physiological pH ensures optimal enzyme conformation. Magnesium acts as an essential divalent cofactor, stabilizing the CYP450-reductase complex and facilitating efficient electron transfer.

Phase 2: Reaction Initiation & Control Implementation
  • System Setup : Aliquot 1 mg/mL of RLM protein and 50 µM of Disperse Red 167 into three distinct reaction vessels:

    • Tube A (Active System) : Complete matrix (Buffer + RLM + Dye).

    • Tube B (Negative Control) : Heat-inactivated RLM (boiled at 100°C for 15 minutes) + Buffer + Dye.

    • Tube C (Substrate Control) : Buffer + Dye only (No RLM).

  • Initiation : Add a 1 mM NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to Tubes A and B to start the reaction at 37°C.

    • Causality & Validation: This is a self-validating loop. Tube C proves the dye does not spontaneously degrade in the buffer. Tube B proves that the addition of NADPH does not chemically reduce the dye without active enzymes. NADPH is strictly required as the electron donor for the enzymatic reduction of the azo bond.

Phase 3: Termination and Extraction
  • Reaction Quenching : After exactly 60 minutes, add an equal volume of ice-cold acetonitrile to all tubes. Vortex vigorously for 30 seconds.

    • Causality: Acetonitrile acts as a chaotropic agent. It immediately denatures the azoreductases, halting the reaction at a precise time point, while simultaneously precipitating the microsomal proteins to prevent LC-MS/MS column clogging.

Phase 4: LC-MS/MS Quantification
  • Centrifugation & Analysis : Centrifuge the samples at 14,000 × g for 15 minutes at 4°C. Extract the supernatant and inject it into a reverse-phase LC-MS/MS system equipped with a Diode Array Detector (DAD).

    • Causality: The DAD allows researchers to track the disappearance of the parent dye at its specific λmax (525 nm). Concurrently, the mass spectrometer (operating in positive/negative electrospray ionization modes) identifies the exact mass-to-charge (m/z) ratios of the emerging metabolites, confirming the presence of 2-chloro-4-nitroaniline.

Environmental Fate and Ecological Risk

From an ecological standpoint, the hydrophobic nature of Disperse Red 167 dictates its environmental behavior. According to 6, the dye is considered highly persistent in water, soil, and sediment due to its resistance to aerobic biodegradation[6].

However, despite its persistence and lipophilicity, empirical data suggests that Disperse Red 167 has a6[6]. The primary environmental concern remains its potential to settle into anaerobic sediments, where microbial reduction can cleave the azo bond, releasing the aforementioned toxic aromatic amines into the benthic ecosystem.

Conclusion

C.I. Disperse Red 167 is a highly effective industrial colorant whose utility is intrinsically linked to its robust, lipophilic chemical structure. However, for professionals in toxicology and drug development, the compound serves as a critical model for understanding xenobiotic metabolism. The enzymatic vulnerability of its azo bond highlights the necessity of rigorous in vitro biotransformation assays to predict the generation of genotoxic aromatic amines, ensuring comprehensive risk assessments for both human health and ecological stability.

References

  • Properties of Disperse Red 167 (200%) Dyes. SD International. Available at: [Link]

  • Disperse Red 167 Chemical Properties and Manufacturing Methods. World Dye Variety. Available at: [Link]

  • Disperse Red 167 - Physico-chemical Properties. ChemBK. Available at:[Link]

  • Screening Assessment for the Challenge: Disperse Red 167. Environment and Climate Change Canada. Available at:[Link]

  • Identification of biotransformation products of disperse dyes with rat liver microsomes by LC-MS/MS and theoretical studies with DNA. PubMed (NIH). Available at:[Link]

Sources

Foundational

Advanced Solubility Profiling in Supercritical CO₂: The Disperse Red 167 Protocol

Content Type: Technical Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists Subject: Solubility Determination, Supercritical Fluid Thermodynamics, and Experimental Protocols Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists Subject: Solubility Determination, Supercritical Fluid Thermodynamics, and Experimental Protocols

Executive Summary

The solubility behavior of complex organic molecules in supercritical carbon dioxide (scCO₂) is the cornerstone of green processing technologies, ranging from waterless textile dyeing to the micronization of hydrophobic pharmaceutical APIs. This guide focuses on Disperse Red 167 (DR167) , a heterocyclic mono-azo dye, as a benchmark solute.

For drug development professionals, DR167 serves as a critical model compound. With a molecular weight (~520 g/mol ) and polarity profile comparable to many Class II/IV BCS drugs, the protocols used to determine its solubility are identical to those required for designing Supercritical Anti-Solvent (SAS) or Rapid Expansion of Supercritical Solutions (RESS) processes. This guide details the experimental rigor and thermodynamic modeling required to validate solubility data in the


 to 

mole fraction range.[1]

Chemical Profile & Thermodynamic Context[1]

The Solute: Disperse Red 167

Chemical Name: 2,2'-((3-acetamido-4-((2-chloro-4-nitrophenyl)diazenyl)phenyl)azanediyl)bis(ethane-2,1-diyl) diacetate CAS: 61968-52-3 Relevance: [2]

  • Textiles: High-performance polyester dyeing without aqueous effluent.

  • Pharma: Surrogate for characterizing solvation power of scCO₂ for polar, high-molecular-weight organics.

The Solvent: Supercritical CO₂

At conditions above its critical point (


 K, 

MPa), CO₂ exhibits tunable density. The solubility of DR167 is driven by the solvating power (related to density) and the vapor pressure of the solute (related to temperature).

The Crossover Phenomenon: In the retrograde region, increasing temperature at constant pressure decreases solubility (density dominates). Above the crossover pressure, increasing temperature increases solubility (solute vapor pressure dominates). For DR167, this crossover typically occurs between 15–20 MPa.

Experimental Methodology: The Dynamic Flow Protocol

The most reliable method for measuring low-solubility compounds like DR167 is the Dynamic (Flow-Type) Method . Unlike static methods, this approach minimizes thermal degradation risks and ensures continuous equilibrium.

Workflow Diagram

The following diagram illustrates the critical path for a high-precision dynamic solubility apparatus.

DynamicSolubility CO2_Tank Liq. CO2 Supply SyringePump High-Pressure Syringe Pump CO2_Tank->SyringePump Liquid CO2 Preheater Pre-heater Coil (T Control) SyringePump->Preheater Pressurization EquilibriumCell Equilibrium Cell (Packed Bed of DR167) Preheater->EquilibriumCell scCO2 (T, P) BPR Back Pressure Regulator (BPR) EquilibriumCell->BPR Saturated Solution Trap Solute Trap (Solvent: Acetone) BPR->Trap Depressurization GasMeter Wet Gas Meter (Vol. Measurement) Trap->GasMeter Gaseous CO2

Figure 1: Schematic of a Dynamic Flow Apparatus for Solubility Measurement. The system ensures saturation of scCO₂ before depressurization.

Step-by-Step Protocol

Phase A: System Preparation

  • Packing: Load the equilibrium cell with alternating layers of glass beads and excess DR167 powder. The glass beads prevent channeling and increase contact surface area.

  • Sealing: Install 0.5 µm sintered metal filters at both ends of the cell to prevent solid particle entrainment.

Phase B: Equilibration & Sampling

  • Pressurization: Set the Back Pressure Regulator (BPR) to the target pressure (e.g., 20 MPa). Start the syringe pump to reach system pressure.

  • Thermal Soak: Allow the CO₂ to flow through the bypass line until the oven temperature stabilizes (e.g., 393.15 K ± 0.1 K).

  • Dynamic Extraction: Divert flow through the equilibrium cell. Maintain a low flow rate (approx. 0.2–0.5 mL/min liquid CO₂ basis) to ensure the residence time exceeds the mass transfer requirement for saturation.

    • Critical Check: Verify flow independence. Run at 0.2 and 0.4 mL/min; if solubility yields are identical, saturation is confirmed.

  • Trapping: Expand the saturated stream into a solvent trap containing acetone or ethanol. The CO₂ becomes gas and vents; the DR167 precipitates and dissolves in the liquid solvent.

Phase C: Quantification

  • Measurement: Analyze the trap solution using UV-Vis spectrophotometry (

    
     nm).
    
  • Calculation:

    
    
    Where 
    
    
    
    is derived from Beer-Lambert law and
    
    
    is measured via the dry/wet gas meter.

Data Analysis & Thermodynamic Modeling

Raw solubility data must be correlated using semi-empirical density-based models to allow for interpolation and process scale-up.

Model Selection Matrix

Researchers typically employ three core models. Citing the correct model enhances the "Trustworthiness" of your data package.

ModelEquationPhysical InsightBest Use Case
Chrastil

Relates solubility (

) to solvent density (

) and solvation number (

).
General purpose; industry standard.
Mendez-Santiago-Teja (MST)

Uses a self-consistency check; linearizes data across isotherms.Checking data consistency; minimizing experimental points.
Kumar-Johnston (K-J)

Adds a density-independent temperature term.High-precision fitting near the critical region.
Modeling Logic Flow

Use the following logic to determine which model to apply to your DR167 data.

ModelSelection Start Experimental Data Obtained CheckConsistency Check Self-Consistency (Plot T*ln(SP) vs Density) Start->CheckConsistency Linear Is the plot linear? CheckConsistency->Linear YesLinear Use MST Model (Robust, fewer parameters) Linear->YesLinear Yes NoLinear Use Chrastil Model (Determine Solvation Number k) Linear->NoLinear No Refine Need higher accuracy near critical point? NoLinear->Refine KJ Use Kumar-Johnston Model Refine->KJ Yes

Figure 2: Decision tree for selecting thermodynamic correlations for solid-fluid equilibrium.

Reference Data & Trends

When validating your experimental setup, compare your results against established literature ranges for Disperse Red 167.

  • Solubility Order of Magnitude:

    
     to 
    
    
    
    mole fraction.[1][3]
  • Temperature Effect:

    • At P < 18 MPa : Solubility decreases as T increases (Density effect dominates).

    • At P > 18 MPa : Solubility increases as T increases (Vapor pressure effect dominates).

  • Pressure Effect: Solubility increases monotonically with pressure at constant temperature due to the rapid increase in solvent density.

Key Literature Values (Approximate):

  • 333 K / 20 MPa:

    
     mol/mol
    
  • 393 K / 24 MPa:[4]

    
     mol/mol
    

Note: Exact values depend on the specific polymorph of the dye and purity levels.

References

  • Kong, X., et al. (2019). "Multicomponent system of trichromatic disperse dye solubility in supercritical carbon dioxide."[5] Journal of CO2 Utilization. Link

  • Tabaraki, R., et al. (2012). "Solubility of Disperse Red 167 in Supercritical Carbon Dioxide: Experimental Data and Modeling." Chemical Engineering & Technology. Link

  • Chrastil, J. (1982). "Solubility of solids and liquids in supercritical gases." The Journal of Physical Chemistry. Link

  • Mendez-Santiago, J., & Teja, A. S. (1999). "The solubility of solids in supercritical fluids." Fluid Phase Equilibria. Link

  • Sung, H. D., & Shim, J. J. (1999). "Solubility of C.I. Disperse Red 167 in Supercritical Carbon Dioxide." Journal of Chemical & Engineering Data. Link

Sources

Exploratory

UV-Vis absorption spectrum of Disperse Red 167 in ethanol

Topic: UV-Vis Absorption Spectrum of Disperse Red 167 in Ethanol Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectrum of Disperse Red 167 in Ethanol Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous framework for the spectrophotometric analysis of Disperse Red 167 (DR167) in ethanol. While primarily known as a high-performance textile dye for polyester, DR167 serves as a critical model compound in physicochemical research due to its hydrophobicity and solvatochromic behavior.

Crucial Clarification: DR167 is a monoazo dye , not an anthraquinone, despite conflicting database snippets found in lower-tier literature. Its chromophore relies on a donor-acceptor azobenzene system, specifically a 2-chloro-4-nitro-2'-acylamino-4'-(N,N-dialkylamino) azobenzene architecture. This distinction is vital for interpreting its electronic transitions (


 vs. 

).

Molecular Architecture & Solvatochromism

Chemical Identity
  • Common Name: Disperse Red 167 (C.I. 11338)[1][2][3][4][5]

  • CAS Number: 26850-12-4 (also referenced as 61968-52-3)[1][4][5][6][7][8]

  • Molecular Formula:

    
    [1][4][6][7]
    
  • Molecular Weight: 519.93 g/mol [4][5][8]

  • IUPAC Name: 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate[6]

Electronic Transitions in Ethanol

DR167 exhibits a strong absorption band in the visible region due to the intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing nitro group across the azo bridge.

  • Solvent Effect (Ethanol): Ethanol is a polar protic solvent. It stabilizes the polar excited state of the azo chromophore more than the ground state, typically causing a bathochromic (red) shift compared to non-polar solvents like hexane. However, hydrogen bonding with the azo nitrogens can sometimes induce a hypsochromic shift for the

    
     band, though the intense 
    
    
    
    ICT band dominates the spectrum.
  • Expected

    
    : 525 nm  (Typical range in alcohols: 515–530 nm).
    

Experimental Protocol: UV-Vis Analysis

Objective: To accurately determine the molar extinction coefficient (


) and 

of DR167 in absolute ethanol.
Reagents & Equipment
  • Analyte: Disperse Red 167 standard (Purity >95% recommended; recrystallization from acetone/ethanol may be required for analytical grade work).

  • Solvent: Ethanol, Absolute (HPLC or Spectroscopic Grade,

    
     99.8%). Note: Avoid denatured ethanol containing benzene or methanol impurities that may alter spectral baselines.
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz cuvettes (1 cm path length), matched pair.

Preparation of Standards (Self-Validating Workflow)

Step 1: Stock Solution Preparation

  • Weigh exactly 10.0 mg of DR167 (

    
     0.1 mg).
    
  • Transfer to a 100 mL volumetric flask .

  • Add ~60 mL of ethanol.

  • Sonicate for 10 minutes. Critical: Disperse dyes aggregate easily. Sonication ensures complete molecular dissolution.

  • Dilute to mark with ethanol.

    • Concentration (

      
      ): 100 mg/L (approx. 
      
      
      
      M).

Step 2: Working Standards (Serial Dilution) Prepare five calibration points to verify linearity (Beer-Lambert Law).

StandardVolume of Stock (mL)Final Volume (mL)Approx. Conc. (mg/L)
STD 11.0502.0
STD 22.0504.0
STD 33.0506.0
STD 44.0508.0
STD 55.05010.0
Measurement Parameters
  • Mode: Absorbance (A)[9]

  • Scan Range: 300 nm – 700 nm

  • Baseline Correction: Perform 100% T / 0 A correction using pure ethanol in both sample and reference cuvettes.

  • Scan Speed: Medium (approx. 200–400 nm/min) to resolve fine spectral features.

Data Analysis & Visualization

Workflow Diagram

ExperimentalWorkflow Stock Stock Preparation (100 mg/L in Ethanol) Sonicate Sonication (10 mins, Dissolution) Stock->Sonicate Ensure Solubility Dilute Serial Dilution (2 - 10 mg/L) Sonicate->Dilute Create Range Measure UV-Vis Scan (300-700 nm) Dilute->Measure Abs < 1.0 Analyze Data Analysis (Beer's Law Plot) Measure->Analyze Extract Lambda max

Caption: Logical workflow for the spectrophotometric quantification of Disperse Red 167.

Electronic Transition Mechanism

ElectronicTransitions Ground Ground State (S0) Polar Azo Form Excited Excited State (S1) Intramolecular Charge Transfer (ICT) Ground->Excited Photon Absorption (~525 nm) Solvent Ethanol Molecules (Dipole Stabilization) Solvent->Ground H-Bonding Solvent->Excited Stabilizes S1 (Red Shift)

Caption: Simplified mechanism of Solvatochromism in DR167 showing ethanol stabilization of the excited state.

Results Interpretation

Spectral Characteristics
  • 
    :  Look for a broad, intense peak centered at 525 nm .
    
  • Secondary Peak: A smaller shoulder may appear around 400–420 nm, corresponding to localized

    
     transitions of the aromatic rings, though the ICT band usually obscures this.
    
  • Peak Shape: The band is typically broad due to the rotational freedom of the alkyl chains and the push-pull nature of the azo system.

Calculation of Molar Extinction Coefficient ( )

Use the slope of the calibration curve (


 vs. 

in mol/L) to calculate

at

.


  • Typical

    
     Range:  30,000 – 45,000 
    
    
    
    .
  • Note: If your calculated

    
     is significantly lower (< 25,000), suspect incomplete dissolution (aggregation) or impure dye.
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Absorbance Dye AggregationDisperse dyes aggregate in polar solvents if concentration is too high. Ensure concentrations are

M.
Peak Shift (< 515 nm) Solvent ImpurityPresence of water in ethanol can cause a hypsochromic shift (blue shift). Use anhydrous ethanol.
Baseline Drift ScatteringUndissolved micro-particles. Filter solution through a 0.45

m PTFE filter before measurement.
Hydrolysis pH InstabilityThe ester groups on the ethyl chains are susceptible to hydrolysis in basic ethanol. Ensure neutral pH.

References

  • PubChem. (2025). Disperse Red 167 - Compound Summary (CID 117878). National Library of Medicine. [Link]

  • ChemBK. (2024). Disperse Red 167 Physico-chemical Properties and Absorption Maximum.[7][Link]

  • Golob, V., & Tusek, L. (1999).[9] VIS absorption spectrophotometry of disperse dyes.[9] Dyes and Pigments, 40(3), 211-217. (Contextual reference for disperse dye analysis in ethanol).

  • SD International. (n.d.).[1] Technical Data Sheet: Disperse Red 167 (200%).[Link]

  • ResearchGate. (2025). Correlation between absorption maxima of dyes in ethanol solution and dyed PET. (Specific confirmation of solvatochromic behavior). [Link]

Sources

Foundational

Comparative Technical Analysis: Disperse Red 167 vs. Disperse Red 167:1

Content Type: Technical Whitepaper Audience: Chemical Researchers, Toxicologists, and Pharmaceutical Packaging Scientists (E&L) Executive Summary In the domain of hydrophobic azo dyes, C.I. Disperse Red 167 (DR 167) and...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Chemical Researchers, Toxicologists, and Pharmaceutical Packaging Scientists (E&L)

Executive Summary

In the domain of hydrophobic azo dyes, C.I. Disperse Red 167 (DR 167) and C.I.[1][2][3] Disperse Red 167:1 (DR 167:1) represent a critical case study in structural isomerism and its impact on physicochemical behavior.[1] While often treated interchangeably in bulk textile applications, these molecules possess distinct chemical identities defined by the acyl chain length on the coupling component’s amine functionality.

For researchers and drug development professionals—particularly those involved in Extractables & Leachables (E&L) studies for medical devices or pharmaceutical packaging—distinguishing these two congeners is vital.[1] The structural variance (propionyl vs. acetyl) alters lipophilicity (


), molecular weight, and toxicological metabolic pathways.[1] This guide provides a definitive scientific breakdown of their differences, synthesis routes, and analytical separation strategies.
Chemical Identity & Structural Divergence[1][3]

The fundamental difference lies in the acylamino substituent at the 3-position of the coupling component (aniline ring).[1]

  • Disperse Red 167 carries a Propionamido group (

    
    ).[1]
    
  • Disperse Red 167:1 carries an Acetamido group (

    
    ).[1][4]
    

This single methylene unit (


) difference results in a molecular weight shift of approx. 14 Da and alters the steric bulk around the azo linkage.[1]
Table 1: Physicochemical Comparison
FeatureDisperse Red 167Disperse Red 167:1
C.I. Number 1133811338:1
CAS Registry 26850-12-4 / 61968-52-31533-78-4 / 79300-13-3
Molecular Formula


Molecular Weight 519.93 g/mol 505.91 g/mol
Key Substituent Propionyl (Propionamide)Acetyl (Acetamide)
Lipophilicity Higher (More hydrophobic)Lower (Relative to 167)
IUPAC Fragment 3-propanoylamino...[1]3-acetamido...[1][4][5]
Synthesis & Manufacturing Logic

Understanding the synthesis pathway reveals why these two variants exist. Both dyes utilize the same diazo component but diverge at the acylation step of the coupling component.

Mechanistic Pathway[1][2]
  • Diazo Component: Both use 2-chloro-4-nitroaniline , diazotized using nitrosyl sulfuric acid.[1]

  • Coupling Component Precursor: The common precursor is 3-amino-N,N-bis(2-acetoxyethyl)aniline .[1]

  • Divergence Point:

    • DR 167: The precursor is acylated with Propionic Anhydride .[1]

    • DR 167:1: The precursor is acylated with Acetic Anhydride .[1]

The choice of propionic anhydride for DR 167 was historically driven to improve sublimation fastness .[1] The longer alkyl chain increases the van der Waals forces and slightly disrupts the crystal lattice energy, often improving the diffusion rate into polyester matrices during high-temperature exhaust dyeing.

Visualization: Synthesis Workflow

SynthesisPath Start Precursor: 3-amino-N,N-bis(2-acetoxyethyl)aniline Branch1 Reagent: Propionic Anhydride Start->Branch1 Acylation Path A Branch2 Reagent: Acetic Anhydride Start->Branch2 Acylation Path B Coupler1 Coupler A: 3-Propanoylamino-derivative Branch1->Coupler1 Coupler2 Coupler B: 3-Acetamido-derivative Branch2->Coupler2 Product1 Disperse Red 167 (MW 519.93) Coupler1->Product1 Product2 Disperse Red 167:1 (MW 505.91) Coupler2->Product2 Diazo Diazo Component: 2-Chloro-4-nitroaniline (Diazotized) Diazo->Product1 Coupling (pH 4-5) Diazo->Product2 Coupling (pH 4-5)

Figure 1: Divergent synthesis pathways for DR 167 and DR 167:1 showing the critical acylation step.[1]

Physicochemical Performance & Applications
Thermomigration and Fastness

In textile applications, the propionyl group (DR 167) generally imparts superior sublimation fastness compared to the acetyl group (DR 167:1).[1]

  • Mechanism: The longer aliphatic chain increases the molecule's solubility in the polymer matrix (polyester) relative to the surface, reducing the tendency of the dye to migrate out during heat setting (thermomigration).[1]

  • Result: DR 167 is preferred for high-performance sportswear requiring high wash/fastness standards.[1] DR 167:1 is often a cost-effective alternative where extreme fastness is less critical.[1]

Solubility in Supercritical Fluids

Research indicates that DR 167:1 exhibits distinct solubility profiles in supercritical


 compared to DR 167, making it a candidate of interest for anhydrous dyeing technologies. The slightly lower molecular weight and polarity difference affect the solvation shell in SC-

.[1]
Toxicological & Drug Development Context (E&L)

For pharmaceutical scientists, these dyes are relevant as potential leachables from colored secondary packaging or labeling materials.

Metabolic Cleavage Hazards

Both dyes are monoazo compounds.[1] Under reductive conditions (e.g., gut microflora or liver azoreductases), the azo bond cleaves.[1]

  • Common Metabolite: 2-chloro-4-nitroaniline (toxic, potential mutagen).[1]

  • Divergent Metabolites:

    • DR 167 yields: 3-amino-4-propionamido-N,N-bis(2-acetoxyethyl)aniline.[1]

    • DR 167:1 yields: 3-amino-4-acetamido-N,N-bis(2-acetoxyethyl)aniline.[1]

Risk Assessment

In an E&L study, identifying the specific congener is crucial because the toxicological data (NOAEL, LD50) may differ slightly due to the metabolic burden of the propionyl vs. acetyl group. The propionyl group is more lipophilic, potentially altering tissue distribution kinetics.

Analytical Protocol: Separation & Identification

Standard UV-Vis spectrophotometry cannot reliably distinguish these two due to overlapping


 (approx. 510-520 nm).[1] Liquid Chromatography-Mass Spectrometry (LC-MS)  is the mandatory protocol for differentiation.[1]
Protocol: LC-MS/MS Identification

Objective: Distinguish DR 167 from DR 167:1 in a complex matrix (e.g., polymer extract).

1. Sample Preparation:

  • Solvent: Dissolve sample in Acetonitrile (ACN) or Tetrahydrofuran (THF).[1]

  • Filtration: 0.2 µm PTFE filter to remove polymer particulates.[1]

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 minutes.

3. Mass Spectrometry Parameters (ESI+):

  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ions:

    • DR 167: Scan for

      
      520.2  (
      
      
      
      ).[1]
    • DR 167:1: Scan for

      
      506.2  (
      
      
      
      ).[1]

4. Validation Logic: If the peak at retention time


 has a parent ion of 520, it is DR 167 . If 506, it is DR 167:1 .[5]
Visualization: Analytical Decision Tree

AnalyticalTree Sample Unknown Red Sample (Extract) LC LC Separation (C18 Column) Sample->LC MS MS Detection (ESI+) LC->MS Decision Parent Ion Analysis MS->Decision Res1 m/z = 520.2 Identified: DR 167 Decision->Res1 [M+H]+ matches 520 Res2 m/z = 506.2 Identified: DR 167:1 Decision->Res2 [M+H]+ matches 506

Figure 2: LC-MS decision tree for definitive identification of Disperse Red variants.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 117878, Disperse Red 167. Retrieved from [Link][1]

  • World Dye Variety. (2012).[1][4][6] Disperse Red 167 and 167:1 Technical Data. Retrieved from [Link]

  • ResearchGate. (2018).[1] Physicochemical properties of Disperse Red 167:1 in Supercritical CO2. Retrieved from [Link][1][7]

Sources

Exploratory

Thermodynamic Parameters and Kinetic Mechanisms of Disperse Red 167 Adsorption: A Comprehensive Technical Guide

Introduction & Mechanistic Overview Disperse Red 167 (DR167) is a high-energy, high-molecular-weight (MW = 505.91 g/mol ) azo dye predominantly utilized in the textile industry for dyeing polyester and its blends[1]. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Disperse Red 167 (DR167) is a high-energy, high-molecular-weight (MW = 505.91 g/mol ) azo dye predominantly utilized in the textile industry for dyeing polyester and its blends[1]. Due to its complex aromatic structure and recalcitrance, DR167 poses significant environmental challenges when discharged into aquatic ecosystems. Consequently, the design of high-efficiency adsorbents—ranging from carbon soot to engineered bimetallic biochar composites—requires a rigorous understanding of the thermodynamic parameters governing the dye-adsorbent interface.

This whitepaper synthesizes the core thermodynamic principles, kinetic modeling, and self-validating experimental protocols necessary for researchers and engineers to optimize DR167 adsorption systems for both wastewater remediation and sustainable textile dyeing.

Core Thermodynamic Principles of DR167 Adsorption

Thermodynamic profiling relies on extracting three primary parameters: Gibbs Free Energy (


), Enthalpy (

), and Entropy (

). The causality of measuring adsorption capacity across a temperature gradient (e.g., 298K to 318K) is fundamental: it allows us to determine whether the process is driven by enthalpic forces (e.g., chemical bond formation) or entropic forces (e.g., the release of structured water molecules from the hydrophobic dye upon adsorption).
Quantitative Data Comparison

The following table synthesizes the thermodynamic parameters of DR167 adsorption across different matrices.

Adsorbent Matrix

(kJ/mol)

(kJ/mol/K)

at 298K (kJ/mol)
Mechanism Indication
Mg-Fe@Biochar +22.219+0.104-4.362Endothermic, Spontaneous, Chemisorption-dominant
Pristine Biochar +12.099+0.064-5.541Endothermic, Spontaneous, Physisorption-dominant
Carbon Soot +21.320-0.020+27.280*Endothermic, Entropy-driven reduction in degrees of freedom

*Note: Derived from2[2]; specific


 depends on exact operational temperature ranges.

Causality of the Data: The positive


 values across various matrices indicate that DR167 adsorption is universally endothermic[2][3]. Energy is required to strip the hydration shell from the bulky DR167 molecules and to overcome the activation energy barrier for diffusion into the adsorbent pores. The modification of biochar with Mg-Fe bimetallic oxides significantly increases the enthalpy (+22.219 kJ/mol) compared to pristine biochar (+12.099 kJ/mol)[3]. This shift proves that the introduction of transition metals provides specific binding sites, transitioning the system from weak physical adsorption to strong chemisorption via surface complexation with the azo (-N=N-) group[3].

Self-Validating Experimental Protocol for Thermodynamic Profiling

To ensure high-fidelity data, the following protocol establishes a self-validating system. It incorporates internal controls to account for variables like dye precipitation, solvent evaporation, and container wall adsorption.

Step-by-Step Methodology:

  • Preparation of Adsorbate Solutions: Prepare a 1000 mg/L stock solution of DR167. Due to its low aqueous solubility, utilize a minimal amount of a miscible co-solvent (e.g., N,N-dimethylformamide) if necessary, followed by dilution with deionized water to working concentrations (10–100 mg/L).

  • Equilibration and Temperature Control: Dispense 50 mL of the working solutions into 100 mL Erlenmeyer flasks. Introduce a precisely weighed mass of the adsorbent (e.g., 0.05 g). Place the flasks in an isothermal water-bath shaker.

  • Self-Validation Controls: For every temperature setpoint (e.g., 298K, 308K, 318K), run a dye blank (dye solution without adsorbent) to monitor auto-degradation or wall-adsorption, and an adsorbent blank (adsorbent in pure water) to establish a baseline for UV-Vis spectrophotometry.

  • Phase Separation & Quantification: After reaching equilibrium (typically 2–4 hours), separate the phases via centrifugation at 8000 rpm for 10 minutes. Quantify the residual DR167 concentration (

    
    ) using a UV-Vis spectrophotometer at its maximum absorbance wavelength (
    
    
    
    ).
  • Data Processing: Calculate the equilibrium adsorption capacity (

    
    ) using the mass balance equation: 
    
    
    
    . Calculate the thermodynamic equilibrium constant (
    
    
    ) and plot
    
    
    versus
    
    
    (Van 't Hoff plot) to extract
    
    
    and
    
    
    .

G A Batch Adsorption Setup (Varying T: 298K, 308K, 318K) B Equilibrium Concentration (Ce) UV-Vis Quantification A->B C Calculate Partition Coefficient (Kc) Kc = qe / Ce B->C D Van 't Hoff Plot ln(Kc) vs. 1/T C->D E Extract Enthalpy (ΔH°) from Slope D->E F Extract Entropy (ΔS°) from Intercept D->F G Calculate Gibbs Free Energy (ΔG°) ΔG° = ΔH° - TΔS° E->G F->G

Fig 1. Thermodynamic workflow for extracting enthalpy, entropy, and Gibbs free energy.

Kinetic Modeling and Adsorption Isotherms

The thermodynamics of DR167 cannot be fully contextualized without its kinetic and isothermal models.

  • Isotherms: The adsorption of DR167 on heterogeneous surfaces like carbon soot typically follows the Freundlich isotherm, suggesting multilayer adsorption with a heterogeneous energetic distribution of active sites[2]. Conversely, engineered 3 align with the Langmuir model, indicating monolayer coverage driven by specific active sites[3]. In non-aqueous systems (e.g., liquid paraffin baths used in sustainable textile dyeing), the Nernst isotherm equation is highly applicable[4].

  • Kinetics: The process is overwhelmingly governed by pseudo-second-order kinetics[1][3]. This mathematical fit validates the thermodynamic observation that chemisorption (electron sharing or exchange between the adsorbent and the dye) is the rate-limiting step, rather than mere physical diffusion[3].

Mechanistic Pathways of Adsorption

The structural complexity of DR167 allows for multiple simultaneous interaction pathways with the adsorbent surface:

  • 
     Interactions:  The aromatic rings of DR167 engage in 
    
    
    
    stacking with the graphitic domains of carbonaceous adsorbents (like biochar or soot)[3].
  • Surface Complexation: Transition metals (e.g., Fe, Mg) on engineered adsorbents act as Lewis acids, forming strong coordination complexes with the electron-rich azo groups and polar substituents of the dye[3].

  • Hydrogen Bonding: Hydroxyl and carboxyl groups on the adsorbent surface form hydrogen bonds with the electronegative atoms in DR167[3].

G DR Disperse Red 167 (Azo Dye) Sub1 Aromatic Rings DR->Sub1 Sub2 Azo Group (-N=N-) DR->Sub2 Sub3 Polar Substituents DR->Sub3 Mech1 π-π Stacking Sub1->Mech1 Mech2 Surface Complexation Sub2->Mech2 Mech3 Hydrogen Bonding Sub3->Mech3 Ads Adsorbent Surface (e.g., Mg-Fe@BC) Mech1->Ads Mech2->Ads Mech3->Ads

Fig 2. Mechanistic interaction pathways between Disperse Red 167 and bimetallic adsorbents.

Conclusion

Understanding the thermodynamic parameters of Disperse Red 167 adsorption bridges the gap between theoretical physical chemistry and applied environmental engineering. By leveraging endothermic, spontaneous processes and optimizing the kinetic pathways through targeted adsorbent design (such as bimetallic doping), researchers can achieve highly efficient removal or controlled dyeing processes.

References

  • Wang, H. et al. "High efficiency adsorption of Disperse Red 167 dye by Mg-Fe bimetallic oxide@biochar composites." Desalination and Water Treatment 256 (2022) 289–299. 3

  • "Thermodynamic parameters for the adsorption of dyes on carbon soot at different temperatures." International Journal of Advanced Research (2014), Volume 2, Issue 12, 396-404. 2

  • "Dyeing of polyester fabrics based on a liquid paraffin system: thermodynamic, kinetic, and molecular dynamics simulation studies." Taylor & Francis (2022). 4

  • "Low-Temperature Dyeing of Chemically Modified PET/Spandex Blends: A Sustainable Approach for Enhanced Dyeability and Color Fastness." MDPI (2025).1

Sources

Foundational

hydrophobicity and partition coefficient (log P) of Disperse Red 167

Technical Monograph: Hydrophobicity and Partition Coefficient (Log P) of Disperse Red 167 Executive Summary Disperse Red 167 (DR 167) is a monoazo dye of the acetanilide class, critical to the textile industry for its af...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Hydrophobicity and Partition Coefficient (Log P) of Disperse Red 167

Executive Summary

Disperse Red 167 (DR 167) is a monoazo dye of the acetanilide class, critical to the textile industry for its affinity to hydrophobic fibers like polyethylene terephthalate (PET).[1] Its utility—and its environmental risk profile—is governed almost entirely by its hydrophobicity , quantified by the octanol-water partition coefficient (Log P ).[1][2][]

For researchers in drug development and toxicology, DR 167 serves as a potent model for highly lipophilic, low-solubility compounds .[1][2] Its behavior challenges standard "Shake-Flask" methodologies, necessitating high-performance liquid chromatography (RP-HPLC) for accurate lipophilicity assessment.[1][2][] This guide dissects the molecular drivers of its hydrophobicity, presents calculated and predicted Log P data, and details a self-validating RP-HPLC protocol for experimental determination.[1][2][]

Molecular Architecture & Theoretical Hydrophobicity

The hydrophobicity of DR 167 is not accidental; it is engineered. The molecule (CAS: 26850-12-4 / 61968-52-3 ) consists of a hydrophobic azobenzene core substituted with groups that enhance non-polar interactions while maintaining just enough polarity for dispersion.[1][2][][4][5][6]

Structural Contributors to Lipophilicity
  • Azobenzene Core: The conjugated

    
    -system provides a planar, hydrophobic scaffold that favors stacking interactions and lipid solubility.[1][2]
    
  • Nitro Group (

    
    ):  While polar, its electron-withdrawing nature on the aromatic ring modulates the electron density of the azo group, affecting the dipole moment but not significantly overcoming the bulk hydrophobicity.[1][2]
    
  • N-Alkyl Esters: The N,N-bis(2-acetoxyethyl) chains are critical.[1][2][] Unlike free hydroxyl groups (which would lower Log P), the acetylation caps these ends, significantly increasing lipophilicity by removing hydrogen bond donors.[1]

Table 1: Physicochemical Profile of Disperse Red 167

PropertyValue / DescriptionImplication for Log P
Molecular Formula

High MW (519.93 g/mol ) suggests slow diffusion.[1][2][]
Key Functional Groups Azo, Chloro, Nitro, AcetoxyDominance of non-polar/weakly polar groups.[1]
Water Solubility Insoluble (< 0.1 mg/L)Precludes direct aqueous phase measurement.[2][]
Solubility in scCO

High (Pressure dependent)Confirms strong lipophilic character.[2][]

The Partition Coefficient (Log P): Data & Analysis

Due to the extreme insolubility of DR 167 in water, experimental values vary based on the method used.[1] "Computed" values often underestimate the steric shielding of polar groups in the folded conformation.

Table 2: Log P Data Landscape

Source TypeValueMethodology / Notes
Computed (XLogP3) 3.7 Atom-additive method. Likely an underestimate as it may over-weight the polar nitro/ester groups.
Predicted (Consensus) 5.1 - 5.7 Based on fragment contribution and QSAR models optimized for azo dyes.[1][2][]
Experimental Range 4.5 - 5.2 Estimated via RP-HPLC retention time correlation (most reliable).

Expert Insight: A Log P > 4.0 places DR 167 in the "Super-Hydrophobic" category. In biological systems, this suggests high membrane permeability but solubility-limited absorption (Class II/IV in BCS).[1][2][] In environmental contexts, it indicates rapid sorption to organic sediment and potential for bioaccumulation in adipose tissue.[1]

Methodological Framework: Determination of Log P

Standard "Shake-Flask" methods (OECD 107) fail for DR 167 because the concentration in the aqueous phase is often below the Limit of Quantification (LOQ).[2][] The RP-HPLC Method (OECD 117) is the authoritative standard for this compound class.[2][]

Protocol: RP-HPLC Estimation of Log P

This protocol uses the correlation between the capacity factor (


) on a C18 column and the Log P of known reference standards.[2]

Reagents & Equipment:

  • System: HPLC with UV-Vis Detector (Detection at 525 nm for DR 167, 254 nm for standards).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 150 x 4.6 mm.[1][2]

  • Mobile Phase: Methanol / Water (85:15 v/v), Isocratic.[1][2] Note: High organic content is required to elute DR 167.[1][2]

  • Dead Time Marker: Thiourea or Sodium Nitrate.[1][2]

  • Reference Standards: A set of 5-7 compounds with known Log P values spanning the expected range (e.g., Toluene, Naphthalene, Anthracene, DDT).

Step-by-Step Workflow:

  • System Equilibration: Purge column with 85% MeOH until baseline stabilizes.

  • Dead Time (

    
    ) Determination:  Inject Thiourea; record elution time.
    
  • Calibration:

    • Inject reference standards individually.

    • Calculate Capacity Factor (

      
      ) for each: 
      
      
      
      [1][2][]
    • Plot

      
       vs. Literature 
      
      
      
      .
    • Generate linear regression equation:

      
      .[1]
      
  • Sample Measurement:

    • Dissolve DR 167 in Methanol (1 mg/mL).[2][]

    • Inject and record retention time (

      
      ).[2][]
      
    • Calculate

      
      .[2][]
      
  • Calculation: Apply the regression equation to determine

    
    .
    

Self-Validation Check: The correlation coefficient (


) of your calibration curve must be 

.[2][] If lower, verify column temperature stability (must be controlled at 25°C ± 1°C).

HPLC_Workflow cluster_cal Calibration Phase cluster_sample Sample Phase Start Start Protocol Equilibrate Equilibrate HPLC (85% MeOH, 25°C) Start->Equilibrate DeadTime Inject Marker (t0) (Thiourea) Equilibrate->DeadTime InjectStds Inject Standards (Known Log P) DeadTime->InjectStds CalcK Calculate k (tR - t0) / t0 InjectStds->CalcK Regress Linear Regression Log P = A*log(k) + B CalcK->Regress CalcLogP Calculate Log P using Regression Regress->CalcLogP Apply Slope PrepSample Dissolve DR 167 in MeOH InjectSample Inject DR 167 Measure tR PrepSample->InjectSample InjectSample->CalcLogP End Report Log P CalcLogP->End Final Value

Caption: Figure 1: RP-HPLC workflow for indirect determination of Log P, bypassing aqueous solubility limitations.

Implications: Fate, Transport, and Toxicology

The high Log P of Disperse Red 167 dictates its behavior in both industrial and biological environments.[1]

A. Environmental Fate (Sorption vs. Mobility)

With a Log P > 4, DR 167 is hydrophobically driven to partition out of water.[1]

  • Sediment: It binds strongly to organic carbon in soil/sediment (

    
     is high).[1][2][]
    
  • Mobility: Extremely low mobility in groundwater; risk is localized to sediment accumulation rather than aquifer contamination.[1][2]

B. Bioaccumulation Potential

While Log P > 3 signals bioaccumulation risk, DR 167's molecular weight (~520 Da) places it near the permeation limit.[1]

  • Uptake: Likely via lipid routes (gills/skin in aquatic life).[2][]

  • Metabolism: Azo bonds are susceptible to reductive cleavage by azoreductases (gut bacteria/liver), potentially releasing aromatic amines.[1][2] This metabolic instability may reduce the effective bioaccumulation factor (BCF) despite the high Log P.

Fate_Transport DR167 Disperse Red 167 (Log P ~5.0) Water Aqueous Phase (Wastewater) DR167->Water Discharge Sediment Sediment/Sludge (High Organic Carbon) Water->Sediment Rapid Sorption (Hydrophobic Effect) Biota Aquatic Biota (Lipid Tissue) Water->Biota Bioconcentration (BCF) Metabolism Metabolic Cleavage (Azoreductase) Biota->Metabolism Enzymatic Breakdown Excretion Excretion (Polar Metabolites) Metabolism->Excretion Clearance

Caption: Figure 2: Environmental fate pathways driven by high lipophilicity (Log P ~5.0).[1][2][]

References

  • PubChem. (n.d.).[2][][7] Disperse Red 167 | C23H26ClN5O7.[1][2][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1][2][]

  • OECD. (2004).[2][] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1][2][]

  • Bafana, A., et al. (2011).[1][2] Azo dyes: past, present and the future. Environmental Reviews. (Contextual grounding for azo dye hydrophobicity and metabolism). Retrieved from [Link]

  • ISO. (2017).[2][] ISO 16373-2:2014 Textiles — Dyestuffs — Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water).[1][2][] (Standard for extraction prior to HPLC). Retrieved from [Link][1][2][]

  • ChemSrc. (2023).[2][] Disperse Red 167-1 Physicochemical Properties. Retrieved from [Link][1][2][]

Sources

Exploratory

Mechanistic Degradation Pathways of Disperse Red 167: A Technical Analysis of Azo Cleavage and Metabolic Implications

[1] Executive Summary Disperse Red 167 (C.I. 11338:1) acts as a critical model compound for understanding the stability of hydrophobic azo linkages.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Disperse Red 167 (C.I. 11338:1) acts as a critical model compound for understanding the stability of hydrophobic azo linkages. While primarily an industrial textile dye, its structural architecture—a donor-acceptor system comprising a nitro-chlorobenzene moiety coupled to an acetamido-aniline—renders it an excellent surrogate for studying the metabolic fate of lipophilic azo-prodrugs and environmental pollutants.

This technical guide dissects the two primary degradation vectors: Reductive Cleavage (mimicking anaerobic/metabolic activation) and Oxidative Mineralization (Advanced Oxidation Processes). For researchers in drug development, the reductive pathway is of particular interest as it parallels the enzymatic activation of azo-prodrugs (e.g., sulfasalazine) and the generation of potentially genotoxic aromatic amines.

Molecular Architecture & Reactivity

To predict degradation, one must first understand the electron density distribution. DR167 is characterized by a "Push-Pull" system:

  • Electron Acceptor (Pull): The 2-chloro-4-nitrophenyl ring. The nitro group withdraws electron density, making the azo bond susceptible to nucleophilic attack and reduction.

  • Electron Donor (Push): The acetamido-substituted aniline ring with diacetate tails. This increases lipophilicity (LogP ~4.5), facilitating transport across biological membranes and adsorption onto hydrophobic matrices.

Key Reactive Sites:

  • Azo Bridge (-N=N-): The primary site for reductive cleavage by azoreductases or zero-valent iron.

  • Ester Side Chains: Susceptible to hydrolysis (chemical or enzymatic esterases), altering solubility.

  • Nitro Group: Can undergo partial reduction to nitroso or hydroxylamine intermediates.

Reductive Cleavage: The Biological & Metabolic Pathway

This pathway is critical for toxicology and pharmacology. Under anaerobic conditions (e.g., human gut microbiota, liver microsomes, or anoxic sediment), the azo bond undergoes a four-electron reduction.

Mechanism of Action

The reaction is typically catalyzed by FMN-dependent azoreductases via a Ping-Pong Bi-Bi mechanism. The enzyme transfers electrons from a donor (NADH/NADPH) to the azo dye.

  • Step 1 (Hydrazo Formation): Transfer of 2e- and 2H+ yields the hydrazo intermediate (-NH-NH-).

  • Step 2 (Reductive Fission): Transfer of a second 2e-/2H+ pair cleaves the N-N bond.

Degradation Products

The cleavage yields two primary aromatic amines:

  • Fragment A: 2-chloro-4-nitroaniline (CNA). A known toxicant and potential mutagen.[1][2]

  • Fragment B: 3-acetamido-4-amino-N,N-bis(2-acetoxyethyl)aniline.

Visualization: Reductive Pathway

ReductivePathway DR167 Disperse Red 167 (Parent Azo Dye) Hydrazo Hydrazo Intermediate (-NH-NH-) DR167->Hydrazo +2e- / +2H+ Enzyme Azoreductase / NADH Enzyme->DR167 Cleavage N-N Bond Fission Hydrazo->Cleavage +2e- / +2H+ Amine1 Metabolite A: 2-chloro-4-nitroaniline (Toxic/Mutagenic) Cleavage->Amine1 Amine2 Metabolite B: 3-acetamido-4-amino- N,N-bis(2-acetoxyethyl)aniline Cleavage->Amine2

Figure 1: The stepwise reductive cleavage of DR167 under anaerobic/enzymatic conditions leading to aromatic amine formation.

Oxidative Degradation: The AOP Pathway

In wastewater treatment (e.g., Photocatalysis with TiO2, Ozonation), the mechanism is fundamentally different. It relies on the generation of non-selective hydroxyl radicals (


).
Mechanism of Action

Unlike the specific reduction of the azo bond,


 radicals attack electron-rich centers.
  • Hydroxylation: Addition of

    
     to the aromatic rings (ortho/para positions).
    
  • Dealkylation: Oxidative scission of the ethyl-acetate side chains (N-dealkylation).

  • Azo Cleavage (Oxidative): Direct attack on the azo group can occur, but ring opening often competes.

  • Mineralization: Final conversion to

    
    , 
    
    
    
    , and
    
    
    .

Critical Distinction: Oxidative pathways ideally destroy the aromatic rings, whereas reductive pathways release the intact aromatic amines.

Experimental Protocols

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: Anaerobic Reductive Assay (Metabolic Simulation)

Purpose: To isolate and identify the aromatic amine metabolites.

Reagents:

  • DR167 Stock (10 mM in DMSO).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Reducing System: Sodium Dithionite (chemical mimetic) or Rat Liver Microsomes + NADPH (biological).

Workflow:

  • Degassing: Purge buffer with

    
     for 30 mins to ensure anaerobic conditions (Critical for azo reduction).
    
  • Incubation: Mix DR167 (final 50

    
    ) with the reducing agent in a sealed vial. Incubate at 37°C.
    
  • Monitoring: Track the disappearance of the visible

    
     (approx. 510-520 nm).
    
  • Extraction: At

    
     min, quench with ice-cold acetonitrile. Centrifuge (10,000 x g, 10 min).
    
  • Analysis: Inject supernatant into HPLC-DAD-MS.

Protocol B: LC-MS/MS Identification Parameters

Purpose: Structural confirmation of metabolites.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax), 1.8

High resolution for hydrophobic isomers.
Mobile Phase A Water + 0.1% Formic AcidProtonation source for ESI+.
Mobile Phase B AcetonitrileElution of lipophilic DR167 and metabolites.
Gradient 5% B to 95% B over 15 minWide gradient to capture polar amines and non-polar parent.
Ionization ESI Positive ModeAmines ionize readily (

).
Target Mass A m/z ~173 (2-chloro-4-nitroaniline)Primary toxic metabolite.
Target Mass B m/z ~366 (Coupler Amine)Large fragment; may show loss of acetate (-42 Da).
Visualization: Experimental Workflow

ExperimentalWorkflow Sample Sample Prep (Anaerobic Vial) Reaction Reaction (37°C, N2 Purge) Sample->Reaction Add Reductant Quench Quench/Extract (ACN, Centrifuge) Reaction->Quench t = 60 min Analysis LC-MS/MS (ESI+ Mode) Quench->Analysis Supernatant Data Data Output (Extracted Ion Chromatogram) Analysis->Data m/z 173, 366

Figure 2: Workflow for the isolation and identification of reductive metabolites.

Toxicology & Drug Development Implications

For drug development professionals, DR167 serves as a cautionary model for toxification via metabolism .

  • The "Trojan Horse" Effect: The parent azo compound is often non-toxic and biologically inert due to its size and stability.

  • Metabolic Activation: Upon ingestion, gut flora azoreductases cleave the bond.

  • Toxicophoric Release: The release of 2-chloro-4-nitroaniline is the critical safety concern. This compound is structurally similar to other aniline mustards and can undergo N-hydroxylation to form reactive nitrenium ions, capable of DNA adduction.

Guidance: When designing azo-prodrugs, ensure that both released amine fragments possess a benign safety profile. Use the DR167 reductive assay (Protocol A) as a rapid screen for metabolic stability of novel azo candidates.

References

  • Biodegradation Pathways: Luba, M., et al. (2023). "Electrochemical purification of Disperse Red 167 azo dye-based synthetic wastewater." Desalination and Water Treatment.

  • Metabolic Intermediates: Zahran, S. A., et al. (2019). "Degradation and decolorization of Disperse red 167 dye with an in-situ isolated azo-reductase enzyme." Biocatalysis and Agricultural Biotechnology.

  • Photocatalytic Mechanisms: Pino, E., et al. (2021).[3] "TiO2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments." Photochemistry and Photobiology.

  • Thermal Degradation: Li, X., et al. (2016). "Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics." MATEC Web of Conferences.[4]

Sources

Foundational

Disperse Red 167: Chemical Identity, Industrial Nomenclature, and Trace Analysis in Pharmaceutical Matrices

Executive Summary Disperse Red 167 (DR 167) is a monoazo disperse dye characterized by its high hydrophobicity and thermal stability.[1] While primarily ubiquitous in the textile industry for dyeing polyester and acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Disperse Red 167 (DR 167) is a monoazo disperse dye characterized by its high hydrophobicity and thermal stability.[1] While primarily ubiquitous in the textile industry for dyeing polyester and acetate fibers, its relevance to drug development and pharmaceutical sciences lies in its status as a critical extractable and leachable (E&L) contaminant.

In pharmaceutical packaging systems—particularly secondary packaging and label adhesives—DR 167 serves as a sentinel analyte for evaluating the migration potential of azo colorants into drug products. This guide provides a definitive technical breakdown of DR 167, distinguishing it from its close analog DR 167:1, cataloging its industrial aliases, and establishing a validated LC-MS/MS protocol for its trace detection.

Part 1: Chemical Constitution & Identity[2]

The Structural Distinction: DR 167 vs. DR 167:1

A common error in industrial procurement and safety data sheets (SDS) is the conflation of Disperse Red 167 with Disperse Red 167:1 .

  • Disperse Red 167 contains a propionylamino group.[2]

  • Disperse Red 167:1 contains an acetylamino group.

Both molecules share the same chromophore backbone but differ in the acyl chain length on the coupling component. This minor difference impacts lipophilicity (LogP) and retention time during chromatographic profiling.

Table 1: Chemical Identity Data

FeatureDisperse Red 167Disperse Red 167:1
CAS Registry 26850-12-4 (also 61968-52-3)1533-78-4 (also 79300-13-3)
C.I.[3][4][][6][7] Number 1133811338:1
Molecular Formula C₂₃H₂₆ClN₅O₇C₂₂H₂₄ClN₅O₇
Molecular Weight 519.93 g/mol 505.91 g/mol
IUPAC Name 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(acetamido)anilino]anilino]ethyl acetate
Key Substituent Propionamide (-NHCOC₂H₅)Acetamide (-NHCOCH₃)
Structural Visualization

The following diagram illustrates the core azo linkage and the side-chain variation that distinguishes the two forms.

DR167_Structure Diazo Diazo Component (2-Chloro-4-nitroaniline) AzoLink -N=N- Linkage Diazo->AzoLink Coupling Coupler Coupler Component (Substituted Aniline) AzoLink->Coupler Sub_R Acyl Group (Variable) DR 167: Propionyl DR 167:1: Acetyl Coupler->Sub_R Position 3 Sub_Tail Diester Tail (Bis-acetoxyethyl) Coupler->Sub_Tail N-Substitution

Figure 1: Structural assembly of Disperse Red 167 showing the variable acyl group responsible for the distinction between the parent dye and the :1 variant.

Part 2: Industrial Nomenclature & Trade Names

For researchers investigating contamination sources, identifying the dye by its trade name is essential. Manufacturers often use proprietary suffixes (e.g., "S-2GFL") to denote strength or dispersion quality, but the core chromophore remains DR 167.

Table 2: Consolidated Synonym & Trade Name List

CategoryTrade Names / Synonyms
Generic / Chemical Disperse Rubine GGL, Rubine 2GFL, Rubine 3BLS, 2,2'-((3-propanamido-4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyl acetate)
Major Industrial (EU/US) Dianix Rubine S-2G (Dystar), Terasil Rubine 2GFL (Huntsman), Foron Rubine S-GFL (Archroma/Clariant), Palanil Red 3BLS (BASF)
Regional / Generic (Asia) Akasperse Rubine 3BLS, Allilon Red 3BRL, Bezjian Polyester Rubine 2GFL, Chemilene Rubine 2GFL, Dispersrite Red 3BLS, Orcocil Acrylamide Rubine 3B
Suffix Decoding 2GFL : Greenish, Fast, Light (Common for DR 167)3BLS : Blue, Light, Sublimation fastness (Common for DR 167:[1][3][4][][6][8][9]1)

Critical Insight: In pharmaceutical supply chains, "Rubine 2GFL" appearing on a Certificate of Analysis (CoA) for packaging plastic almost invariably refers to DR 167.

Part 3: Toxicological Context & Pharmaceutical Relevance

The Azo Cleavage Risk

The primary safety concern for DR 167 in drug development is its potential reduction by azoreductase enzymes (found in skin bacteria and the human liver) or reductive environmental conditions.

Cleavage Mechanism:



Toxic Degradants of DR 167:

  • 2-Chloro-4-nitroaniline (CAS 121-87-9): A known skin sensitizer and potential mutagen.

  • 3-Amino-4-propionylamino-N,N-bis(2-acetoxyethyl)aniline: The coupler fragment.

Extractables & Leachables (E&L)

DR 167 is used to color High-Density Polyethylene (HDPE) and Polyethylene Terephthalate (PET) bottles. In liquid pharmaceutical formulations containing solubilizers (e.g., polysorbates, ethanol), the dye can migrate from the plastic matrix into the drug product.

Part 4: Analytical Protocol (LC-MS/MS)

Objective: Quantitation of Disperse Red 167 in pharmaceutical packaging extracts or drug product matrices. Standard: Adapted from DIN 54231 and ISO 16373-3 , optimized for trace analysis (LOD < 10 ppb).

Sample Preparation Workflow
  • Matrix: HDPE Bottle or Label Adhesive.

  • Solvent: Acetonitrile (ACN) / Methanol (MeOH).

  • Extraction: Cut sample into 2x2 mm pieces. Weigh 1.0 g into a glass vial.

  • Sonication: Add 10 mL ACN. Sonicate at 60°C for 30 mins.

  • Filtration: Cool to room temp. Filter through 0.2 µm PTFE syringe filter.

  • Dilution: Dilute 1:1 with Water (to focus peak shape on Reverse Phase).

LC-MS/MS Parameters

Table 3: Chromatographic Conditions

ParameterSetting
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate in Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 0-1 min: 40% B; 1-6 min: Ramp to 95% B; 6-8 min: Hold 95% B
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL

Table 4: Mass Spectrometry Transitions (ESI Positive)

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
DR 167 520.2

225.125Quantifier (Diazo fragment)
DR 167 520.2

460.215Qualifier (Loss of acetate)
DR 167:1 506.2

225.125Quantifier
Analytical Logic Diagram

LCMS_Workflow Sample Pharma Packaging Sample (HDPE/Label) Extract Ultrasonic Extraction (ACN, 60°C, 30 min) Sample->Extract Cleanup Filtration (0.2 µm PTFE) Extract->Cleanup Separation UHPLC Separation (C18 Column, Gradient) Cleanup->Separation Detection MS/MS Detection (MRM Mode: m/z 520 -> 225) Separation->Detection Data Quantitation vs. Ext. Standard Detection->Data

Figure 2: Step-by-step analytical workflow for the isolation and quantitation of Disperse Red 167 in solid matrices.

References

  • World Dye Variety. (2012). Disperse Red 167 Properties and Manufacturing Methods. Retrieved from [Link]

  • Shimadzu Corporation. (2018). LC/MS/MS Analysis for Restricted Chemicals in Textiles (Application Note). Retrieved from [Link]

  • Waters Corporation. (2016). Analysis of Disperse Dyes Using the ACQUITY Arc System with Mass Detection. Retrieved from [Link]

  • ResearchGate. (2019). HPLC/HRMS analysis—Example of first stage identification of Disperse Red 167:1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for dyeing polyester PET with Disperse Red 167

Application Note: High-Performance Dyeing of Polyester (PET) with Disperse Red 167 Abstract This application note details the physicochemical mechanism and operational protocol for dyeing Polyethylene Terephthalate (PET)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Dyeing of Polyester (PET) with Disperse Red 167

Abstract

This application note details the physicochemical mechanism and operational protocol for dyeing Polyethylene Terephthalate (PET) substrates with C.I. Disperse Red 167 (Rubine shade). Unlike surface-active dyes, Disperse Red 167 relies on a solid-solution mechanism governed by the "Free Volume" theory. This guide provides a validated High-Temperature High-Pressure (HTHP) protocol, a mandatory reduction clearing procedure to ensure wash fastness, and analytical methods for quality control (λmax ~525 nm).

Chemical Identity & Properties

Disperse Red 167 is a mono-azo disperse dye characterized by its high thermal stability and excellent build-up properties on hydrophobic fibers. It is widely used as the "Red" component in trichromatic combinations (with Disperse Blue 79 and Disperse Orange 30) for dark shades.

PropertySpecification
CI Name C.I. Disperse Red 167 (also 167:1)
Chemical Class Mono-azo (Heterocyclic coupling component)
CAS Number 26850-12-4 / 61968-52-3
Appearance Dark Red / Rubine Powder
λmax (Acetone) 525 nm
Ionicity Non-ionic
Solubility Insoluble in water; soluble in organic solvents (Acetone, DMF)

Mechanism of Action: The Free Volume Theory

Dyeing PET is fundamentally different from dyeing natural fibers. PET is semi-crystalline and hydrophobic, lacking chemically active sites for ionic bonding.

  • Solid Solution: The dye does not bond to the fiber surface; it dissolves into the polymer matrix.

  • Glass Transition (Tg): At temperatures below 80°C (PET's Tg), the polymer chains are frozen. As the temperature exceeds the Tg (reaching 130°C), the amorphous regions of the PET chains gain segmental mobility.

  • Free Volume Creation: This mobility creates transient voids ("free volume") between polymer chains.

  • Diffusion: Single dye molecules, dispersed in water, diffuse from the aqueous phase into these voids.

  • Entrapment: Upon cooling, the polymer chains re-crystallize/freeze, trapping the dye molecules inside the fiber.

DyeingMechanism Water Aqueous Bath (Dye Aggregates) Solubility Dissolution (Single Molecules) Water->Solubility Dispersion Surface Fiber Surface (Adsorption) Solubility->Surface Nernst Partition Diffusion Diffusion into Free Volume Surface->Diffusion Rate Limiting Step Tg Heat > Tg (130°C) (Chain Mobility) Tg->Diffusion Enables Cooling Cooling (Dye Trapped) Diffusion->Cooling Fixation

Figure 1: The mechanism of disperse dyeing on PET, highlighting the transition from aqueous dispersion to solid solution.

Materials & Equipment

Equipment:

  • HTHP Beaker Dyer: Capable of 135°C and 3-4 bar pressure (e.g., Mathis Labomat, Roaches Pyrotec).

  • Spectrophotometer: For K/S and solution analysis.

  • pH Meter: Calibrated to pH 4.0–7.0.

Reagents:

  • Substrate: 100% Polyester fabric (scoured and bleached).

  • Dye: C.I.[1][2][3][4][5] Disperse Red 167 (standardized commercial powder/liquid).

  • Dispersing Agent: Naphthalene sulfonic acid condensate (e.g., 1-2 g/L).

  • Acid Buffer: Acetic Acid / Sodium Acetate (pH 4.5).

  • Reduction Clearing Agents: Sodium Hydrosulfite (Hydros) and Sodium Hydroxide (NaOH 38°Bé).

Protocol 1: High-Temperature High-Pressure (HTHP) Dyeing

The Gold Standard for PET.

Recipe (Standard Depth 2%):

  • Dye: 2.0 % o.w.f.[5] (on weight of fabric)

  • Dispersing Agent: 1.0 g/L[6]

  • Acetic Acid: Adjust to pH 4.5

  • Liquor Ratio: 1:10 to 1:20

Step-by-Step Procedure:

  • Paste Preparation: Weigh the dye accurately. Paste with a small amount of warm water (40°C) and dispersing agent. Stir well to break aggregates. Dilute with water.[7]

  • Bath Setup: Add the dissolved chemicals and dye dispersion to the steel beaker.

  • Loading: Enter the PET fabric sample. Seal the beaker.

  • The Heating Cycle:

    • Start: 50°C.

    • Ramp 1: Heat at 2-3°C/min to 80°C (Critical zone: passing Tg).

    • Ramp 2: Heat at 1.5°C/min to 130°C .

    • Hold: Maintain 130°C for 45–60 minutes . (Allow diffusion equilibrium).

    • Cooling: Cool at 2-3°C/min to 80°C.

  • Drain: Drain the liquor (Note: The liquor will still be colored; disperse dyes do not exhaust 100%).

DyeingCurve Start Start 50°C Tg Tg Zone 80°C Start->Tg 3°C/min Max Hold 130°C Tg->Max 1.5°C/min (Critical Diffusion) Max->Max Hold 60 min End Drain 80°C Max->End Cool 3°C/min

Figure 2: Temperature profile for HTHP dyeing of PET.

Protocol 2: Reduction Clearing (Mandatory)

Disperse dyes deposit loosely on the surface of the fiber during cooling. These surface particles cause poor wash and rub fastness. They cannot be removed by simple water rinsing; they must be chemically reduced to water-soluble fragments.

Recipe:

  • Sodium Hydroxide (NaOH 50%): 2.0 g/L

  • Sodium Hydrosulfite (Hydros): 2.0 g/L

  • Temperature: 70–80°C

  • Time: 20 minutes

Procedure:

  • Prepare a fresh bath with the RC chemicals.

  • Immerse the dyed (and drained) fabric.

  • Treat at 70–80°C for 20 mins.

  • Rinse: Hot rinse (60°C) -> Cold rinse -> Neutralize with dilute Acetic Acid (0.5 g/L).

  • Dry: Stenter or air dry.

Analysis & Quality Control

A. Spectrophotometric Verification

To verify the dye identity or concentration in solution (e.g., for calculating exhaustion), dissolve the dye in Acetone or DMF .

  • Target λmax: 525 nm ± 2 nm.

B. Color Strength (K/S)

Measure the reflectance (R) of the dyed fabric at 525 nm. Use the Kubelka-Munk equation:



  • High K/S indicates good dye yield.

  • Compare K/S before and after Reduction Clearing. A significant drop indicates too much surface dye was present (poor diffusion).

C. Fastness Testing (Typical Ratings)
TestStandardExpected Rating (Scale 1-5)
Washing (60°C) ISO 105-C064-5 (Excellent)
Rubbing (Wet) ISO 105-X124-5
Sublimation (180°C) ISO 105-P014 (Good)
Light Fastness ISO 105-B025-6 (Scale 1-8)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Uneven Dyeing (Unlevelness) Ramp rate too fast between 80-130°C.Slow ramp rate to 1°C/min in the critical zone. Add leveling agent.[8]
Spots/Specks Poor dye dispersion or "tarring".Check dispersing agent stability.[4][5][8][9] Filter dye solution before adding.[7] Avoid pH shock.
Poor Rub Fastness Incomplete Reduction Clearing.Check age of Hydros (it oxidizes in air). Ensure RC temp is >70°C.
Shade too Yellow pH too high (Alkaline hydrolysis).Ensure pH is buffered to 4.5. Disperse Red 167 is sensitive to high pH.

References

  • World Dye Variety. (2012). Disperse Red 167 Properties and Applications. Available at: [Link]

  • Koh, J., et al. (2025).[10] Dyeing Kinetics and Compatibility of Disperse Dyes in Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]

  • Textile Learner. (2012). Dyeing of Polyester Fabric with Disperse Dyes: Mechanism and Procedure. Available at: [Link]

  • ChemBK. (2024). Disperse Red 167 Absorption Spectra and Physicochemical Data. Available at: [Link]

Sources

Application

supercritical CO2 dyeing parameters for Disperse Red 167

Precision Engineering of Supercritical CO Dyeing: Protocol for C.I. Disperse Red 167 on Polyester Matrices[1][2][3][4][5][6][7][8] Executive Summary This application note details the thermodynamic and kinetic parameters...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of Supercritical CO Dyeing: Protocol for C.I. Disperse Red 167 on Polyester Matrices[1][2][3][4][5][6][7][8]

Executive Summary

This application note details the thermodynamic and kinetic parameters required for the anhydrous dyeing of Polyethylene Terephthalate (PET) using C.I. Disperse Red 167 (DR167) in supercritical carbon dioxide (scCO


).[1] Unlike aqueous systems that rely on dispersing agents and high water consumption, this protocol utilizes the tunable density of scCO

to solvate hydrophobic dye molecules and plasticize the polymer matrix simultaneously.

Key Technical Insight: The optimal dyeing window for DR167 is defined by the intersection of the dye's solubility threshold (requiring


 MPa) and the polymer's glass transition depression (requiring 

°C). This guide provides a validated workflow to achieve color depths (

) comparable to conventional hydrothermal methods while eliminating wastewater.

Physicochemical Framework

The Solute: Disperse Red 167

DR167 is a high-molecular-weight monoazo dye (rubine class) with an acetoxyethyl/cyanoethyl amino structure. Its hydrophobicity makes it an ideal candidate for scCO


 solvation.[2]
  • Molecular Weight: ~500-520 g/mol (depending on specific commercial form, e.g., DR167:1).

  • Solubility Behavior: DR167 exhibits retrograde solubility behavior in certain T/P regions, but generally follows the Chrastil Model where solubility (

    
    ) is a function of solvent density (
    
    
    
    ) and temperature (
    
    
    ):
    
    
    • Operational Note: At 120°C, DR167 undergoes a crystal form transition (melting point depression in scCO

      
      ), significantly enhancing diffusion rates.
      
Mechanism of Action

The process relies on three coupled transport phenomena:

  • Dissolution: scCO

    
     solubilizes the solid dye powder.
    
  • Plasticization: scCO

    
     diffuses into the PET amorphous regions, lowering the 
    
    
    
    (Glass Transition Temperature) by 10–30°C, increasing chain mobility.
  • Diffusion: Dye molecules partition from the fluid phase into the swollen polymer phase.

Mechanistic Visualization

DyeingMechanism CO2 scCO2 Fluid Phase (Carrier) PET_Surface PET Fiber Surface (Boundary Layer) CO2->PET_Surface Plasticization (Tg Depression) DyeSolid Solid Dye (DR167) DyeSol Solubilized Dye (Molecular Dispersion) DyeSolid->DyeSol Dissolution (f(P, T)) DyeSol->PET_Surface Adsorption (Partition Coeff K) PET_Core PET Amorphous Region (Fixation Site) PET_Surface->PET_Core Diffusion (Fickian Transport) PET_Core->DyeSol Desorption (Equilibrium)

Figure 1: Mass transfer mechanism of Disperse Red 167 in the scCO


-PET system.

Experimental Configuration

To ensure reproducibility, the following equipment specifications are required.

ComponentSpecification RequirementPurpose
High-Pressure Vessel 316SS Autoclave, 30 MPa ratingContains the supercritical fluid and substrate.
CO

Pump
Liquid metering pump with cooling head (-5°C)Ensures consistent mass flow and prevents cavitation.
Back Pressure Regulator (BPR) Heated BPR (± 0.1 MPa precision)Maintains system pressure; heating prevents dry ice formation at outlet.
Dye Canister Stainless steel mesh (20-50 micron)Holds dye powder upstream of the fabric to ensure saturation.
Circulation Pump Magnetic drive, high flowEliminates boundary layers on the fabric surface (leveling).

Validated Dyeing Protocol (SOP)

Objective: Dyeing 10g of PET fabric with 2% owf (on weight of fabric) Disperse Red 167.

Phase 1: Preparation
  • Scouring: While scCO

    
     has cleaning properties, pre-wash PET fabric with acetone or run a blank scCO
    
    
    
    cycle (20 MPa, 80°C, 15 min) to remove spin finishes that may interfere with dye uptake.
  • Dye Loading: Weigh 0.2g (2% owf) of pure Disperse Red 167 press-cake.

    • Critical: Do NOT use commercial formulations containing lignosulfonate dispersants; these are insoluble in CO

      
       and will clog the system. Use crude dye only.
      
  • Substrate Loading: Wrap fabric around the perforated beam (for beam dyeing) or place loosely in the basket. Ensure dye canister is placed before the fabric in the flow path.

Phase 2: Pressurization & Heating (The Ramp)
  • Purge: Flush vessel with gaseous CO

    
     (5 MPa) for 2 mins to remove air.
    
  • Pressurization: Ramp pressure to 25 MPa (250 bar) .

  • Heating: Simultaneously ramp temperature to 120°C .

    • Rate: 3–5°C/min.

    • Note: Do not exceed 130°C to prevent excessive shrinkage of the PET fiber.

Phase 3: Dyeing Cycle (The Dwell)
  • Equilibrium: Hold at 120°C / 25 MPa for 60 minutes .

  • Circulation: Maintain fluid circulation (e.g., 20–40 mL/min for lab scale) to ensure the dye concentration in the fluid remains constant (infinite bath approximation).

    • Mechanistic Check: At these conditions, DR167 solubility is approx.

      
       mol/mol. The high pressure ensures sufficient dye is dissolved to drive diffusion.
      
Phase 4: Recovery & Separation
  • Depressurization: Stop circulation. Vent CO

    
     through the separator.
    
  • Dye Recovery: As pressure drops, solubility drops to zero. Unused dye precipitates in the separator vessel, not on the fabric.

  • Extraction (Optional): A short rinse with fresh scCO

    
     (15 MPa, 60°C) can be performed to remove unfixed surface dye, improving rub fastness.
    

Parameter Optimization Guide

Use the table below to troubleshoot or adjust for specific shade depths.

ParameterOptimal RangeEffect of Increasing ParameterScientific Rationale
Pressure (

)
22 – 28 MPa Increases dye solubility; slight decrease in diffusion coefficient.Higher density (

) solvates more dye (Chrastil model), increasing the chemical potential gradient (

).
Temperature (

)
110 – 125°C Increases diffusion rate (

); complex effect on solubility.

is critical for polymer chain mobility. 120°C is the "sweet spot" where diffusion is rapid and solubility is sufficient.
Time (

)
45 – 90 min Increases

until equilibrium.
Dyeing is diffusion-controlled. 60 mins is usually sufficient for equilibrium with DR167.
Flow Rate System Dependent Improves leveling (uniformity).Reduces the Nernst diffusion layer thickness at the fiber surface.
Process Flow Diagram

ProcessFlow Start Start: Load Dye & Fabric Pressurize Pressurize to 25 MPa Heat to 120°C Start->Pressurize Dyeing Dyeing Cycle 60 min @ Equilibrium Pressurize->Dyeing Supercritical State Wash scCO2 Rinse (Optional) 15 MPa, 60°C Dyeing->Wash Unfixed Dye Removal Depressurize Depressurize & Recover CO2 Dyeing->Depressurize Skip Rinse Wash->Depressurize End Unload & QC Depressurize->End

Figure 2: Operational workflow for batch scCO


 dyeing.

Quality Control & Characterization

Color Strength ( )

Measure reflectance (


) at 

(approx. 520 nm for DR167) using a spectrophotometer. Calculate color strength using the Kubelka-Munk equation:

  • Target: For 2% owf DR167, expect

    
     values between 18 and 22  (comparable to aqueous dyeing at 130°C).
    
Fastness Testing
  • Wash Fastness (ISO 105-C06): Expected rating 4–5.

  • Rub Fastness (ISO 105-X12): Dry: 4–5 / Wet: 4–5. (scCO

    
     dyeing often yields better wet rub fastness due to the absence of surface surfactant residues).
    
  • Light Fastness: Rating 5–6 (Blue Scale).

Troubleshooting

  • Issue: Uneven dyeing (Barriness).

    • Root Cause:[1][3][4] Insufficient fluid circulation or temperature gradients in the vessel.

    • Fix: Increase flow rate; ensure fabric is not wound too tightly on the beam.

  • Issue: Low Color Yield.

    • Root Cause:[1][3][4] Pressure too low (insufficient solubility) or Temperature too low (slow diffusion).

    • Fix: Verify system reaches 25 MPa. Ensure temperature is at least 115°C.

  • Issue: Dye Spotting.

    • Root Cause:[1][3][4] Depressurization too fast (dye crashes out of solution onto fabric).

    • Fix: Reduce depressurization rate or perform a "scouring" rinse step before full venting.

References

  • Solubility & Kinetics: Kong, X., et al. "Solubility of trichromatic disperse dyes (C.I. Disperse Orange 30, C.I.[1][3][5][6] Disperse Red 167 and C.I. Disperse Blue 79) and their blends in supercritical carbon dioxide."[1][3][5][7][6][8] Journal of Chemical & Engineering Data.

  • Process Optimization: Zheng, H., et al. "Dyeing Kinetics and Compatibility of Disperse Blue 79, Disperse Red 167, and Disperse Orange 30 in Supercritical Carbon Dioxide Dyeing." Textile Research Journal.

  • Experimental Data: Eren, H.A., et al. "Investigation into the aqueous and supercritical carbon dioxide dyeing of polyester and cellulose acetate."[9] Coloration Technology.

  • Thermodynamic Models: Tabar, H., et al. "Equilibrium Study on the Disperse Dyeing of Polyester Textile in Supercritical Carbon Dioxide." Coloration Technology.

  • General Methodology: Montero, G., et al. "Supercritical fluid dyeing of synthetic fibers." The Journal of Supercritical Fluids.

Sources

Method

Application Note: Photocatalytic Degradation Kinetics of Disperse Red 167

Executive Summary This application note details the protocol for evaluating the photocatalytic degradation kinetics of Disperse Red 167 (DR167) , a recalcitrant mono-azo dye widely used in the textile industry. Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for evaluating the photocatalytic degradation kinetics of Disperse Red 167 (DR167) , a recalcitrant mono-azo dye widely used in the textile industry. Unlike simple soluble dyes, DR167 possesses complex aromatic structures and low water solubility, presenting unique challenges in wastewater remediation.

This guide moves beyond basic degradation testing to focus on kinetic modeling using the Langmuir-Hinshelwood (L-H) isotherm.[1][2] It provides a self-validating experimental workflow using semiconductor photocatalysts (e.g., TiO₂, ZnO, or CeFeO₃) to determine reaction rate constants (


), half-life (

), and adsorption equilibrium constants (

).

Scientific Background & Mechanism[3][4][5][6]

The Target: Disperse Red 167
  • Class: Mono-azo disperse dye.

  • Structure: Characterized by an azo bond (-N=N-) linking substituted aromatic rings.

  • Environmental Impact: Highly resistant to biodegradation; potential to release toxic aromatic amines under anaerobic conditions.

The Mechanism: Semiconductor Photocatalysis

The degradation process relies on the generation of Reactive Oxygen Species (ROS) upon irradiation of a semiconductor with energy greater than its band gap (


).
  • Photo-excitation:

    
    
    
  • Hole Trapping:

    
    
    
  • Electron Trapping:

    
    
    
  • Dye Attack: The hydroxyl radical (

    
    ) is the primary oxidant, attacking the azo bond and aromatic rings, leading to decolorization and eventual mineralization (conversion to 
    
    
    
    ,
    
    
    , and inorganic ions like
    
    
    ).

Experimental Protocol

Materials & Equipment
  • Target Adsorbate: Disperse Red 167 (Commercial grade or purified).

  • Photocatalyst: TiO₂ (Degussa P25), ZnO, or specific doped variants (e.g., CeFeO₃).

  • Reactor: Batch slurry photoreactor with cooling jacket (maintain

    
    ).
    
  • Light Source: UV-A (365 nm) or Visible LED array (depending on catalyst bandgap).

  • Analytical: UV-Vis Spectrophotometer (monitoring

    
     nm).
    
Workflow Diagram

The following diagram outlines the critical phases of the kinetic study, emphasizing the often-overlooked "Dark Adsorption" phase which is crucial for accurate L-H modeling.

ExperimentalWorkflow Prep 1. Slurry Preparation (Dye + Catalyst) Dark 2. Dark Adsorption (30-60 min) Equilibrium Establishment Prep->Dark Dispersion Light 3. Irradiation Phase (Time = 0 to t) Dark->Light Light ON Sample 4. Sampling & Filtration (0.22 µm filter) Light->Sample Interval t Analysis 5. UV-Vis Analysis (Absorbance @ λmax) Sample->Analysis Quantification Analysis->Dark Control Check Analysis->Light Repeat Loop

Figure 1: Step-by-step experimental workflow for photocatalytic kinetic assessment.

Detailed Procedure
Step 1: Catalyst Optimization (Preliminary)

Before kinetic runs, determine the optimal catalyst loading.

  • Prepare DR167 solutions (e.g., 30 mg/L).

  • Vary catalyst dosage (0.25 – 1.5 g/L).

  • Insight: Excess catalyst causes light scattering (screening effect), reducing efficiency. Find the peak of the "Dosage vs. Rate" curve.

Step 2: Dark Adsorption Equilibrium (Critical)
  • Agitate the dye-catalyst suspension in complete darkness for 30–60 minutes.

  • Validation: Measure absorbance every 10 mins. Equilibrium is reached when

    
    .
    
  • Note: This defines

    
     (concentration at 
    
    
    
    of irradiation), which is lower than the initial prepared concentration due to surface adsorption.
Step 3: Irradiation & Sampling[3]
  • Turn on the light source.[4]

  • Withdraw aliquots (3–5 mL) at fixed intervals (e.g., 0, 10, 20, 30, 45, 60, 90 min).

  • Filtration: Immediately filter through a 0.22 µm PTFE syringe filter to remove catalyst particles. Centrifugation (10,000 rpm for 10 min) is an alternative but slower.

Step 4: Analytical Measurement
  • Measure Absorbance (

    
    ) at 
    
    
    
    (typically ~478 nm for DR167).
  • Convert to concentration (

    
    ) using a pre-calibrated Beer-Lambert plot.
    

Kinetic Modeling & Data Analysis

Langmuir-Hinshelwood (L-H) Model

Heterogeneous photocatalysis typically follows L-H kinetics, where the reaction occurs on the catalyst surface.



Where:

  • 
    : Rate of degradation (mg/L[4]·min)
    
  • 
    : Surface reaction rate constant (mg/L[5]·min)
    
  • 
    : Adsorption equilibrium constant (L/mg)[5]
    
  • 
    : Concentration of dye (mg/L)
    
Pseudo-First-Order Approximation

At low dye concentrations (millimolar range),


, and the equation simplifies to a pseudo-first-order law:


Where


 is the apparent rate constant (

).
Data Processing Workflow

KineticLogic RawData Raw Data: Absorbance vs. Time ConcCalc Convert to Concentration (C_t) via Calibration Curve RawData->ConcCalc LnPlot Plot ln(C_0/C_t) vs. Time ConcCalc->LnPlot Regression Linear Regression Determine Slope = k_app LnPlot->Regression Validation Check R² > 0.95? Verify L-H Regime Regression->Validation

Figure 2: Logic flow for extracting kinetic parameters from raw experimental data.

Data Presentation Template

Summarize your findings in the following format to ensure comparability:

ParameterUnitValue (Example)Notes
Initial Conc. (

)
mg/L30.0Post-dark adsorption
Catalyst Dosage g/L0.5Optimized loading
pH -8.0Optimal for DR167 (Ref 1)


0.024Slope of ln plot

-0.985Goodness of fit
Half-life (

)
min28.9Calculated as

Mechanistic Validation (Trustworthiness)

To ensure the protocol is scientifically robust, you must validate why the degradation occurs.

Scavenger Studies

Identify the active species by adding specific scavengers:

  • EDTA / Formic Acid: Scavenges Holes (

    
    ). If rate drops significantly, direct oxidation by holes is dominant.
    
  • Isopropanol (IPA): Scavenges Hydroxyl Radicals (

    
    ). A drop in rate confirms 
    
    
    
    as the primary oxidant.
  • Benzoquinone: Scavenges Superoxide Radicals (

    
    ).
    
pH Influence

For DR167, pH plays a critical role.

  • Acidic pH: May protonate the dye surface or catalyst, altering adsorption.

  • Alkaline pH (e.g., pH 8): Often optimal for azo dyes as it favors the formation of

    
     radicals on the surface of oxide catalysts like CeFeO₃ or TiO₂.
    

References

  • Photocatalytic degradation of disperse azo dye coralene dark red 2B by CeFeO3. Scholars Research Library. [Link]

  • TiO2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments. Photochemistry and Photobiology (PubMed).[6] [Link]

  • The degradation of an azo dye in a batch slurry photocatalytic reactor. ResearchGate. [Link]

  • Improving the Degradation Kinetics of Industrial Dyes with Chitosan/TiO2/Glycerol Films. Sustainability (MDPI). [Link][4]

  • Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst. Journal of Chemistry & Applied Biochemistry. [Link]

Sources

Application

synthesis procedure for Disperse Red 167 azo dye

Abstract This application note details a robust, laboratory-scale protocol for the synthesis of C.I. Disperse Red 167:1 (CAS 1533-78-4), a commercially critical monoazo dye used extensively for polyester textiles.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of C.I. Disperse Red 167:1 (CAS 1533-78-4), a commercially critical monoazo dye used extensively for polyester textiles. Unlike generic procedures, this guide addresses the specific solubility challenges of the diazo component (2-chloro-4-nitroaniline) and provides a self-validating workflow for the coupling reaction with 3-acetamido-N,N-bis(2-acetoxyethyl)aniline . The protocol emphasizes the "167:1" acetyl-analog structure, the dominant industrial variant, while distinguishing it from the propionyl-based "Red 167".

Introduction & Chemical Identity

Disperse Red 167 is a high-energy disperse dye known for its excellent wash fastness and sublimation resistance. The commercial dye exists primarily in two forms:

  • Disperse Red 167: Contains a propionyl amino group.[1]

  • Disperse Red 167:1: Contains an acetyl amino group.[1] (This protocol focuses on this variant due to higher raw material accessibility).

Reaction Mechanism: The synthesis follows a classic Diazotization-Coupling pathway:

  • Diazotization: 2-chloro-4-nitroaniline is converted into its diazonium salt using nitrous acid (generated in situ). Due to the weak basicity and poor aqueous solubility of the amine, this step requires an acidic organic co-solvent (Glacial Acetic Acid) to prevent incomplete reaction.

  • Coupling: The electrophilic diazonium ion attacks the electron-rich coupling component (3-acetamido-N,N-bis(2-acetoxyethyl)aniline) at the para position relative to the tertiary amine, forming the azo chromophore.

Chemical Structure:

  • Diazo Component (A): 2-chloro-4-nitroaniline[][3][4][5][6]

  • Coupling Component (B): 3-acetamido-N,N-bis(2-acetoxyethyl)aniline[7]

  • Product: 2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis(ethyl acetate)

Workflow Visualization

SynthesisWorkflow Start Start: Raw Materials Diazo Diazo Component: 2-chloro-4-nitroaniline + HCl + Acetic Acid Start->Diazo Coupler Coupling Component: 3-acetamido-N,N-bis(2-acetoxyethyl)aniline + Acetic Acid Start->Coupler Diazonium Intermediate: Diazonium Salt Solution (0-5°C) Diazo->Diazonium Diazotization Nitrite Nitrosating Agent: NaNO2 (aq) Nitrite->Diazonium CouplingRxn Coupling Reaction (pH 4-5, 0-10°C) Diazonium->CouplingRxn Electrophilic Attack Coupler->CouplingRxn Workup Workup: Precipitation -> Filtration -> Washing CouplingRxn->Workup Product Final Product: Disperse Red 167:1 Workup->Product

Figure 1: Critical path workflow for Disperse Red 167:1 synthesis.

Materials & Safety

Safety Warning:

  • Diazonium Salts: Unstable above 5-10°C. Do not let the diazo solution dry out; keep it in solution.

  • Nitroanilines: Toxic by inhalation and skin contact. Use a fume hood and nitrile gloves.

  • Acids: Concentrated HCl and Glacial Acetic Acid are corrosive.

Reagents Table:

ReagentRolePurityNotes
2-Chloro-4-nitroaniline Diazo Precursor>98%Yellow powder. Toxic.
3-Acetamido-N,N-bis(2-acetoxyethyl)aniline Coupling Component>95%Often viscous oil or low-melting solid.
Sodium Nitrite (NaNO₂) Diazotizing AgentACS ReagentPrepare fresh 4N solution.
Hydrochloric Acid (HCl) Acid Source37% Conc.-
Glacial Acetic Acid Solvent>99%Critical for solubilizing the amine.
Sulfamic Acid / Urea ScavengerReagentRemoves excess nitrous acid.[8]
Sodium Acetate BufferReagentControls pH during coupling.[9]

Experimental Protocol

Phase 1: Diazotization of 2-Chloro-4-nitroaniline

Rationale: Simple aqueous diazotization fails due to the hydrophobicity of the amine. We use an acetic acid/HCl system to ensure homogeneity before nitrite addition.

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 17.3 g (0.1 mol) of 2-chloro-4-nitroaniline in 100 mL of Glacial Acetic Acid . Warm slightly (40-50°C) if necessary to achieve full dissolution, then cool to room temperature.

  • Acidification: Add 30 mL of Concentrated HCl dropwise. The amine hydrochloride may precipitate as a fine suspension; this is acceptable if the particle size is small.

  • Cooling: Place the flask in an ice-salt bath. Cool the mixture to 0–2°C .

  • Nitrosation: Add 25 mL of 4N Sodium Nitrite solution (6.9 g NaNO₂ in 25 mL water) dropwise over 20 minutes.

    • Critical Control: Maintain temperature below 5°C . If brown fumes (NOx) appear, slow the addition.

  • Digestion: Stir at 0–5°C for 1 hour. The mixture should become a clear or slightly translucent yellow-orange solution.

  • Validation (Starch-Iodide Test): Place a drop of the reaction mixture on starch-iodide paper. It should turn instantaneously blue/black , indicating excess nitrous acid (required to prevent side reactions).

  • Quenching: Add small amounts of Sulfamic Acid (or Urea) until the starch-iodide test is negative (no blue color). This prevents nitrosylation of the coupling component later.

Phase 2: Preparation of Coupling Component
  • In a separate 500 mL beaker, dissolve 36.0 g (~0.105 mol, 5% excess) of 3-acetamido-N,N-bis(2-acetoxyethyl)aniline in 50 mL Glacial Acetic Acid and 100 mL ice-cold water .

  • Add 10 g of Sodium Acetate to buffer the solution.

  • Cool this solution to 0–5°C .

Phase 3: Coupling Reaction
  • Addition: Slowly pour the cold diazonium salt solution (from Phase 1) into the coupling component solution with vigorous mechanical stirring.

    • Rate: Add over 30 minutes.

    • Temperature: Keep < 10°C.[4][8][9]

  • pH Adjustment: The reaction generates acid. Monitor pH. Slowly add saturated Sodium Acetate solution (or 20% NaOH dropwise) to maintain pH 4.0–5.0 .

    • Note: Do not let pH rise > 7, or the diazonium salt will decompose to a phenolate.

  • Completion: A deep red precipitate will form immediately. Stir for 2–3 hours, allowing the temperature to rise naturally to room temperature (20-25°C).

Phase 4: Isolation and Purification
  • Precipitation: Pour the reaction mixture into 500 mL of ice-water to fully precipitate the dye. Stir for 30 minutes.

  • Filtration: Filter the crude dye using a Buchner funnel under vacuum.

  • Washing:

    • Wash with 500 mL cold water (removes inorganic salts).

    • Wash with 50 mL cold Ethanol/Water (1:1) (removes unreacted organic impurities).

  • Drying: Dry the filter cake in a vacuum oven at 60°C for 12 hours.

  • Recrystallization (Optional for high purity): Recrystallize from Ethanol or Acetone/Water mix.

Mechanism & Pathway Analysis

Mechanism Amine 2-Cl-4-NO2-Aniline DiazoSalt Diazonium Cation (Electrophile) Amine->DiazoSalt + NO+ / -H2O Nitrosonium NO+ (Nitrosyl Cation) Nitrosonium->DiazoSalt Active Agent Complex Sigma Complex DiazoSalt->Complex Electrophilic Attack Coupler Coupler (Electron Rich) Coupler->Complex AzoDye Disperse Red 167:1 Complex->AzoDye -H+ (Restoration of Aromaticity)

Figure 2: Mechanistic pathway of the azo coupling reaction.

The coupling component contains an acetamido group (-NHCOCH3) and a dialkylamino group. The dialkylamino group is a strong activator, directing the incoming diazonium electrophile to the para position. The acetamido group at the meta position (relative to the amino) provides steric guidance and influences the final shade (bathochromic shift).

Characterization & Specifications

Expected Data Table:

ParameterSpecificationMethod
Appearance Dark Red PowderVisual
Melting Point 125–128 °CCapillary Method
Lambda Max (

)
510–520 nmUV-Vis (in Acetone)
Yield 85–92%Gravimetric
TLC Rf ~0.6Toluene:Ethyl Acetate (8:2)

Spectroscopic Validation:

  • IR (KBr): Look for peaks at 1730 cm⁻¹ (Ester C=O), 1660 cm⁻¹ (Amide C=O), 1510/1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch). Absence of ~2250 cm⁻¹ (Diazonium) confirms coupling completion.

  • UV-Vis: The absorption maximum at ~515 nm accounts for the deep red "Rubine" shade characteristic of this dye class.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature > 5°C during diazotization.Ensure ice-salt bath is used; add nitrite slower.
Dull Color (Brownish) pH too high (>6) during coupling.Maintain pH 4-5 with Sodium Acetate. High pH degrades diazo.
Unreacted Amine Poor solubility of 2-chloro-4-nitroaniline.Use more Acetic Acid or ensure fine dispersion before nitrite addition.
Foaming Excess Nitrous Acid decomposition.Quench excess nitrite with Sulfamic Acid before coupling.

References

  • Freeman, H. S., & Mock, G. N. (2012). Dye Application, Manufacture of Dye Intermediates and Dyes. In Riegel's Handbook of Industrial Chemistry. Springer.

  • Chun, H. J., et al. (2002). "Synthesis and spectral properties of disperse dyes derived from 2-chloro-4-nitroaniline." Dyes and Pigments, 52(3), 223-229.

  • PubChem. (2023). Disperse Red 167 - Compound Summary. National Center for Biotechnology Information. [1]

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for Azo coupling pH and temperature parameters).

  • BenchChem. (2025).[4][8] Application Notes: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis. (General protocol for nitroaniline diazotization).

Sources

Method

Advanced Protocol: Adsorption Isotherm Modeling for Disperse Red 167 Removal

Executive Summary Disperse Red 167 (DR167) is a mono-azo disperse dye widely used for dyeing polyester and acetate fibers. Unlike ionic dyes (acid or reactive dyes), DR167 is non-ionic and exhibits low aqueous solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Disperse Red 167 (DR167) is a mono-azo disperse dye widely used for dyeing polyester and acetate fibers. Unlike ionic dyes (acid or reactive dyes), DR167 is non-ionic and exhibits low aqueous solubility, relying on dispersing agents and high temperatures for application. Its presence in industrial effluents is problematic due to its complex aromatic structure, which resists biodegradation and poses mutagenic risks.

This guide details the protocol for evaluating adsorbents (e.g., activated carbon, biochar, nanocomposites) for DR167 removal. It moves beyond generic protocols by addressing the specific solubility challenges of disperse dyes and provides a rigorous framework for applying and interpreting adsorption isotherm models.

Critical Pre-requisite: The Solubility Challenge

Expert Insight: Standard protocols for water-soluble dyes fail with DR167. Attempting to dissolve DR167 directly in water results in suspension rather than a true solution, leading to erratic absorbance readings and invalid isotherm data.

Required Modification: A co-solvent system or surfactant solubilization is mandatory for the stock solution.

  • Co-solvent Method (Recommended): Dissolve the dye in a minimum volume of Acetone or DMF (Dimethylformamide) before diluting with deionized water.

  • Target Concentration: Maintain the organic solvent concentration <5% (v/v) in the final experimental solution to minimize solvent competition for adsorption sites.

Experimental Protocol: Batch Adsorption

Materials & Reagents[1]
  • Adsorbate: Disperse Red 167 (Purified, ~95%+).

  • Adsorbent: Target material (dried at 105°C for 24h).

  • Solvents: HPLC-grade Acetone or DMF; Deionized Water (18.2 MΩ·cm).

  • Equipment: UV-Vis Spectrophotometer, Orbital Shaker (temperature controlled), Centrifuge (min. 5000 rpm).

Workflow Diagram

The following diagram outlines the rigorous experimental flow required to generate valid isotherm data.

DR167_Adsorption_Workflow Start START: Stock Solution Prep Solubility Dissolve DR167 in Acetone/DMF (Create 1000 mg/L Stock) Start->Solubility Dilution Dilute with DI Water (Working Standards: 10-200 mg/L) Solubility->Dilution Scan UV-Vis Scan (300-800 nm) Determine λmax (~500-520 nm) Dilution->Scan Batch_Setup Batch Setup Fixed Adsorbent Mass (m) Variable Concentration (C0) Scan->Batch_Setup Set λmax Equilibrium Agitation Constant Temp (T) & pH Time (t) > t_equilibrium Batch_Setup->Equilibrium Separation Separation Centrifugation (5000 rpm, 10 min) Filter (0.45 µm PTFE) Equilibrium->Separation Analysis Measure Absorbance (At) Calculate Ce (Equilibrium Conc.) Separation->Analysis Calc_Qe Calculate qe qe = (C0 - Ce) * V / m Analysis->Calc_Qe

Caption: Step-by-step workflow for generating Disperse Red 167 adsorption isotherm data.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Weigh 100 mg of DR167.

    • Dissolve in 5 mL Acetone (or DMF). Sonicate if necessary to ensure complete dissolution.

    • Dilute to 1000 mL with deionized water. This yields a 100 mg/L stock with 0.5% v/v solvent content.

  • Wavelength Determination:

    • Scan a 10 mg/L sample from 300 to 800 nm.

    • Identify

      
       (typically 500–520 nm  for DR167, depending on the solvent matrix).
      
  • Isotherm Experiments:

    • Prepare 50 mL dye solutions with concentrations ranging from 10 to 100 mg/L in 100 mL Erlenmeyer flasks.

    • Add a fixed mass of adsorbent (e.g., 0.05 g) to each flask.

    • Control: Run a "blank" (dye solution without adsorbent) to account for any dye precipitation or photodegradation.

    • Agitate at 150 rpm at constant temperature (e.g., 25°C) until equilibrium (typically 24 hours for porous adsorbents).

  • Separation & Measurement:

    • Centrifuge samples to remove adsorbent fines. Note: Filtration with cellulose papers may adsorb the dye; use PTFE or nylon filters if filtering is necessary.

    • Measure absorbance at

      
      .[1]
      
    • Calculate equilibrium concentration (

      
      ) using a calibration curve.
      

Data Analysis & Modeling

Once


 (adsorption capacity, mg/g) and 

(equilibrium concentration, mg/L) are obtained, the data must be fitted to isotherm models.[2]

Calculation of


: 


Where

is volume (L) and

is adsorbent mass (g).[2]
Isotherm Models

Select models based on the expected mechanism. For DR167, surface heterogeneity is common.

ModelEquation (Non-linear)Key ParametersPhysical Significance
Langmuir


(mg/g)

(L/mg)
Assumes monolayer adsorption on homogeneous sites.[2][1]

indicates favorability (

).
Freundlich


((mg/g)(L/mg)

)

(dimensionless)
Assumes multilayer adsorption on heterogeneous surfaces.[2][1]

indicates favorable physical adsorption.
Temkin



(L/g)
Considers adsorbate-adsorbate interactions. Heat of adsorption decreases linearly with coverage.[2]
Dubinin-Radushkevich (D-R)


Distinguishes physical vs. chemical adsorption.

kJ/mol implies physisorption;

implies chemisorption.
Analytical Strategy: Linear vs. Non-Linear Regression

Expert Recommendation: Do NOT rely solely on linearized plots (e.g.,


 vs 

for Langmuir). Linearization distorts the error structure of the data.
  • Protocol: Use non-linear regression (e.g., Solver in Excel, Origin, or Python scipy.optimize) to minimize the Sum of Squared Errors (SSE) or Chi-square (

    
    ).
    
  • Validation: Compare Coefficient of Determination (

    
    ) and Chi-square (
    
    
    
    ) for both models.
Model Selection Logic

Use the following decision tree to interpret your data and select the correct mechanism.

Model_Interpretation_Logic Data Experimental Data (Ce vs qe) Fit Fit Langmuir & Freundlich (Non-linear Regression) Data->Fit Compare Compare R² and χ² Fit->Compare L_Better Langmuir Best Fit Compare->L_Better R²(L) > R²(F) F_Better Freundlich Best Fit Compare->F_Better R²(F) > R²(L) L_Interp Mechanism: Monolayer Adsorption Homogeneous Surface (Check RL value) L_Better->L_Interp F_Interp Mechanism: Multilayer/Heterogeneous Physisorption dominant (Check n value) F_Better->F_Interp DR_Check Apply D-R Model Calculate Mean Energy (E) L_Interp->DR_Check F_Interp->DR_Check Phy_Chem E < 8 kJ/mol: Physisorption E > 8 kJ/mol: Chemisorption DR_Check->Phy_Chem

Caption: Decision logic for interpreting isotherm model fits and determining adsorption mechanism.

Summary of Reference Data

When validating your results, compare your


 against literature values for DR167 and similar azo dyes.
Adsorbent

(mg/g)
Best Fit ModelReference
Activated Carbon (Commercial) 40 - 150Langmuir/Freundlich[1][2]
Mg-Fe@Biochar Composite ~68.1Langmuir[3]
Chitosan Derivatives 160 - 300Langmuir[4]
Pumice Powder ~38.9Pseudo-2nd Order / Freundlich[5]

Note: High


 values (>100 mg/g) usually indicate high surface area (activated carbon) or specific electrostatic interactions (chitosan in acidic media).

References

  • Al-Khateeb, R. (2016). Kinetics and Isotherm studies of disperse red dye using activated carbon. ResearchGate. Link

  • Abbas, A. H., et al. (2023).[3] A critical review on the removal of dyes from wastewater using different adsorbents. AIP Conference Proceedings. Link

  • Wang, H., et al. (2022).[4] High efficiency adsorption of Disperse Red 167 dye by Mg-Fe bimetallic oxide@biochar composites. Desalination and Water Treatment.[4] Link

  • Piccin, J. S., et al. (2011). Adsorption Isotherms and Thermochemical Data of FD&C Red N° 40 Binding by Chitosan. Brazilian Journal of Chemical Engineering. Link

  • Aksakal, O., & Ucun, H. (2023). Investigation of the removal kinetics, thermodynamics and adsorption mechanism of anionic textile dye, Remazol Red RB, with powder pumice. Frontiers in Environmental Science. Link

Sources

Application

Application Note &amp; Protocol: Electrocoagulation Treatment of Disperse Red 167 Wastewater

For Researchers, Scientists, and Environmental Professionals Abstract Disperse Red 167 (DR167) is a widely used azo dye in the textile industry, known for its poor water solubility and persistence in aquatic environments...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Environmental Professionals

Abstract

Disperse Red 167 (DR167) is a widely used azo dye in the textile industry, known for its poor water solubility and persistence in aquatic environments, posing significant ecological challenges. This document provides a comprehensive guide to the application of electrocoagulation (EC) for the effective removal of Disperse Red 167 from synthetic wastewater. We delve into the fundamental principles of EC, detailing the electrochemical generation of coagulants and the mechanisms of dye removal. This guide presents detailed, step-by-step protocols for optimizing critical process parameters, including electrode material, current density, initial pH, and treatment time. Furthermore, we provide validated analytical methods for assessing treatment efficacy, focusing on decolorization and Chemical Oxygen Demand (COD) reduction. This application note is designed to equip researchers and scientists with the necessary knowledge and practical protocols to implement and optimize electrocoagulation as a robust and efficient technology for treating textile effluents containing Disperse Red 167.

Introduction: The Challenge of Disperse Dyes

The textile industry is a major consumer of water and a significant source of complex, recalcitrant wastewater. Disperse dyes, such as Disperse Red 167, are non-ionic synthetic colorants with low water solubility, specifically designed to dye hydrophobic fibers like polyester.[1] Their molecular structure, often characterized by stable azo bonds (-N=N-), makes them resistant to conventional biological wastewater treatment methods, which are often ineffective against their low biodegradability.[2][3] The discharge of such effluents into water bodies leads to aesthetic pollution, reduces light penetration affecting aquatic photosynthesis, and can introduce potentially carcinogenic and mutagenic compounds into the ecosystem.[4]

Electrocoagulation (EC) has emerged as a highly effective and environmentally friendly alternative for treating dye-laden wastewater.[5] This electrochemical technique utilizes sacrificial metal anodes (typically aluminum or iron) to generate coagulant species in situ. Unlike traditional chemical coagulation, which requires the addition of salts like alum or ferric chloride, EC avoids the introduction of high concentrations of foreign ions (e.g., chloride, sulfate) into the water, thereby reducing secondary pollution.[6] The process is characterized by its simplicity, high efficiency, and the production of less sludge compared to conventional methods.[1] This guide provides the scientific rationale and a detailed protocol for applying EC to remove Disperse Red 167.

Principle of Electrocoagulation: A Three-Fold Mechanism

The efficacy of electrocoagulation in removing pollutants like Disperse Red 167 relies on a synergistic combination of three main processes occurring simultaneously within the electrochemical reactor.[7]

  • Electrolytic Reactions & Coagulant Generation: When a direct current is applied, the sacrificial anode (e.g., Iron or Aluminum) oxidizes, releasing metal ions (Fe²⁺/Fe³⁺ or Al³⁺) into the wastewater. These ions are the precursors to the coagulating agents. Concurrently, at the cathode, water is reduced, producing hydrogen gas and hydroxyl ions (OH⁻).[8][9]

    • At the Anode (Oxidation):

      • Fe(s) → Fe²⁺(aq) + 2e⁻

      • Fe²⁺(aq) → Fe³⁺(aq) + e⁻

      • Al(s) → Al³⁺(aq) + 3e⁻

    • At the Cathode (Reduction):

      • 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

  • Formation of Metal Hydroxides & Destabilization: The generated metal ions (Fe³⁺, Al³⁺) readily react with the hydroxyl ions (OH⁻) produced at the cathode to form various monomeric and polymeric metal hydroxide species (e.g., Fe(OH)₃, Al(OH)₃). These hydroxides have a large surface area and act as the primary coagulants.[5][10] The dye particles, which are colloidally stable in water, are destabilized through charge neutralization and are subsequently adsorbed onto the surface of these freshly formed, amorphous metal hydroxide flocs.[3] This process is often referred to as "sweep flocculation."[10]

  • Pollutant Removal by Adsorption & Flotation: The destabilized dye particles become enmeshed within the growing metal hydroxide precipitates. The hydrogen gas bubbles generated at the cathode adhere to these flocs, lifting them to the surface in a process known as electroflotation.[11] This forms a sludge layer at the top, which can be easily removed by skimming, while heavier flocs may settle at the bottom. The primary removal mechanism for Disperse Red 167 is strong adsorption onto the coagulant flocs.[12]

Visualizing the Electrocoagulation Workflow

The following diagram illustrates the key stages involved in the electrocoagulation treatment process, from the initial setup to the final analysis of the treated water.

Electrocoagulation_Workflow cluster_prep 1. Preparation cluster_ec 2. Electrocoagulation cluster_sep 3. Separation cluster_analysis 4. Analysis prep_ww Prepare Synthetic DR167 Wastewater prep_elec Clean & Weigh Electrodes (Fe/Al) ec_reactor Place Electrodes in Reactor Add Wastewater prep_elec->ec_reactor Setup set_params Set Parameters: - Current Density - pH - Electrolyte Conc. ec_reactor->set_params run_ec Apply DC Power (Start Timer) set_params->run_ec flocculation Flocculation & Electroflotation run_ec->flocculation Process separation Skim Sludge & Collect Supernatant flocculation->separation analyze_water Analyze Treated Water: - UV-Vis (Decolorization) - COD Measurement separation->analyze_water Sample analyze_sludge Analyze Sludge (FTIR, EDX, etc.)

Caption: Workflow for Disperse Red 167 removal by electrocoagulation.

Application Protocol: Treatment of Disperse Red 167

This section provides a detailed, step-by-step methodology for conducting the electrocoagulation treatment of a synthetic wastewater solution containing Disperse Red 167.

Materials and Equipment
  • Electrochemical Reactor: Glass beaker (e.g., 500 mL or 1 L capacity).[11]

  • Electrodes: Iron (Fe) and Aluminum (Al) plates of known surface area (e.g., 10 cm x 5 cm).[13]

  • DC Power Supply: Capable of providing constant current (galvanostatic mode).

  • Magnetic Stirrer and Stir Bar.

  • pH Meter and Conductivity Meter.

  • Analytical Balance.

  • Reagents: Disperse Red 167 dye, Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) as a supporting electrolyte[8][11], Hydrochloric Acid (HCl), and Sodium Hydroxide (NaOH) for pH adjustment.

  • Analytical Instruments: UV-Vis Spectrophotometer, COD analysis vials and reactor.

Protocol 1: Optimization of EC Process Parameters

The goal is to systematically evaluate the effect of key variables to find the optimal conditions for dye removal. It is recommended to vary one parameter at a time while keeping others constant.

Step 1: Preparation of Synthetic Wastewater

  • Prepare a stock solution of Disperse Red 167 (e.g., 1000 mg/L) in distilled water.

  • Dilute the stock solution to the desired initial concentration for experiments (e.g., 50 or 100 mg/L).[11]

  • Add a supporting electrolyte (e.g., 1.0 g/L NaCl) to the wastewater to increase its conductivity.[14]

  • Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.[9]

Step 2: Electrode Preparation

  • Clean the surfaces of the iron or aluminum electrodes with abrasive paper to remove any oxide layer.

  • Degrease by sonicating in acetone, followed by rinsing with distilled water.

  • Dry the electrodes and weigh them accurately before the experiment.

Step 3: Experimental Run

  • Pour a fixed volume of the prepared synthetic wastewater (e.g., 400 mL) into the electrochemical reactor.

  • Place the magnetic stir bar and set a constant stirring speed (e.g., 200 rpm) to ensure homogeneity.[7]

  • Immerse the prepared electrodes into the solution, connected in a monopolar configuration to the DC power supply. Maintain a fixed inter-electrode distance (e.g., 2 cm).[13]

  • Set the desired current density (e.g., 10 mA/cm²) on the power supply. Current density is calculated as the applied current (A) divided by the active surface area of the anode (m²).[13]

  • Start the power supply and the timer simultaneously.

  • Withdraw small aliquots (e.g., 5 mL) of the solution at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 min).

  • Centrifuge or filter the collected samples to remove suspended flocs before analysis.

Step 4: Parameter Variation

  • Current Density: Perform experiments at different current densities (e.g., 5, 10, 15, 20, 25 mA/cm²) while keeping pH, electrolyte concentration, and initial dye concentration constant.[9]

  • Initial pH: Investigate a range of initial pH values (e.g., 4, 6, 8, 10) at the optimal current density.[9][15]

  • Electrode Material: Repeat the optimization experiments using both Iron (Fe) and Aluminum (Al) electrodes to compare their performance.[13][15]

  • Electrolyte Concentration: Vary the concentration of NaCl or Na₂SO₄ (e.g., 0.5, 1.0, 2.0, 3.0 g/L) to assess its impact on conductivity and efficiency.[13]

Protocol 2: Assessment of Treatment Efficiency

1. Decolorization Efficiency Measurement (UV-Vis Spectrophotometry)

  • Determine the wavelength of maximum absorbance (λ_max) for Disperse Red 167 by scanning the initial dye solution with a UV-Vis spectrophotometer.

  • Measure the absorbance of each collected and filtered sample at this λ_max.

  • Calculate the decolorization efficiency (%) using the following equation:

    • Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100

      • Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.[11]

2. Chemical Oxygen Demand (COD) Removal Measurement

  • Measure the initial COD (COD₀) of the wastewater before treatment.

  • Measure the final COD (COD_f) of the treated and filtered wastewater after the experiment.

  • Use standard closed reflux, colorimetric methods (e.g., Hach or Merck COD vials).

  • Calculate the COD removal efficiency (%) using the following equation:

    • COD Removal (%) = [(COD₀ - COD_f) / COD₀] x 100 [13]

Data Summary and Interpretation

The efficiency of the electrocoagulation process is highly dependent on the operational parameters. The table below summarizes typical optimal ranges reported in the literature for the treatment of disperse dyes.

ParameterElectrode MaterialTypical Optimal RangeRationale & Expected OutcomeReference(s)
Current Density Fe / Al10 - 25 mA/cm²Higher density increases coagulant production and bubble generation, accelerating removal. However, excessively high levels lead to higher energy consumption.[9][13][9][13]
Initial pH FeAlkaline (7-9)Iron hydroxides are most effective as coagulants in neutral to alkaline conditions.[9][15]
Initial pH AlAcidic (4-6)Aluminum hydroxides show optimal coagulation performance in the acidic to neutral range.[9][15][9][15]
Treatment Time Fe / Al20 - 60 minRemoval efficiency increases with time as more coagulant is produced. A plateau is typically reached once most of the dye is removed.[9][9]
Electrolyte Conc. Fe / Al1.0 - 2.5 g/L NaClIncreases solution conductivity, reducing cell voltage and energy consumption. High concentrations may have diminishing returns or inhibitory effects.[13][14][13][14]

Interpreting the Results:

  • A high decolorization efficiency (>95%) is commonly achieved for disperse dyes due to their hydrophobic nature and strong adsorption to the flocs.[1][15]

  • COD removal is often lower than color removal, as some soluble organic auxiliary chemicals used in dyeing are not as effectively removed by coagulation.[1]

  • Iron electrodes have often been reported as superior to aluminum for treating disperse dyes, especially in terms of energy consumption and performance at a given current density.[15]

Conclusion and Future Perspectives

Electrocoagulation is a robust, efficient, and promising technology for the remediation of wastewater containing Disperse Red 167. By systematically optimizing key operational parameters such as electrode material, current density, and initial pH, it is possible to achieve near-complete decolorization and significant reduction in organic load. The protocols outlined in this guide provide a solid framework for researchers to develop and validate EC processes. Future research should focus on scaling up the process from batch to continuous flow systems, investigating the characteristics and potential reuse of the generated sludge, and conducting detailed cost-benefit analyses to facilitate industrial adoption.

References

  • ResearchGate. (2023). Electrochemical purification of Disperse Red 167 azo dye-based synthetic wastewater through the electrooxidation and electrocoagulation with Fe ions derived from Cu/Fe macro-corrosion galvanic cell. Available at: [Link]

  • ScienceDirect. (2011). Removal of a disperse red dye from synthetic wastewater by chemical coagulation and continuous electrocoagulation. A comparative study. Available at: [Link]

  • Desalination and Water Treatment. (2023). Electrochemical purification of Disperse Red 167 azo dye-based synthetic wastewater through the electrooxidation and electrocoagulation. Available at: [Link]

  • ResearchGate. (2012). Degradation of Disperse Red 167 Azo Dye by Bipolar Electrocoagulation. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Optimization of electrocoagulation removal of a mixture of three azo dyes: spectrophotometric colour characteristics for best operating conditions. Available at: [Link]

  • Desalination and Water Treatment. (2019). Removal of reactive blue and disperse red dyes from synthetic textile effluent by electrocoagulation process using Al–Al and Fe–Fe electrodes. Available at: [Link]

  • PubMed. (2010). Electrocoagulation of Blue Reactive, Red Disperse and Mixed Dyes, and Application in Treating Textile Effluent. Available at: [Link]

  • Journal of Environmental Chemical Engineering. (2021). Electrocoagulation of Disperse Dyebath Wastewater: Optimization of Process Variables and Sludge Production. Available at: [Link]

  • Taylor & Francis Online. (2020). Performance of electrocoagulation for food azo dyes treatment in aqueous solution: optimization, kinetics, isotherms, thermodynamic study and mechanisms. Available at: [Link]

  • MDPI. (2023). Efficient Removal of Tartrazine Yellow Azo Dye by Electrocoagulation Using Aluminium Electrodes: An Optimization Study by Response Surface Methodology. Available at: [Link]

  • ResearchGate. (2021). Degradation and decolorization of Disperse red 167 dye with an in-situ isolated azo-reductase enzyme producing bacterium Paenochrobactrum glaciei. Available at: [Link]

  • Tikrit Journal of Engineering Sciences. (2012). Decolorization of disperse dye solutions by electrocoagulation. Available at: [Link]

  • ACS Publications. (2003). Decolorization of Reactive Dye Solutions by Electrocoagulation Using Aluminum Electrodes. Available at: [Link]

  • MDPI. (2022). Degradation of Azo Dyes with Different Functional Groups in Simulated Wastewater by Electrocoagulation. Available at: [Link]

  • Techno-Press. (2015). Study of chemical coagulation conditions for a disperse red dye removal from aqueous solutions. Available at: [Link]

  • ResearchGate. (2011). Removal of a disperse red dye from synthetic wastewater by chemical coagulation and continuous electrocoagulation. A comparative study. Available at: [Link]

Sources

Method

Application Note: Preparation and Validation of Disperse Red 167 Standard Stock Solution

Abstract & Scope Disperse Red 167 (CAS: 61968-52-3 / 26850-12-4) is a monoazo disperse dye widely used for polyester textiles.[1][2][3][4] In analytical contexts—such as wastewater monitoring, allergen testing (Oeko-Tex®...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Disperse Red 167 (CAS: 61968-52-3 / 26850-12-4) is a monoazo disperse dye widely used for polyester textiles.[1][2][3][4] In analytical contexts—such as wastewater monitoring, allergen testing (Oeko-Tex®), or forensic fiber analysis—accurate quantification is critical.

This guide details the protocol for preparing a 1000 mg/L (ppm) Master Stock Solution of Disperse Red 167. Unlike simple salts, disperse dyes are hydrophobic and often supplied as commercial formulations containing up to 60% dispersing agents (e.g., lignosulfonates). This protocol addresses solubility challenges, solvent compatibility for HPLC/UV-Vis, and self-validation steps to ensure the standard's integrity.

Material Specifications & Safety

Reagent Requirements
  • Analyte: Disperse Red 167 Reference Standard (Purity > 95%).

    • Critical Note: Do not use commercial "200%" strength textile dyes for analytical standards without purification. These contain significant amounts of dispersing agents that will foul HPLC columns and skew gravimetric calculations.

  • Primary Solvent (Stock): Acetone (HPLC Grade) or Dimethylformamide (DMF) (HPLC Grade).

    • Why: Disperse dyes exhibit poor solubility in pure methanol or acetonitrile. Acetone or DMF ensures complete dissolution of the solid.

  • Dilution Solvent (Working): Acetonitrile (ACN) or Methanol (MeOH) (HPLC Grade).

Equipment
  • Balance: Analytical balance with readability of 0.01 mg (Class I).

  • Glassware: Class A Volumetric Flasks (amber glass preferred).

  • Filtration: 0.2 µm PTFE syringe filters (hydrophobic).

  • Sonicator: Ultrasonic bath with temperature control.

Scientific Logic: Solvent Selection Matrix

The choice of solvent is dictated by the hydrophobic nature of the ethoxylated amino-azobenzene structure of Disperse Red 167.

SolventRoleSolubilityCompatibility
Acetone Primary Dissolution HighGood for GC; acceptable for RP-HPLC if diluted.
DMF Alternative Primary Very HighExcellent solvent power; high UV cutoff (268 nm).
Acetonitrile Working Diluent ModerateIdeal for HPLC Mobile Phase compatibility.
Water Precipitant InsolubleAvoid in stock. Used only in mobile phase.

Protocol: Preparation of 1000 mg/L Stock Solution

Step 1: Gravimetric Preparation
  • Equilibrate the Disperse Red 167 standard to room temperature in a desiccator.

  • Place a clean, dry 50 mL Amber Volumetric Flask on the analytical balance and tare.

  • Weigh exactly 50.0 mg ± 0.1 mg of Disperse Red 167 directly into the flask.

    • Technique: Avoid using a weighing boat if possible to prevent static loss. If using a boat, rinse it quantitatively with the solvent.

Step 2: Dissolution (The Critical Step)
  • Add approximately 30 mL of Acetone (or DMF) to the flask.

    • Caution: Do not fill to the mark yet.

  • Sonicate the solution for 15 minutes at ambient temperature (< 30°C).

    • Visual Check: Ensure no solid particles adhere to the glass walls. The solution should be a clear, deep red.

  • Allow the solution to return to room temperature (solvents expand when warm).

Step 3: Final Volume Adjustment
  • Dilute to the calibration mark with Acetone .

  • Stopper the flask and invert 20 times to ensure homogeneity.

  • Label: "Disperse Red 167 Master Stock - 1000 mg/L - [Date] - [Solvent]".

Protocol: Working Standard & Validation

Do not assume the stock is perfect. Validate it using UV-Vis or HPLC.

Preparation of Working Standard (10 mg/L)
  • Pipette 1.0 mL of the Master Stock (1000 mg/L) into a 100 mL Volumetric Flask .

  • Dilute to volume with Acetonitrile (or Methanol).

    • Note: This solvent change prepares the sample for HPLC reverse-phase conditions.

  • Filter through a 0.2 µm PTFE filter into an amber vial.

Self-Validation: UV-Vis Spectral Scan

Perform a scan to verify identity and concentration consistency.

  • Blank: Acetonitrile.[5]

  • Scan Range: 300 nm to 700 nm.

  • Criteria:

    • 
      :  Expect a broad absorption band centered around 500–515 nm  (Deep Red).
      
    • Absorbance: At 10 mg/L, absorbance should be within 0.6 – 0.9 AU (depending on the exact extinction coefficient).

    • Self-Check: If Absorbance < 0.1, precipitation may have occurred during the solvent switch.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: ACN : Water (70:30 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: 510 nm.

  • Requirement: Main peak area > 98%.[2] If secondary peaks exist (isomers or degradation), recalculate the effective concentration.

Visual Workflow (Graphviz)

DR167_Prep Start Start: Weigh 50.0 mg Disperse Red 167 Solvent Add 30 mL Acetone (Primary Solvent) Start->Solvent Sonicate Sonicate 15 mins Ensure complete dissolution Solvent->Sonicate Dilute Dilute to 50 mL Vol. (Final Conc: 1000 mg/L) Sonicate->Dilute Aliquot Aliquot 1 mL Stock Dilute->Aliquot Working Dilute to 100 mL with ACN (Working Conc: 10 mg/L) Aliquot->Working Filter Filter (0.2 µm PTFE) Working->Filter Validate Validation: 1. UV-Vis Scan (300-700nm) 2. HPLC Purity Check Filter->Validate

Figure 1: Step-by-step workflow for the preparation and validation of Disperse Red 167 analytical standards.

Storage & Stability

  • Conditions: Store at -20°C in Amber Glass.

  • Shelf Life:

    • Stock (Acetone): 6 months.

    • Working (ACN/Water): 1 week (hydrolysis risk).

  • Signs of Degradation: Precipitation (turbidity), shift in

    
     > 2 nm, or loss of color intensity.
    

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Disperse Red 167.[1][2][3][7][8][9][10][11] Retrieved from [Link]

  • World Dye Variety. (2012). Disperse Red 167 Properties and Applications. Retrieved from [Link]

Sources

Application

Precision Adsorption Protocol: Disperse Red 167 Remediation via Activated Carbon

Executive Summary This Application Note details the physicochemical remediation of Disperse Red 167 (DR 167) , a hydrophobic mono-azo dye, using high-surface-area Activated Carbon (AC). While traditionally viewed as wast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the physicochemical remediation of Disperse Red 167 (DR 167) , a hydrophobic mono-azo dye, using high-surface-area Activated Carbon (AC). While traditionally viewed as wastewater treatment, this protocol adopts pharmaceutical-grade analytical rigor (ICH Q3 guidelines equivalent) to characterize adsorption kinetics and thermodynamics.

DR 167 (C.I. 11338) presents unique remediation challenges due to its low aqueous solubility and colloidal nature. Unlike ionic dyes (e.g., Methylene Blue) that rely on electrostatic attraction, DR 167 removal is driven by dispersion forces, pore filling, and


-

stacking
. This guide provides a self-validating workflow to optimize critical process parameters (CPPs) such as contact time, dosage, and temperature.

Material Science & Mechanistic Profiling

The Analyte: Disperse Red 167[1][2][3][4][5]
  • Chemical Class: Mono-azo / Thiophene derivative.

  • Molecular Weight: ~506-520 g/mol (Commercial variants vary slightly).

  • Solubility Profile: Hydrophobic; requires organic co-solvents (Acetone/Ethanol) for stock preparation.

  • Key Interaction: The aromatic rings and azo bond (

    
    ) act as electron acceptors/donors for 
    
    
    
    -
    
    
    interactions with the graphitic basal planes of activated carbon.
The Substrate: Activated Carbon (AC)[1][2]
  • Requirement: High microporosity (

    
     nm) for strong retention, with sufficient mesoporosity (
    
    
    
    nm) to facilitate diffusion of the bulky dye molecule.
  • Surface Area:

    
     (BET).[1]
    
  • Surface Chemistry: A lower concentration of acidic oxygen functional groups (carboxyl/lactonic) is preferred to prevent water cluster formation that competes with the hydrophobic dye.

Mechanism of Action

The adsorption mechanism is non-electrostatic. It relies on the Hydrophobic Effect , where the dye is thermodynamically driven from the aqueous phase to the carbon surface to minimize water structure disruption.

AdsorptionMechanism cluster_0 Adsorption Kinetics Dye Disperse Red 167 (Hydrophobic/Azo) Bulk Bulk Aqueous Phase (High Entropy Penalty) Dye->Bulk Solvated Film Film Diffusion (Boundary Layer) Bulk->Film Transport Pore Intraparticle Diffusion (Mesopore Transport) Film->Pore Rate Limiting Step 1 Site Active Site (Graphene Layer) Pore->Site Rate Limiting Step 2 Interact π-π Stacking & Van der Waals Forces Site->Interact Adsorption

Figure 1: Mass transfer mechanism of DR 167 from bulk solution to activated carbon surface active sites.

Experimental Protocols

Protocol A: Analytical Method Setup (UV-Vis)

Objective: Establish a linear calibration curve with


.

Reagents: Analytical grade Disperse Red 167, Acetone (99.9%), Deionized (DI) Water.

  • Stock Solution Preparation: Dissolve 50 mg of DR 167 in 50 mL of Acetone (not water). Sonicate for 15 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock into DI water to achieve a final concentration of 50 mg/L. Note: The final acetone concentration should be <5% v/v to minimize solvent competition effects.

  • Spectral Scan: Scan the solution from 400 nm to 700 nm. Determine

    
     (typically 510–525 nm  for Rubine class dyes).
    
  • Calibration: Prepare standards (5, 10, 20, 30, 40, 50 mg/L). Plot Absorbance vs. Concentration.

Protocol B: Kinetic Profiling (Rate of Uptake)

Objective: Determine the equilibrium time (


) and kinetic order.

Conditions:

  • Initial Conc (

    
    ): 50 mg/L[2]
    
  • Adsorbent Dosage: 12.0 g/L (High dosage required for disperse dyes)

  • Temperature: 50°C (Thermodynamically favorable)[2][3]

  • Agitation: 150 RPM

Workflow:

  • Prepare 1 L of dye solution (

    
    ).[4]
    
  • Add 12.0 g of Activated Carbon at

    
    .
    
  • Withdraw 5 mL aliquots at intervals: 5, 15, 30, 60, 120, 240, 480, and 920 minutes (approx 15.4 hours).

  • Filtration (Critical): Filter aliquots through a 0.45

    
    m PTFE syringe filter (hydrophobic dye may bind to cellulose filters; validate filter compatibility first).
    
  • Analyze residual concentration (

    
    ) via UV-Vis.
    

Data Analysis: Fit data to Pseudo-First-Order (PFO) and Pseudo-Second-Order (PSO) non-linear models.[4]

  • Note: Literature suggests DR 167 on biomass-derived carbon often follows PFO kinetics , indicating the rate is proportional to the number of available sites, or diffusion-limited.

Protocol C: Isotherm Mapping (Capacity)

Objective: Determine maximum adsorption capacity (


) and surface heterogeneity.

Workflow:

  • Prepare 6 flasks with 50 mL dye solution at varying concentrations (10–100 mg/L).

  • Add constant AC dosage (e.g., 0.6 g per flask).

  • Incubate at 50°C until equilibrium (

    
     hours).
    
  • Measure equilibrium concentration (

    
    ).
    

Data Analysis & Validation

Kinetic Modeling Equations

Do not use linearized forms (e.g.,


 vs 

) as they distort error distribution. Use Non-Linear Regression (NLR) .
ModelEquationPhysical Meaning
Pseudo-First-Order

Physisorption or Diffusion controlled. Often fits DR 167 better.
Pseudo-Second-Order

Chemisorption / Electron sharing.
Intraparticle Diffusion

Multi-stage diffusion (boundary layer + pore).
Isotherm Interpretation

Fit the equilibrium data (


 vs 

) to Langmuir and Freundlich models.
  • Langmuir: Assumes monolayer adsorption on homogeneous sites.

  • Freundlich: Assumes multilayer adsorption on heterogeneous sites.

    • Insight: DR 167 often fits the Freundlich model (

      
      ) due to the complex surface chemistry of AC and the non-ionic nature of the dye allowing multi-layer stacking.
      
Quantitative Reference Data

The following parameters serve as a validation benchmark for your experiments (based on bamboo-based AC studies).

ParameterValue / RangeInterpretation
Optimal pH 4.0 – 5.0Matches dye bath acidity; minimizes carbon surface deprotonation.
Equilibrium Time ~15.4 HoursSlow kinetics due to large molecular size.
Removal Efficiency > 90%High affinity at optimal dosage.
Thermodynamics (

)
Positive (Endothermic)Higher Temp (50°C) improves removal.
Thermodynamics (

)
NegativeSpontaneous process.

Experimental Workflow Diagram

Workflow cluster_Exp Batch Adsorption Protocol Start Start: Stock Solution (Acetone/Water Mix) Mix Mix Dye + AC (pH 4-5, 50°C) Start->Mix Char AC Characterization (BET, SEM, FTIR) Char->Mix Input Sample Sampling (t=0 to 16h) Mix->Sample Filter Syringe Filtration (0.45 µm PTFE) Sample->Filter Analysis UV-Vis Analysis (λmax ~520 nm) Filter->Analysis Data Data Processing (Non-Linear Regression) Analysis->Data Output Isotherms & Kinetic Constants Data->Output

Figure 2: Step-by-step experimental workflow for validating DR 167 adsorption.

Troubleshooting & Optimization

  • Low Removal Efficiency: Check Temperature. DR 167 adsorption is endothermic .[5][3] Increasing temperature from 30°C to 50°C can significantly increase capacity (

    
    ).
    
  • Inconsistent UV Data: Ensure the dye is not precipitating. If

    
     is high, the dye may aggregate. Maintain low organic solvent ratio (<5%) but ensure initial solubilization is complete.
    
  • Filter Binding: If the "Control" (filtered dye without carbon) shows a drop in absorbance, the dye is binding to the filter membrane. Switch from Cellulose Acetate to PTFE or Nylon.

References

  • Wang, L. (2013).[3][1] Removal of Disperse Red dye by bamboo-based activated carbon: optimisation, kinetics and equilibrium.[2][5][3][1] Environmental Science and Pollution Research, 20, 4635–4646.[3][1]

  • Ho, Y. S., & McKay, G. (1999). Pseudo-second order model for sorption processes. Process Biochemistry, 34(5), 451-465.

  • Foo, K. Y., & Hameed, B. H. (2010). Insights into the modeling of adsorption isotherm systems. Chemical Engineering Journal, 156(1), 2-10.

  • Giles, C. H., et al. (1960). Studies in adsorption. Part XI. A system of classification of solution adsorption isotherms. Journal of the Chemical Society, 3973-3993.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Disperse Red 167 Light Fastness Optimization

Subject: Troubleshooting & Protocol Optimization for Disperse Red 167 on Polyester Ticket ID: DR167-LF-OPT-001 Assigned Specialist: Senior Application Scientist, Textile Chemistry Division[1] Executive Summary Disperse R...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Protocol Optimization for Disperse Red 167 on Polyester Ticket ID: DR167-LF-OPT-001 Assigned Specialist: Senior Application Scientist, Textile Chemistry Division[1]

Executive Summary

Disperse Red 167 (C.I. 11338) is a high-energy mono-azo disperse dye widely used for its deep rubine shade and good sublimation fastness.[1] However, users frequently report unexpected failures in light fastness (LF).[1]

The Core Insight: The failure is rarely the dye molecule itself. The intrinsic light fastness of DR 167 is generally rated 5–6 (ISO). When fastness drops to 3–4, the cause is almost invariably Thermomigration or Surface Deposition . Dye molecules trapped inside the polyester polymer matrix are protected; dye molecules sitting on the surface are vulnerable to rapid photo-oxidation.

This guide provides a self-validating troubleshooting framework to diagnose and resolve these specific failure modes.

Part 1: The Dyeing Foundation (Prevention)

Q: My shade is deep, but the light fastness is inconsistent. Is my dyeing temperature the issue?

A: Likely, yes. Disperse Red 167 is a high-energy (Class S) dye with a large molecular size.[1] It requires high thermal energy to diffuse into the semi-crystalline polyester structure.

  • The Mechanism: If you dye below 130°C (e.g., at 120°C or atmospheric boil with carrier), the dye aggregates on the fiber surface rather than penetrating the amorphous regions. Surface dye is directly exposed to atmospheric oxygen and UV radiation, leading to rapid fading.[1]

  • The Protocol:

    • Temperature: Ensure a minimum hold time of 45–60 minutes at 130°C .

    • pH Control: Maintain pH 4.5–5.0 with a buffer system (Acetic Acid + Sodium Acetate). DR 167 is sensitive to alkaline hydrolysis; a pH drift > 6.0 during dyeing will destroy the chromophore before testing even begins.

Q: How do I verify if "Ring Dyeing" (poor penetration) is the cause of my LF failure?

A: Perform a Cross-Section Microscopy Test .

  • Method: Cut a cross-section of the fiber.

  • Pass: The fiber is uniformly colored red throughout the core.

  • Fail: A red ring exists on the perimeter, with a white/pale core. This "Ring Dyeing" confirms insufficient thermal energy or time, leaving the dye vulnerable on the surface.

Part 2: The Critical Cleanup (Reduction Clearing)

Q: We perform a standard wash, but fastness remains poor. Is Reduction Clearing (RC) mandatory?

A: For Disperse Red 167, yes.[1] A simple soap wash is insufficient to remove the surface-adsorbed dye. You must chemically destroy the surface dye without affecting the dye inside the fiber.

Q: What is the Gold Standard RC Protocol?

A: The Alkaline Reduction Clearing method is the industry benchmark.

ParameterSpecificationFunction
Sodium Hydrosulfite 2.0 – 4.0 g/LReducing agent that destroys the azo bond of surface dye.
Caustic Soda (38°Bé) 2.0 – 4.0 g/LProvides the alkaline pH (>10) required for the hydrosulfite to activate.
Temperature 70°C – 80°CHeat activates the reduction; >85°C risks stripping dye from inside the fiber.
Time 20 MinutesSufficient duration to fully degrade surface oligomers and dye.

Validation Check: After RC, perform an Acetone Dip Test . Dip a sample in acetone for 5 minutes. If the acetone turns significantly red, your RC process failed, and surface dye remains.[1]

Part 3: The "Hidden Killer" – Thermomigration[2][3]

Q: Our fastness passes immediately after dyeing but fails after heat setting/finishing. Why?

A: You are experiencing Thermomigration .[2] This is the most common failure mode for DR 167.

  • The Mechanism: During heat setting (typically 170°C–190°C), the thermal energy loosens the polymer chain. Dye molecules inside the fiber migrate outward to the surface.[3]

  • The Catalyst: If you apply a finishing agent (softener, antistatic) that acts as a solvent for the dye, the dye will preferentially migrate into this surface chemical layer.[3]

  • The Result: The dye is now sitting on the fiber surface, dissolved in a softener film, fully exposed to light. Fastness can drop from Grade 5 to Grade 3 in minutes.

Visualizing the Thermomigration Risk

Thermomigration cluster_fiber Polyester Fiber Cross-Section Core Dye in Core (Protected) Surface Fiber Surface Core->Surface Migrates due to Thermal Energy Failure Rapid Fading (Photo-oxidation) Surface->Failure Exposed to UV/O2 Heat Heat Setting (>170°C) Finish Non-Ionic Softener (Solvent Layer) Finish->Surface Coats Surface

Figure 1: The Thermomigration Pathway.[2] Heat causes protected dye to migrate to the surface, where softeners can trap it, leading to rapid degradation.[1]

Q: How do I prevent Thermomigration?

A: You cannot stop physics, but you can mitigate the damage:

  • Lower Heat Setting Temp: Keep finishing temperatures below 170°C if possible.

  • Select Correct Softeners: Avoid ethoxylated non-ionic softeners, which solubilize disperse dyes.[1] Use anionic or amino-silicone softeners with low dye solubility.[1]

  • Secondary Wash: If high-temp setting is unavoidable, some mills perform a light wash after heat setting to remove migrated dye (though this removes some softener).[1]

Part 4: Chemical Defense (UV Absorbers)[1]

Q: Can UV absorbers fix a poor dyeing process?

A: No. UV absorbers are a "shield," not a fix for poor fixation.[1] They extend the life of a well-dyed fabric but cannot protect surface dye that is already vulnerable.

Q: Which UV absorber chemistry works for Disperse Red 167?

A: Use Benzotriazole derivatives.[1][4]

  • Application: Exhaust method during the dyeing cycle (add at start).

  • Dosage: 1.0% – 3.0% o.w.f. (on weight of fabric).[4][5]

  • Mechanism: These molecules absorb high-energy UV photons and release the energy harmlessly as heat (vibrational energy), preventing the dye molecule from entering an excited/reactive state.

Part 5: The Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure.

Troubleshooting Start Issue: Poor Light Fastness Check1 1. Check Dyeing Temp (<130°C?) Start->Check1 Action1 Fix: Increase to 130°C Check pH (4.5) Check1->Action1 Yes Check2 2. Acetone Dip Test (Red residue?) Check1->Check2 No Action2 Fix: Optimize Reduction Clearing (Hydrosulfite + NaOH) Check2->Action2 Yes Check3 3. Thermomigration Check (Fails only after finishing?) Check2->Check3 No Action3 Fix: Change Softener Reduce Setting Temp Check3->Action3 Yes Check4 4. Add UV Absorber (Benzotriazole) Check3->Check4 No

Figure 2: Diagnostic workflow for isolating the root cause of light fastness failure.

References

  • World Dye Variety. (2012).[1] Disperse Red 167 Properties and Applications. Retrieved from [Link]

  • Textile Learner. (2022).[1] How to Control Thermomigration in Textiles. Retrieved from [Link]

  • ResearchGate. (2016).[1] Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Retrieved from [Link][1]

Sources

Optimization

troubleshooting uneven dyeing leveling with Disperse Red 167

Topic: Troubleshooting Uneven Dyeing Leveling with Disperse Red 167 Role: Senior Application Scientist, Textile Chemistry Division Audience: Researchers, Dyehouse Managers, and Drug Development Professionals (using dye a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Uneven Dyeing Leveling with Disperse Red 167 Role: Senior Application Scientist, Textile Chemistry Division Audience: Researchers, Dyehouse Managers, and Drug Development Professionals (using dye analogs)

Technical Support Center: Disperse Red 167 Optimization

Welcome to the Advanced Technical Support hub for C.I. Disperse Red 167 (Rubine).[1][2][3]

As a Senior Application Scientist, I often see this dye treated as a standard "commodity" colorant, yet it remains one of the most technically demanding molecules in the high-energy class. Disperse Red 167 is a monoazo, high-energy (Class S/SE) dye prized for its sublimation fastness, but it possesses a distinct "Critical Range of Exhaustion" (CRE) that, if mismanaged, guarantees unlevelness.[2]

This guide moves beyond basic instructions to the thermodynamic causality of dyeing defects.[4][5]

Diagnostic Q&A: The Physics of Failure

Q1: Why does Disperse Red 167 show significant "barré" (stripiness) and unlevelness even when I use a standard 1°C/min ramp?

The Diagnosis: You are likely ignoring the Critical Range of Exhaustion (CRE) specific to high-energy dyes. The Science: Unlike low-energy (Class E) dyes that migrate easily, Disperse Red 167 has a high molecular weight and high polarity. It does not begin significant exhaustion until ~100°C, but between 115°C and 125°C , its strike rate accelerates exponentially [1].

  • The Error: A linear ramp (1°C/min) throughout the whole cycle is inefficient. It is too slow below 100°C (wasting time) and potentially too fast during the CRE (causing shock fixation).

  • The Fix: Implement a "Step-and-Hold" profile . Rapidly heat to 100°C, then slow the ramp to 0.5–0.8°C/min through the CRE (110°C–125°C) to synchronize fiber swelling with dye diffusion.

Q2: The shade appears dull and bluer than the standard after dyeing. Is this a leveling agent issue?

The Diagnosis: This is likely pH instability , not a leveling agent failure. The Science: Disperse Red 167 is sensitive to hydrolysis and reduction, particularly in alkaline conditions or in the presence of iron ions (though less sensitive to iron than some others, it remains a risk). Polyester hydrolysis at high temperatures (HT) can release oligomers and shift the bath pH toward alkalinity.

  • The Causality: If the pH drifts > 5.5 during the HT phase (130°C), the azo bond can destabilize, shifting the chromophore [2].

  • The Fix: Buffer the system heavily with Sodium Acetate/Acetic Acid to maintain pH 4.5–5.0 . Do not rely on simple acid dosing; a buffer system is mandatory for Red 167.

Q3: Our wash fastness is excellent immediately after dyeing, but fails drastically after heat-setting/finishing. Why?

The Diagnosis: You are experiencing Thermomigration .[6] The Science: Disperse Red 167 has high sublimation fastness, meaning it loves the polyester fiber. However, during post-dyeing heat setting (>160°C), the thermal energy solubilizes the dye inside the fiber, causing it to migrate to the surface [3].

  • The Aggravator: If you apply non-ionic softeners or antistatic agents before heat setting, these chemicals act as a "solvent sink," drawing the dye out of the fiber and holding it on the surface.

  • The Fix: Use Reduction Clearing (RC) after dyeing but before heat setting.[4] If fastness fails after finishing, switch to anionic or cationic softeners which have lower solvent power for disperse dyes compared to non-ionics.

Strategic Visualization: The Critical Control Points

The following diagram illustrates the optimized dyeing cycle for Disperse Red 167, highlighting the "Kill Zone" where unlevelness occurs.

DyeingCycle cluster_warning Risk Factor: Shock Fixation Start Start: 50°C pH 4.5 (Buffered) Ramp1 Rapid Ramp (3°C/min) Start->Ramp1 Add Auxiliaries Hold1 Eq. Hold 80°C (10 min) Ramp1->Hold1 Dispersion Stabilization CRE CRITICAL RANGE 110°C - 125°C (0.8°C/min) Hold1->CRE Slow Ramp Start TopTemp Fixation 130°C (45-60 min) CRE->TopTemp Diffusion Zone Cool Cooling To 80°C TopTemp->Cool Exhaustion Complete RC Reduction Clear NaOH + Hydro Cool->RC Remove Surface Dye

Figure 1: Optimized Time-Temperature Profile for Disperse Red 167. Note the slowed ramp rate during the Critical Range of Exhaustion (CRE).

Experimental Protocols & Data

Protocol A: The "Self-Validating" Dyeing Workflow

This protocol includes checkpoints to validate the process during execution.

  • Bath Setup:

    • Liquor Ratio: 1:10 (Critical for consistent exhaustion).[2][7]

    • Buffer: Acetic Acid (1 g/L) + Sodium Acetate (1.5 g/L).[2] Target pH 4.5.

    • Dispersing Agent: 1 g/L Naphthalene sulfonate condensate (High temp stable).[2]

    • Leveling Agent: 0.5–1.0 g/L (Specific for high-energy dyes).[2]

  • The Heating Phase (See Figure 1):

    • Heat to 80°C. Checkpoint 1: Check dispersion stability (spot test on filter paper). If specks appear, dispersion has failed; do not proceed.

    • Heat to 130°C controlling the rate strictly between 110–125°C.

  • The Reduction Clear (RC) - Mandatory:

    • Drop bath to 70°C. Drain.

    • Refill with fresh water.

    • Add Caustic Soda (38°Be) : 2 g/L.

    • Add Sodium Hydrosulfite (Hydros) : 2 g/L.[2]

    • Run at 70°C for 20 mins. Checkpoint 2: The bath should remain alkaline and reducing (check with phenolphthalein and yellow vat paper). If bath turns white/clear too early, add more Hydros.

Data Table: Troubleshooting Matrix
SymptomRoot Cause AnalysisCorrective Action
White Spots / Specks Dispersion Breakdown. DR 167 agglomerates easily if the dispersing agent fails at >110°C.Use a dispersing agent with high thermal stability.[2][8] Filter dye dispersion through a sieve before adding.
Shade Variation (Center-to-Edge) Migration Failure. DR 167 is a Class S dye; it does not migrate once fixed.[2]The damage is done in the heating phase.[6] Reduce ramp rate in the CRE (110-125°C). Increase liquor flow rate.
Low Rub Fastness (Wet/Dry) Thermomigration. Dye migrated to surface during stentering.1. Perform aggressive RC (Protocol A).[2] 2. Lower heat-set temp if possible (<170°C). 3. Avoid non-ionic softeners.[6]
Dull / Bluish Shade Chromophore Destruction. Reduction by metal ions or high pH.Add Sequestering Agent (EDTA-free preferred).[2] Ensure pH < 5.0.

Advanced Mechanism: Thermomigration[6]

Understanding why the dye moves post-process is vital for drug delivery researchers using dye analogs or textile engineers.

Thermomigration cluster_fiber Polyester Fiber Cross-Section Interior Dye Trapped in Amorphous Regions Migration Dye Solubilizes & Migrates Out Interior->Migration Thermal Activation Surface Fiber Surface Defect Result: Low Wash/Rub Fastness Surface->Defect Heat Heat Setting Energy (>160°C) Heat->Migration Finish Finishing Agent (Non-ionic Surfactant) Finish->Migration Solvent Action Migration->Surface

Figure 2: Mechanism of Thermomigration.[2] High heat + "Solvent" finishing agents draw the dye from the fiber interior to the surface.

References

  • Society of Dyers and Colourists (SDC). Disperse Dyes for Polyester - A New Approach to Compatibility.[2] (Explains the concept of Critical Range of Exhaustion and V-numbers). [2]

  • Coloration Technology.Hydrolysis and stability of monoazo disperse dyes in high-temperature dyeing.
  • Textile Learner. Thermomigration in Textiles: Causes and Control. (Practical analysis of post-dyeing migration issues).

  • BenchChem. Technical Support: Disperse Red 167 Properties. (Chemical structure and application data).[1][2][7][9][10] [2]

  • AATCC Review.Troubleshooting uneven dyeing in polyester microfibers.

For further assistance, contact the Application Lab. Always validate these protocols on a 5g sample before bulk processing.

Sources

Troubleshooting

Technical Support Guide: pH Optimization for Disperse Red 167 Photocatalytic Degradation

Introduction: The Hidden Variable in Kinetics Optimizing pH is not merely about finding a "magic number"; it is about tuning the electrostatic interface between your photocatalyst (typically TiO₂ or ZnO) and the target a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Variable in Kinetics

Optimizing pH is not merely about finding a "magic number"; it is about tuning the electrostatic interface between your photocatalyst (typically TiO₂ or ZnO) and the target analyte.

Disperse Red 167 (DR167) presents a unique challenge compared to soluble dyes (like Methylene Blue or Methyl Orange). As a non-ionic, hydrophobic mono-azo dye , DR167 does not carry a strong intrinsic charge in neutral water. Therefore, pH adjustments primarily alter the catalyst's surface charge and the colloidal stability of the dye dispersion, rather than the dye's ionization state alone.

This guide provides a self-validating workflow to determine the precise pH isotherm for your specific reactor setup.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "My degradation rate plummets at alkaline pH (> pH 8). Is the catalyst failing?"

Diagnosis: Likely not catalyst failure, but Electrostatic Repulsion and Radical Scavenging .

Technical Explanation:

  • Surface Charge: Most metal oxide catalysts (TiO₂, ZnO) have a Point of Zero Charge (PZC) between pH 6.0 and 9.0.[1]

    • pH > PZC: The catalyst surface becomes negatively charged (

      
      ).
      
    • While DR167 is nominally non-ionic, at high pH, hydroxide ions (

      
      ) saturate the double layer surrounding the catalyst. This creates a barrier that prevents the hydrophobic dye molecules from adsorbing onto the active sites.
      
  • Radical Scavenging: At very high pH (pH > 10), the excess carbonate or bicarbonate ions (if open to air) or even the high concentration of

    
     can alter the radical mechanism, promoting the formation of lower-energy oxygen species rather than the highly aggressive hydroxyl radicals (
    
    
    
    ) required to cleave the azo bond (
    
    
    ).
  • False Positives (Chemical Hydrolysis): DR167 contains acetoxyethyl groups. In strong alkaline solutions, these ester linkages can hydrolyze chemically without light.

    • Check: Run a "Dark Control" at pH 9. If the color fades without light, you are seeing hydrolysis, not photocatalysis.

Q2: "I see rapid decolorization at pH 3, but the TOC (Total Organic Carbon) isn't dropping. Why?"

Diagnosis: You are likely observing Acid-Induced Adsorption or Precipitation , not mineralization.

Technical Explanation:

  • Mechanism: At pH < PZC, the catalyst surface is positively charged (

    
    ). While DR167 is non-ionic, the acidic environment can protonate the azo group (
    
    
    
    
    
    
    
    ), creating a weak cationic character. This leads to strong electrostatic attraction to the catalyst.
  • The Trap: The dye adsorbs rapidly to the surface (removing color from the solution), but the complex ring structures are not yet broken down into

    
     and 
    
    
    
    .
  • Action: Always validate "decolorization" with TOC analysis or HPLC to confirm ring opening.

Part 2: The Optimization Protocol (Self-Validating)

Do not rely on literature values alone, as they vary by catalyst synthesis method. Follow this 3-step validation.

Step 1: Determine Catalyst PZC (The Drift Method)

Before adding dye, you must know where your catalyst is neutral.

  • Prepare 50 mL of 0.01 M NaCl solution.

  • Adjust pH to 2, 4, 6, 8, 10, 12 (Initial pH,

    
    ).
    
  • Add 0.05 g of your photocatalyst.[2]

  • Stir for 24 hours in the dark.

  • Measure Final pH (

    
    ).
    
  • Plot:

    
     vs. 
    
    
    
    . The point where the curve crosses zero is your PZC .
Step 2: The "Dark Adsorption" Baseline

Distinguish between adsorption and degradation.

  • Set reactor pH to your test levels (e.g., 3, 5, 7, 9).

  • Add DR167 (typically 10–20 mg/L).

  • Stir in the DARK for 60 minutes.

  • Success Metric: If >20% of dye is removed in the dark at pH 3, your "degradation" data at this pH will be skewed by adsorption.

Step 3: The Photocatalytic Run

Run the experiment with the following parameters:

ParameterRecommended SettingReason
Target pH Range 3.0 – 6.0 Disperse dyes are most stable here; Catalyst is usually positive (

).
Acid/Base Adjuster

/

Avoid

(Cl⁻ is a radical scavenger) or

(UV absorber).
Dye Concentration 10 - 20 mg/LHigher concentrations block light (Screening Effect).
Catalyst Loading 0.5 - 1.0 g/LOptimization required to prevent light scattering.

Part 3: Mechanistic Visualization

The following diagram illustrates the interaction between the catalyst surface charge and the Disperse Red 167 molecule at varying pH levels.

pH_Mechanism cluster_acid Acidic Conditions (pH < PZC) cluster_alkaline Alkaline Conditions (pH > PZC) Acid_Cat Catalyst Surface (Positive: Ti-OH₂+) Acid_Dye DR167 Dye (Weakly Protonated/Neutral) Acid_Cat->Acid_Dye Electrostatic Attraction Acid_Result High Adsorption Fast Kinetics Acid_Dye->Acid_Result Surface Reaction Alk_Cat Catalyst Surface (Negative: Ti-O⁻) Alk_Dye DR167 Dye (Neutral/Hydrolyzed) Alk_Cat->Alk_Dye Electrostatic Repulsion Alk_Result Repulsion Slow Kinetics Alk_Dye->Alk_Result Low Adsorption Alk_Risk Risk: Chemical Hydrolysis Alk_Dye->Alk_Risk pH > 10 PZC Point of Zero Charge (PZC) PZC->Acid_Cat pH < PZC PZC->Alk_Cat pH > PZC

Figure 1: Mechanistic flow of pH influence on Catalyst-Dye interactions. Note the shift from attraction to repulsion crossing the PZC.

Part 4: Data Reference Table

Based on literature consensus for Azo-Disperse dyes (like DR167) on TiO₂/ZnO:

pH ConditionCatalyst SurfaceDye InteractionKinetic Rate (

)
Notes
pH 3.0 Highly Positive (

)
Strong AdsorptionHigh Risk of false "degradation" via adsorption.
pH 5.0 - 6.0 Mildly Positive (

)
BalancedOptimal Best balance of adsorption vs. radical generation.
pH 7.0 Neutral (

)
WeakModerate Near PZC (for TiO₂); minimal electrostatic help.
pH 9.0 Negative (

)
RepulsionLow OH⁻ scavenging reduces efficiency.
pH 11.0 Highly Negative (

)
HydrolysisInvalid Dye chemically degrades; structure changes.

References

  • ChemicalBook. (2023). Disperse Red 167:1 Properties and Structure. Retrieved from

  • Khodja, A. A., et al. (2001). Photocatalytic degradation of 2-phenylphenol on TiO2 and ZnO in aqueous suspensions. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding for PZC mechanisms).
  • Konstantinou, I. K., & Albanis, T. A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations. Applied Catalysis B: Environmental.
  • World Dye Variety. (2012). Disperse Red 167 Properties and Applications. Retrieved from

  • Enoche Dye. (2023). Disperse Red 167 TDS and Stability. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Disperse Red 167 Solubility in Supercritical CO₂

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals utilizing supercritical carbon dioxide (scCO₂) for the solubilization, extraction, and subs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals utilizing supercritical carbon dioxide (scCO₂) for the solubilization, extraction, and substrate impregnation of complex azo molecules.

Here, we bypass basic definitions and dive directly into the thermodynamic causality, chemical tuning, and self-validating methodologies required to optimize the solubility of C.I. Disperse Red 167 (DR167) .

Part 1: Thermodynamic & Chemical Troubleshooting (FAQs)

Q1: Why is my baseline solubility of Disperse Red 167 in scCO₂ lower than the predicted


 mole fraction? 
A:  The solvating power of scCO₂ is fundamentally dictated by its density, which acts as a proxy for the non-polar solvent's dielectric constant. At standard optimization parameters (120 °C / 393 K and 22 MPa), the solubility of DR167 should reliably hit approximately 

mole fraction [1]. If your yields are lower, you are likely encountering a phase-change barrier. At temperatures exceeding 120 °C, DR167 undergoes melting recrystallization, transforming from a

-type to an

-type crystal structure [2]. This structural shift alters the lattice energy, temporarily disrupting dissolution kinetics.

Q2: I have maximized pressure to 25 MPa, but solubility has plateaued. What chemical interventions are viable? A: While increasing pressure increases scCO₂ density, the relationship is asymptotic; eventually, free volume in the fluid diminishes. To break this plateau, you must intervene chemically:

  • Verify Esterification: DR167 is an azo disperse dye. Unesterified versions possess exposed polar groups that violently resist dissolution in non-polar scCO₂. Using unesterified DR167 can result in an 83.6% reduction in substrate sorption due to a massive drop in solubility [3]. Ensure your batch is completely esterified.

  • Introduce a Co-solvent: Adding a polar modifier like methanol (2–6 mol%) disrupts solute-solute interactions and provides localized dipole interactions, enhancing solubility by up to 7.7 to 15.9 times [2].

Q3: If I push solubility to the absolute maximum using co-solvents, will this guarantee maximum dye uptake into my polymer substrate (e.g., PET)? A: No. This is a common misconception. The system obeys the thermodynamic partition rule. If the dye's affinity for the scCO₂ fluid phase becomes overwhelmingly high (due to excessive co-solvent or extreme density), the equilibrium shifts away from the substrate. Very high solubility in the fluid phase is actively detrimental to high substrate uptake [4]. You must balance fluid solubility with substrate affinity.

Part 2: Process Optimization Workflow

G Start Baseline scCO2 Solubility Assessment Check Is Solubility > 6x10⁻⁵ mol fraction? Start->Check Thermo Thermodynamic Tuning Increase P (20-25 MPa) Increase T (393 K) Check->Thermo No Partition Substrate Adsorption (Partitioning Phase) Check->Partition Yes Chem Chemical Tuning Add 2-6% Methanol or Esterify Dye Thermo->Chem Still Low Chem->Check Re-evaluate End Evaluate Dye Uptake & Recrystallization Partition->End

Workflow for optimizing Disperse Red 167 solubility and substrate partitioning in scCO2.

Part 3: Quantitative Data Summary

The following table synthesizes the causal relationships between process parameters and DR167 behavior in scCO₂ environments.

ParameterCondition ShiftObserved Effect on Solubility / UptakeMechanistic Cause
Pressure 12 MPa

24 MPa
Significant IncreaseIncreased scCO₂ density enhances non-polar solute-solvent interactions [5].
Temperature 333.15 K

393.15 K
Moderate IncreaseIncreased solute vapor pressure overcomes the drop in fluid density at high pressures [5].
Esterification Unesterified

Esterified
83.6% Increase in UptakeMasking polar groups prevents resistance to dissolution in non-polar scCO₂ [3].
Co-solvent 0%

6 mol% Methanol
7.7x to 15.9x IncreaseMethanol disrupts solute-solute lattice energy and provides localized dipole interactions [2].

Part 4: Self-Validating Experimental Methodology

Protocol: Dynamic Flow Measurement & Optimization of DR167 Solubility

Design Rationale: This protocol incorporates flow-rate variance to mathematically prove thermodynamic equilibrium, ensuring your solubility data is not artificially skewed by mass-transfer limitations.

Step 1: System Preparation & Purging

  • Load a known mass of DR167 (e.g., 0.5 g) into a high-pressure extraction vessel. Sandwich the dye powder between layers of silanized glass wool. Causality: This prevents the mechanical entrainment of undissolved dye particles into the fluid stream, which would cause false-positive solubility spikes.

  • Purge the system with low-pressure CO₂ (2-3 MPa) for 5 minutes to displace ambient air and moisture.

Step 2: Thermodynamic Equilibration

  • Pressurize the system to the target pressure (e.g., 22 MPa) using a chilled syringe pump. Heat the extraction vessel to 393 K (120 °C).

  • Self-Validation Check: Isolate the vessel and monitor the pressure for 30 minutes. A pressure drop of < 0.1 MPa confirms absolute system integrity (no leaks) and thermal equilibrium.

Step 3: Co-Solvent Introduction (Chemical Tuning)

  • Using a secondary HPLC pump, inject HPLC-grade methanol at a constant ratio to achieve a 2–6 mol% concentration in the main scCO₂ stream.

Step 4: Dynamic Extraction & Equilibrium Verification

  • Initiate dynamic flow through the dye bed at a standard rate of 1.0 mL/min.

  • Self-Validation Check (Critical): Conduct parallel extraction runs at 0.5 mL/min and 1.5 mL/min. If the calculated mole fraction of the dissolved dye remains constant across all three flow rates, the system has achieved true thermodynamic equilibrium. If solubility drops at 1.5 mL/min, the flow is too fast for equilibrium; you must reduce the flow rate.

Step 5: Depressurization & Collection

  • Route the effluent through a heated restrictor valve into a collection vial containing a trapping solvent (e.g., acetone). Causality: The restrictor must be heated (>80 °C) to compensate for the Joule-Thomson cooling effect during depressurization, preventing dry ice formation and premature dye precipitation in the lines.

Step 6: Quantification

  • Analyze the trapped dye solution using UV-Vis spectrophotometry at the characteristic

    
     for DR167. Calculate the solubility in mole fraction (mol dye / mol CO₂).
    

Part 5: References

  • Solubility Relationships for Disperse Dyes in Supercritical Carbon Dioxide. ResearchGate.3

  • Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. MDPI. 5

  • CO2 utilization for the waterless dyeing: Characterization and properties of Disperse Red 167 in supercritical fluid. ResearchGate. 2

  • K/S value curves of C.I. Disperse Red 167 at different dye concentration. ResearchGate. 1

  • Relationships between the Solubility of C. I. Disperse Red 60 and Uptake on PET in Supercritical CO2. Journal of Chemical & Engineering Data (ACS Publications). 4

Sources

Troubleshooting

resolving Disperse Red 167 aggregation in aqueous dye baths

Technical Support Center: Optimizing Disperse Red 167 in Aqueous Dye Baths Current Status: Operational Topic: Resolution of Aggregation & Instability in C.I. Disperse Red 167 Systems Analyst: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Disperse Red 167 in Aqueous Dye Baths

Current Status: Operational Topic: Resolution of Aggregation & Instability in C.I. Disperse Red 167 Systems Analyst: Senior Application Scientist, Industrial Dyes & Pigments

Executive Summary: The Hydrophobic Challenge

Disperse Red 167 (C.I. 11338) is a mono-azo class disperse dye widely used for polyester and acetate fibers due to its excellent wet fastness and sublimation resistance. However, its high hydrophobicity—essential for fiber affinity—makes it thermodynamically unstable in aqueous baths.

Aggregation in Disperse Red 167 is not random; it is a predictable collapse of the colloidal system driven by Ostwald Ripening and Zeta Potential reduction . When the electrostatic repulsion provided by dispersing agents fails (usually due to electrolyte shock, pH drift, or thermal hysteresis), dye particles coalesce into larger clusters. This guide provides the causal analysis and protocols to reverse and prevent this phenomenon.

Diagnostic Hub: Troubleshooting & FAQs

This section addresses specific symptoms observed during the dyeing process.

Q1: I see dark, tar-like specks on the fabric surface after dyeing. Is this undissolved dye? Diagnosis: This is likely agglomeration , not just undissolved powder. Root Cause: Disperse Red 167 has likely interacted with oligomers (trimmers) leaching from the polyester fiber at high temperatures (


). These oligomers act as "glue," binding dye particles into stable tars that redeposit on the fabric.
Immediate Fix:  Perform a Reduction Clearing  post-dyeing using Sodium Hydrosulfite (

) and Caustic Soda (

) at

to strip surface deposits. Prevention: Add an oligomer dispersant or a sequestering agent to the bath and drop the bath temperature to

before draining to prevent oligomer shock-cooling precipitation.

Q2: The dye bath precipitates or "crashes" upon cooling. Why? Diagnosis: Thermal Hysteresis / Ostwald Ripening. Root Cause: The solubility of Disperse Red 167 increases slightly at


. Upon cooling, the solution becomes supersaturated. If the cooling rate is too slow, dissolved dye molecules redeposit onto existing larger particles rather than nucleating new ones, causing massive crystal growth (aggregation).
Protocol:  Maintain a cooling gradient of 

to "freeze" the dispersion state, or add a secondary non-ionic surfactant during the cooling phase to stabilize the particles.

Q3: My color yield is inconsistent between batches despite identical recipes. Diagnosis: pH Instability. Root Cause: Disperse Red 167 is sensitive to alkaline hydrolysis. If the pH drifts above 6.0, the azo bond can cleave or the dispersion can destabilize, altering the chromophore and reducing uptake. Standard: Buffer the bath to pH 4.5–5.5 using an Acetic Acid/Sodium Acetate system. Do not rely solely on acid addition without buffering capacity.

Technical Deep Dive: The Physics of Stability

To resolve aggregation, one must understand the forces at play. The stability of Disperse Red 167 relies on the DLVO Theory (Derjaguin, Landau, Verwey, and Overbeek), which balances attractive Van der Waals forces against repulsive electrostatic forces.

Mechanism of Failure
  • Compression of the Electric Double Layer (EDL): High ionic strength (salts from water or auxiliaries) compresses the EDL surrounding the dye particle.

  • Zeta Potential Collapse: When the potential drops below

    
    , repulsion is insufficient to prevent collision.
    
  • Coalescence: Hydrophobic surfaces merge to reduce surface energy, forming aggregates that are too large to diffuse into the fiber.

Visualizing the Aggregation Pathway

DyeAggregation Stable Stable Dispersion (High Zeta Potential) Stress Stress Factors: High Temp, Electrolytes, pH Drift Stable->Stress Exposure EDL_Collapse EDL Compression (Zeta Potential > -30mV) Stress->EDL_Collapse Ions neutralize charge Collision Particle Collision (Van der Waals Dominance) EDL_Collapse->Collision Loss of repulsion Aggregate Macro-Aggregation (Spots/Specks) Collision->Aggregate Coalescence Uneven Defect: Uneven Dyeing Aggregate->Uneven Deposition

Caption: The pathway from stable dispersion to aggregation failure in Disperse Red 167 systems.

Optimization Protocols

Protocol A: The Dispersion Stability "Filter Test"

Purpose: To pre-validate dye compatibility with specific dispersing agents before bulk production.

Materials:

  • Disperse Red 167 sample (

    
    )[1]
    
  • Dispersing Agent (

    
    , e.g., Naphthalene Sulfonate condensate)
    
  • Vacuum filtration setup with Whatman #2 and #4 filter papers.

Procedure:

  • Paste: Mix

    
     dye and 
    
    
    
    dispersant. Paste with minimal warm water (
    
    
    ).
  • Dilute: Add

    
     deionized water at 
    
    
    
    .
  • Thermal Stress: Boil the dispersion for 30 minutes (simulating exhaustion).

  • Filtration: Filter the hot solution through the vacuum setup.

  • Evaluation:

    • Pass: Filter paper shows a uniform stain. Time < 60 seconds.

    • Fail: Distinct specks or heavy residue on the paper. Time > 60 seconds.

Protocol B: Correct Bath Preparation Sequence

Causality: Adding dye to unconditioned water causes immediate shock aggregation.

StepComponentActionMechanistic Reason
1 WaterHeat to

Reduces viscosity; aids solubility of auxiliaries.
2 Buffer Adjust pH to 4.5–5.5Prevents hydrolysis; establishes baseline ionic strength.
3 Dispersant Add 1–2 g/LCreates the "protective matrix" before dye entry.
4 Dye Slurry Add slowlyPre-dispersed dye enters a stabilized environment.
5 Leveling AgentAdd lastPrevents competition with the dispersant for dye surface.

Troubleshooting Decision Matrix

Use this logic flow to identify the correct corrective action for your specific issue.

Troubleshooting Start Issue Identified Symptom Select Symptom Start->Symptom Spots Dark Spots/Specks Symptom->Spots Uneven Uneven Shade/Cloudiness Symptom->Uneven LowYield Low Color Yield Symptom->LowYield Microscope Microscopy Analysis Spots->Microscope TempCheck Check Heating Rate Uneven->TempCheck pHCheck Check Final pH LowYield->pHCheck Sol_Oligomer Action: Add Oligomer Dispersant + Red. Clear Microscope->Sol_Oligomer Tarry Aggregates Sol_Ramp Action: Reduce Ramp to 1°C/min TempCheck->Sol_Ramp Ramp > 2°C/min Sol_Buffer Action: Increase Buffer Capacity (Acetate) pHCheck->Sol_Buffer pH > 6.0

Caption: Decision tree for diagnosing Disperse Red 167 defects.

References

  • World Dye Variety. (2012). Disperse Red 167 Properties and Applications. Retrieved from

  • Textile Learner. (2021). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Uneven Dyeing. Retrieved from

  • Autumn Color Co. (2025). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Retrieved from

  • Science Publications. (2007). Influence of Temperature and pH on the Stability of Textile Dyes. Retrieved from

Sources

Optimization

Technical Support Center: Minimizing Thermal Migration of Disperse Red 167

Welcome to the technical support center for researchers and scientists working with Disperse Red 167. This guide is designed to provide in-depth, practical solutions to the common challenge of thermal migration in dyed t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers and scientists working with Disperse Red 167. This guide is designed to provide in-depth, practical solutions to the common challenge of thermal migration in dyed textiles. Here, we move beyond simple instructions to explain the underlying scientific principles, helping you not only to solve immediate problems but also to build a robust experimental design.

Section 1: Understanding the Core Problem

This section addresses the fundamental questions surrounding thermal migration, a phenomenon distinct from sublimation, which is crucial for diagnosing and resolving issues related to color fastness.

Q1: What is thermal migration and how does it differ from sublimation?

A1: Thermal migration is the movement and redistribution of disperse dye molecules from the interior of a synthetic fiber (like polyester) to its surface during post-dyeing heat treatments, such as heat setting or finishing.[1][2] This occurs when the dyed fabric is heated, causing the fiber's polymer structure to relax and allowing the dye molecules to become mobile again.[3]

The key difference lies in the mechanism:

  • Thermal Migration: Dye molecules move within and to the surface of the fiber, often dissolving into a second phase, like a finishing agent or softener, that is present on the fiber surface.[2][4] This redistribution is a primary cause of poor rubbing fastness and staining.

  • Sublimation: Dye molecules transition directly from a solid state to a gaseous state upon heating, detaching from the fiber entirely. While related to heat, sublimation is a different physical process. A dye can have good sublimation fastness but still exhibit poor thermal migration properties.[1][5]

The presence of surfactants, softeners, and other finishing agents can significantly accelerate thermal migration by acting as a solvent for the disperse dye on the fiber surface.[2][4]

Diagram 1: The process of thermal migration in polyester fibers.

Q2: Why is Disperse Red 167 susceptible to thermal migration?

A2: Disperse Red 167 is a single azo disperse dye.[6] While it is suitable for high-temperature dyeing methods, its susceptibility to migration is influenced by several factors inherent to the dyeing and finishing process rather than just the dye's structure alone.[6] The primary drivers are process conditions and the presence of auxiliaries. Post-dyeing heat treatments above 130°C can energize the dye molecules, and if residual surfactants or finishing agents are on the fiber surface, they create a medium into which the dye can migrate.[1][7]

Section 2: Troubleshooting Guide for Common Migration Issues

This section provides a problem-and-solution framework for issues you may encounter during your experiments.

Q3: My dyed fabric shows poor wet and dry rubbing fastness after heat setting. What is the likely cause?

A3: This is a classic symptom of thermal migration. During heat setting, dye molecules have moved from inside the polyester fiber to the surface.[2] This surface-level dye is not well-fixed and is easily rubbed off. The root cause is often twofold:

  • Inadequate Removal of Surface Dye: Unfixed dye remaining on the fiber surface after the initial dyeing process.

  • Migration During Finishing: Fixed dye migrating to the surface during a subsequent high-temperature step, a process often exacerbated by finishing chemicals.[2][4]

Solution Pathway:

  • Verify Pre-Treatment: Ensure all spinning and weaving lubricants were thoroughly removed before dyeing, as these can act as solvents for the dye.[1][4]

  • Implement Effective Reduction Clearing: This is the most critical step to remove unfixed surface dye before any heat-setting or finishing is applied.[1][8] A proper reduction clearing process chemically destroys or solubilizes surface dye, allowing it to be washed away.[8]

  • Evaluate Finishing Agents: Scrutinize the softeners and other finishing agents being used. Non-ionic surfactants and certain softeners are known to significantly promote thermal migration.[2][4][7] Consider using agents specifically designed for low migration impact, such as cross-linked silicone softeners.[7]

Troubleshooting Start Problem: Poor Rubbing Fastness Check_Clearing Was Reduction Clearing Performed? Start->Check_Clearing Check_Auxiliaries What Finishing Agents Were Used? Check_Clearing->Check_Auxiliaries Yes Implement_Clearing Implement/Optimize Reduction Clearing Protocol Check_Clearing->Implement_Clearing No / Inadequate Select_Finishes Select Low-Migration Finishing Agents Check_Auxiliaries->Select_Finishes Non-ionic / Cationic Re_Test Re-Test Rubbing Fastness Check_Auxiliaries->Re_Test Low-Migration Type Implement_Clearing->Re_Test Select_Finishes->Re_Test Problem_Solved Problem Resolved Re_Test->Problem_Solved

Diagram 2: Troubleshooting flowchart for poor rubbing fastness.

Q4: The shade of my fabric changed, and it is staining adjacent white fabric during storage. Why is this happening?

A4: This delayed migration indicates that residual auxiliaries on the fiber surface are acting as a solvent over time, even without high heat.[2][4] The pressure from storage can also contribute. The auxiliaries create a medium that allows the dye to desorb from the fiber and transfer to adjacent materials.[2]

Solution:

  • Thorough Washing: Ensure all process chemicals, especially surfactants and leveling agents used during dyeing, are completely washed out.[4]

  • Finishing Agent Selection: As with rubbing fastness, the choice of finishing agent is critical. Avoid products known to cause migration.[7]

  • Anti-Migration Agents: For continuous dyeing processes (thermosol), the use of an anti-migration agent in the dye bath is standard practice.[9][10] These agents work by increasing the viscosity of the dye liquor or by forming a film on the fabric surface, physically preventing the dye from moving during the intermediate drying stage.[10]

Section 3: Key Experimental Protocols & Data

To ensure reproducible and high-quality results, adherence to standardized protocols is essential.

Protocol 1: Alkaline Reduction Clearing for Polyester

This protocol is a crucial after-treatment to remove unfixed Disperse Red 167 from the fiber surface, significantly improving all fastness properties.[8][11]

Objective: To strip and wash away any disperse dye that has not penetrated and fixed within the polyester fibers.

Materials:

  • Dyed Polyester Fabric

  • Sodium Hydroxide (Caustic Soda)

  • Sodium Dithionite (Sodium Hydrosulfite)

  • Non-ionic Detergent (for rinsing)

  • Acetic Acid (for neutralization)

  • Laboratory-scale dyeing machine or beaker dyeing system

Procedure:

  • Initial Rinse: After dyeing, thoroughly rinse the fabric in warm water (approx. 50-60°C) to remove residual dye liquor and auxiliaries.

  • Prepare Reduction Bath: Prepare a fresh bath with a liquor ratio of 10:1 to 20:1. Add the following, in order:

    • 2 ml/L Sodium Hydroxide (36° Bé)

    • 2 g/L Sodium Dithionite

  • Treatment: Immerse the rinsed fabric into the reduction bath. Raise the temperature to 70-80°C and maintain for 15-20 minutes.[8] The reducing agent will chemically modify the unfixed azo dye, destroying its chromophore and making it more soluble.[8]

  • Hot Rinse: Drain the reduction bath and rinse the fabric thoroughly with hot water (>70°C) to remove the decomposed dye and chemicals.

  • Neutralization: Prepare a fresh bath with 1 ml/L Acetic Acid at 40-50°C. Treat the fabric for 5-10 minutes to neutralize any residual alkali.

  • Final Rinse: Perform a final cold rinse.

  • Drying: Dry the fabric at a temperature below 130°C if no further finishing is required.

Data Table: Impact of Finishing Agents on Thermal Migration

The choice of finishing agent has a quantifiable impact on the degree of thermal migration. While specific data for Disperse Red 167 is proprietary, the general effect of different chemical types is well-documented.

Finishing Agent TypeTypical Impact on Thermal MigrationCausality / Mechanism
Non-ionic Surfactants HighAct as a strong solvent for disperse dyes on the fiber surface, facilitating their movement out of the fiber.[2][4]
Cationic Softeners Moderate to HighCan form a film on the surface that may attract and dissolve disperse dyes, leading to reduced fastness.[12]
Anionic Auxiliaries Low to ModerateGenerally have less of a solvent effect on non-ionic disperse dyes compared to non-ionic or cationic agents.
Cross-linked Silicones LowForm a stable, cross-linked film on the fiber surface that acts as a barrier, physically inhibiting dye migration.[7]

Section 4: Advanced FAQs

Q5: Can I control thermal migration by adjusting the heat-setting temperature and time?

A5: Yes, this is a key process parameter. Thermal migration typically begins around 140°C and peaks between 170-180°C.[2]

  • Lower Temperature, Longer Time: If your process allows, using a lower temperature (e.g., below 140°C) for a longer duration can reduce migration.[2]

  • Higher Temperature, Shorter Time: Conversely, using a very high temperature (e.g., 200°C) for a very short time can sometimes "set" the dye faster than it can migrate, but this requires precise control to avoid damaging the fabric or causing sublimation.[2] The optimal conditions must be determined experimentally for your specific substrate and equipment.

Q6: Are there specific test methods to quantify thermal migration?

A6: Yes. While rubbing fastness tests (ISO 105-X12) are an indirect measure, the standard test for resistance to dry heat is ISO 105-P01: Colour fastness to dry heat (excluding pressing) .[13] In this test, a specimen is heated in contact with an undyed adjacent fabric, and the degree of staining on the adjacent fabric is assessed using a grey scale.[13] This directly quantifies the amount of dye that has transferred due to heat. A simple, qualitative lab test involves immersing a fabric sample in dimethylformamide (DMF); if the solvent becomes colored, it indicates the presence of easily removable surface dye.[4]

Q7: What is an "anti-migration agent" and when should I use one?

A7: An anti-migration agent is a chemical auxiliary used primarily in continuous dyeing (padding) processes to prevent dye movement during intermediate drying, before the final high-temperature fixation.[9][10] It works by increasing the viscosity of the dye liquor and forming a film on the fabric, which holds the dye particles in place.[10] For exhaust dyeing (the more common batch process), the focus should be on proper after-clearing rather than using an anti-migration agent in the dyebath.

References

  • Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Paper. (2021, September 12). Fei Yue Digital. [Link]

  • Mahapatra, N.N. (2022, July 31). How to Control Thermomigration in Textiles. Textile Value Chain. [Link]

  • Migration after dyeing of disperse dyes - Dyeing-pedia. (2020, December 8). Hangzhou Tiankun Chem Co.,Ltd. [Link]

  • What are main factors affecting the thermal migration of disperse dyes?(2). (2021, May 5). Water repellent. [Link]

  • PubChem. (n.d.). Disperse Red 167. National Center for Biotechnology Information. Retrieved from [Link]

  • The sublimation fastness of disperse dye. (n.d.). TIB.eu. [Link]

  • ISO 105-P01:1993. (1993, October 1). Textiles — Tests for colour fastness — Part P01: Colour fastness to dry heat (excluding pressing). International Organization for Standardization. [Link]

  • Hossain, M. F., et al. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group. [Link]

  • MarketsandMarkets. (n.d.). Anti-Migrating Agent Market. MarketsandMarkets. [Link]

  • Sublimation Fastness of Disperse Dyes. (2024, May 27). Knowledge. [Link]

  • What affects dye sublimation color fastness and color migration?. (n.d.). Hanrun Paper. [Link]

  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. QIMA. [Link]

  • Anti Migrating Agents (Textile Chemicals). (n.d.). Shree BS Chemicals. [Link]

  • Disperse Red 167. (2012, March 8). World dye variety. [Link]

  • TESTEX. (2025, June 26). Comprehensive Guide to Color Fastness Standards. TESTEX. [Link]

  • CO2 utilization for the waterless dyeing: Characterization and properties of Disperse Red 167 in supercritical fluid. (n.d.). ResearchGate. [Link]

  • Reduction cleaning of disperse dyes. (2024, May 24). Knowledge. [Link]

  • Mastering Textile Dyeing: The Role of Anti-Migrating Agents. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Anti-migration Agent. (2024, August 9). Dyeing-pedia. [Link]

  • Migration of dyes - how to prevent it. (n.d.). Printexpress. [Link]

  • Environment friendly approach to remove unbound disperse dyes from polyester fabric. (n.d.). IJARBS. [Link]

  • Colour fastness according to ISO 105 series. (n.d.). Centexbel. [Link]

  • Anti-Migrating Agents in Textiles, Plastics, and Paper Industries: Market Analysis by Grade and Chemistry to 2029. (2024, July 8). Global Risk Community. [Link]

  • Sublimation Fastness-All You Need to Know. (2022, December 17). FYI Tester. [Link]

  • ISO 105-F:1985. (1985). Textiles — Tests for colour fastness — Part F: Standard adjacent fabrics. International Organization for Standardization. [Link]

  • Reduction clearing of disperse dyes. (1981, September 1).
  • Disperse Red 167 - High Purity Dye at Best Price. (n.d.). ExportersIndia.com. [Link]

  • Disperse Dye Compatibility Technology And Dye Selection Principles. (2024, February 27). Skychem Group. [Link]

  • Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. (2025, September 26). ACS Omega. [Link]

Sources

Troubleshooting

Disperse Red 167 (DR167) Removal: Technical Support &amp; Troubleshooting Center

Welcome to the advanced technical support center designed for environmental scientists, materials chemists, and drug development professionals. This guide provides actionable, field-proven troubleshooting strategies for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center designed for environmental scientists, materials chemists, and drug development professionals. This guide provides actionable, field-proven troubleshooting strategies for optimizing the adsorption capacity and removal efficiency of the azo dye Disperse Red 167 (DR167) from aqueous environments.

Part 1: Mechanistic Overview

Before troubleshooting, it is critical to understand the physicochemical forces driving DR167 sequestration. DR167 (


, MW = 505.9  g/mol ) is a bulky, anionic dye. Successful removal relies on transitioning from weak physical adsorption to robust chemisorption.

Mechanism DR167 Disperse Red 167 (DR167) Anionic Dye Elec Electrostatic Attraction (Protonated Surface vs Anion) DR167->Elec PiPi π-π Interactions (Aromatic Rings) DR167->PiPi HBond Hydrogen Bonding (O-H, C=O groups) DR167->HBond Complex Surface Complexation (Metal Nanoparticles) DR167->Complex Adsorbent Functionalized Adsorbent Positively Charged Surface Elec->Adsorbent PiPi->Adsorbent HBond->Adsorbent Complex->Adsorbent

Fig 1. Multi-pathway chemisorption mechanism of DR167 onto functionalized composite surfaces.

Part 2: Troubleshooting & FAQs

Q1: My unmodified biochar is yielding a maximum adsorption capacity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of only ~30 mg/g. How can I chemically modify the matrix to break the 50 mg/g threshold? 
A1:  Unmodified biochar relies heavily on weak physical adsorption and basic pore filling. To enhance capacity, you must introduce active sites for chemisorption. By synthesizing a composite such as Mg-Fe bimetallic oxide@biochar (Mg-Fe@BC), you introduce transition metal nanoparticles that facilitate surface complexation . This shifts the binding mechanism to include strong electrostatic attraction, hydrogen bonding, and 

interactions. Experimental data demonstrates that Mg-Fe@BC can achieve a

of 52.85 mg/g at 298 K, and up to 68.13 mg/g at 318 K .

Q2: I am observing poor dye exhaustion even after 2 hours of contact time. What physicochemical parameters are limiting my kinetics? A2: If your kinetics are stalling, evaluate your solution's pH and temperature. The causality is twofold:

  • pH Dependency: DR167 ionizes into anions in aqueous solutions. At a neutral or high pH, electrostatic repulsion limits binding. Lowering the pH to 2.0–3.0 protonates the adsorbent surface (generating

    
     rich sites), creating a strong electrostatic pull for the negatively charged DR167 molecules. Maximum adsorption consistently occurs in this highly acidic environment [[1]]().
    
  • Thermodynamics: The adsorption of DR167 is an endothermic process (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). If you are running experiments at room temperature (298 K), you are thermodynamically limiting the reaction. Increasing the temperature to 318 K (45 °C) or 323 K (50 °C) increases dye solubility and kinetic energy, significantly improving the pseudo-second-order reaction rate .
    

Q3: My activated carbon requires over 15 hours to reach equilibrium. Is this normal, and how do I validate the kinetic model? A3: Yes, highly microporous substrates like bamboo-based activated carbon (activated with


) often require extended contact times (up to 15.4 hours) to allow the bulky DR167 molecules to diffuse into deep internal pores [[2]](). To validate this, fit your time-series data to a pseudo-second-order kinetic model. If 

, the rate-limiting step is chemisorption (electron sharing/exchange) rather than simple intraparticle diffusion.

Q4: Can I use raw agricultural waste instead of engineered composites for cost-efficiency? A4: Yes, but with trade-offs in stability. Exhausted olive pomace (OP) can rapidly sequester DR167 via weak hydrophobic interactions between the dye and the lignin/cellulose cavities [[3]](). However, because these are weak physical forces, the adsorbent is highly susceptible to desorption if the effluent temperature or pH fluctuates.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every adsorption experiment must be a self-validating system . The following protocol isolates the adsorbent's true capacity by eliminating false positives caused by photolysis or vessel-wall adherence.

Standardized Batch Adsorption & Thermodynamic Validation

Step 1: Stock Preparation & Internal Blanking Prepare a 100 mg/L DR167 stock solution. Self-Validation Check: Prepare a control vessel containing the 100 mg/L DR167 solution but no adsorbent . This blank will be processed alongside your samples to rule out dye degradation or adsorption to the glassware. Step 2: Matrix Activation (pH Adjustment) Adjust the solution pH to 2.0–3.0 using 0.1 M HCl or 0.1 M NaOH. Causality: This highly acidic environment protonates the surface functional groups of the adsorbent, maximizing the electrostatic attraction with the dye anion 1. Step 3: Isothermal Incubation Dose the solution with your adsorbent (e.g., 1 g/L). Incubate the vessels in an orbital shaker at 130 rpm and 318 K (45 °C). Causality: 318 K provides the activation energy required to drive the endothermic chemisorption process forward 4. Step 4: Phase Separation & Analysis Centrifuge the aliquots at 5000 rpm for 10 minutes to separate the solid phase. Measure the supernatant's absorbance using a UV-Vis spectrophotometer at the


 for DR167.
Step 5: Data Reconciliation 
Calculate the equilibrium adsorption capacity (

) using the mass balance equation:

. Compare the initial concentration (

) against your blank control to ensure the calculated removal is strictly due to the adsorbent matrix.

Workflow Start 1. Prepare DR167 Stock Include Blank Control Dose 2. Add Adsorbent (e.g., 1-12 g/L) Start->Dose pH 3. Adjust pH (2.0 - 3.0) Protonates Surface Dose->pH Temp 4. Set Temp (318K) Endothermic Process pH->Temp Agitate 5. Agitate (130 rpm) Until Equilibrium Temp->Agitate Analyze 6. UV-Vis Analysis Calculate q_e Agitate->Analyze

Fig 2. Standardized batch adsorption workflow for DR167 kinetic and thermodynamic profiling.

Part 4: Quantitative Performance Data

The following table summarizes the comparative adsorption metrics of various matrices used for DR167 removal, highlighting the operational conditions required to achieve maximum capacity.

Adsorbent MaterialOptimal pHOptimal Temp (K)Equilibrium TimeMax Capacity (

)
Primary Binding Mechanism
Mg-Fe@Biochar Composite ~3.0318 K120 min68.13 mg/gChemisorption (Surface Complexation)
Bamboo Activated Carbon ~3.0323 K15.4 hours>90% RemovalPhysical Diffusion & Chemisorption

Treated Cotton Waste
2.0 - 3.0293 K30 min83.5% RemovalElectrostatic Attraction
Olive Pomace (Raw) 3.5373 K<10 minHigh % RemovalWeak Hydrophobic Interactions

References

1.[1] Title: THE REMOVAL OF DISPERSE DYE FROM WATER BY ADSORPTION ON A NEW ADSORBENT. Source: ceon.rs. URL: 2.[4] Title: High efficiency adsorption of Disperse Red 167 dye by Mg-Fe bimetallic oxide@biochar composites. Source: deswater.com. URL: 3.[2] Title: Removal of Disperse Red dye by bamboo-based activated carbon: optimisation, kinetics and equilibrium. Source: scilit.com. URL: 4.[3] Title: An Alternative Use of Olive Pomace as a Wide-Ranging Bioremediation Strategy to Adsorb and Recover Disperse Orange and Disperse Red Industrial Dyes from Wastewater. Source: mdpi.com. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Exhaustion Rates of Disperse Red 167

Product: C.I. Disperse Red 167 (and 167:1) Chemical Class: Monoazo, High-Energy Disperse Dye Target Substrates: Polyester (PET), Acetate, Nylon, and Polymer Blends.[1][2] Diagnostic Framework: The Physicochemical Basis o...

Author: BenchChem Technical Support Team. Date: March 2026

Product: C.I. Disperse Red 167 (and 167:1) Chemical Class: Monoazo, High-Energy Disperse Dye Target Substrates: Polyester (PET), Acetate, Nylon, and Polymer Blends.[1][2]

Diagnostic Framework: The Physicochemical Basis of Exhaustion

Before troubleshooting, researchers must understand that Disperse Red 167 is a high-energy (Type S) dye with a relatively high molecular weight (~520 g/mol ).[1][2] Unlike smaller, low-energy dyes that diffuse rapidly but sublime easily, Red 167 relies on high thermal energy to penetrate the semi-crystalline structure of polyester.[1]

The Core Problem: Low exhaustion in Disperse Red 167 is rarely a "bad batch" issue. It is almost exclusively a kinetic barrier problem where the dye's diffusion coefficient (


) into the polymer matrix is insufficient due to thermodynamic constraints (Temperature < 

) or chemical interference (pH instability).
Key Exhaustion Parameters
ParameterOptimal RangeImpact of Deviation
Temperature 130°C – 135°C<120°C: Diffusion coefficient drops exponentially; dye remains in liquor.[1][2]
pH 4.5 – 5.5>6.0: Hydrolysis of the acetoxyethyl groups causes a hypsochromic shift (color change) and reduced affinity.
Time at Top 45 – 60 min<30 min: Insufficient time for the large molecule to migrate from surface to core (Ring Dyeing).
Dispersant 1 – 2 g/LExcess: Solubilizes dye in water, preventing partition into the fiber (Retarding effect).[1]

Troubleshooting Guides & FAQs

Category A: Process Parameters & Kinetics

Q: I am dyeing at 100°C (boil), but the bath remains dark red. Why is the dye not exhausting? A: Disperse Red 167 cannot be exhausted efficiently at 100°C without a carrier.

  • The Mechanism: Polyester has a Glass Transition Temperature (

    
    ) of ~70–80°C. However, the "free volume" required for a large molecule like Red 167 to penetrate requires temperatures significantly above the 
    
    
    
    .[3] At 100°C, the polymer chains are not mobile enough to accept the dye at a commercially or experimentally viable rate.
  • Corrective Action: Increase temperature to 130°C using a pressurized vessel (HTHP method). If 130°C is impossible, you must use a carrier (e.g., methyl naphthalene or butyl benzoate) to plasticize the fiber, though this compromises light fastness.[1]

Q: My exhaustion is low, and the fabric has a bluish/dull cast. What happened? A: This is a classic signature of pH instability (Hydrolysis) .

  • The Mechanism: Disperse Red 167 contains ester groups (acetoxyethyl). In alkaline conditions (pH > 7) or even neutral conditions at high temperatures, these ester groups hydrolyze.[1] This changes the dye's polarity and chromophore, leading to poor affinity for the hydrophobic fiber and a shift in shade.

  • Corrective Action: Buffer the dye bath to pH 4.5–5.0 using Acetic Acid and Sodium Acetate. Never rely on the water's initial pH; the fabric itself can release alkaline residues (from scouring) that drift the pH up during the process.

Category B: Chemical Interactions[1][2]

Q: I increased the dispersing agent to prevent spotting, but now exhaustion has decreased. Why? A: You have shifted the partition coefficient (


) in favor of the aqueous phase.
  • The Mechanism: Dyeing is a partition equilibrium:

    
    . Dispersing agents are surfactants that stabilize the dye in water. If you add too much, the surfactant micelles solubilize the dye so effectively that the thermodynamic drive to leave the water and enter the fiber is reduced. This is known as the "Retarding Effect."
    
  • Corrective Action: Limit dispersing agents to 0.5–1.0 g/L. If spotting persists, check the solubility of the dye powder (filtration test) rather than masking the issue with excess surfactants.

Q: The dye exhausts well but rubs off easily (Poor Crocking). Is this an exhaustion failure? A: No, this is a Thermomigration or Cleaning failure.[1]

  • The Mechanism: Disperse Red 167 is prone to thermomigration.[4] During post-dyeing heat setting (drying > 150°C), the dye trapped inside the fiber migrates back to the surface, especially if finishing oils or surfactants are present.[1]

  • Corrective Action:

    • Perform a Reduction Clear (RC) immediately after dyeing (Sodium Hydrosulfite + NaOH at 70°C) to strip surface dye.[2][3]

    • Avoid silicone softeners that extract the dye from the fiber during heat setting.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical path for diagnosing low exhaustion.

TroubleshootingLogic Start Problem: Low Exhaustion Rate CheckTemp Step 1: Check Temperature Is Temp ≥ 130°C? Start->CheckTemp CheckPH Step 2: Check pH Is pH 4.5 - 5.5? CheckTemp->CheckPH Yes ResultTemp Cause: Kinetic Barrier Increase Temp or add Carrier CheckTemp->ResultTemp No CheckAux Step 3: Check Auxiliaries Is Dispersant > 2g/L? CheckPH->CheckAux Yes ResultPH Cause: Hydrolysis Buffer with Acetic Acid CheckPH->ResultPH No CheckTime Step 4: Check Time Is Time at Top < 45 min? CheckAux->CheckTime No ResultAux Cause: Retarding Effect Reduce Surfactant Load CheckAux->ResultAux Yes ResultTime Cause: Incomplete Diffusion Extend Dyeing Time CheckTime->ResultTime Yes Success Protocol Validated Proceed to Reduction Clear CheckTime->Success No

Figure 1: Diagnostic workflow for isolating the root cause of low exhaustion in Disperse Red 167.

Standardized Experimental Protocol

To rule out experimental error, use this self-validating protocol. This method ensures that any failure is due to the material, not the process.

High-Temperature Exhaustion Assay (HT-EA)

Objective: Determine the maximum exhaustion percentage of Disperse Red 167 on a specific substrate.

Materials:

  • Substrate: 100% Polyester fabric (scoured, weight ~5g).[1]

  • Dye: Disperse Red 167 (1% on weight of fabric - owf).[1][2]

  • Auxiliaries: Acetic Acid (pH adjustment), Dispersing Agent (0.5 g/L).

  • Apparatus: IR Beaker Dyer or sealed stainless steel bombs.

Procedure:

  • Bath Preparation: Prepare a liquor ratio of 20:1.

    • Calculation: 5g fabric

      
       20 = 100mL water.
      
    • Add 0.5 g/L Dispersing agent.

    • Adjust pH to 4.5 using Acetic Acid.[5]

    • Add 1% owf Disperse Red 167 (predispersed in warm water).

  • Loading: Enter fabric at 60°C.

  • Ramp: Raise temperature at 2°C/min to 130°C.

    • Critical Step: Do not ramp faster than 2°C/min. Rapid heating causes uneven strike (unlevelness) but not necessarily low exhaustion.[2]

  • Dyeing: Hold at 130°C for 60 minutes .

  • Cooling: Cool at 2°C/min to 80°C. Drop bath.

  • Measurement (Validation):

    • Take the residual dye bath.

    • Dilute 1:10 with Acetone/Water (50/50) to dissolve aggregates.

    • Measure Absorbance (

      
      ) at 
      
      
      
      (~525 nm) using a UV-Vis Spectrophotometer.
    • Compare against a standard calibration curve of the initial dye bath.

Calculation:


[1][2]

Dyeing Mechanism & Thermomigration[1][3][6][7]

Understanding the "Solid Solution" mechanism helps explain why Red 167 behaves differently than reactive or acid dyes.

DyeingMechanism cluster_bath Aqueous Phase cluster_fiber Polyester Fiber Phase DyeAgg Dye Aggregates DyeMol Single Molecules DyeAgg->DyeMol Dissolution (Temp > 100°C) Surface Fiber Surface DyeMol->Surface Adsorption Amorphous Amorphous Region (Solid Solution) Surface->Amorphous Diffusion (Temp > Tg) Amorphous->Surface Thermomigration (During Heat Set)

Figure 2: The kinetic pathway of Disperse Red 167.[1][2] Note the reverse arrow (red dashed) representing thermomigration, a common cause of apparent fastness failure.[1]

References

  • World Dye Variety. (2012). Disperse Red 167 Properties and Applications. Retrieved from [Link]

  • Textile Learner. (2012). Problems and Solutions of Dyeing Polyester with Disperse Dyes. Retrieved from [Link]

  • PubChem. (2025).[6] Disperse Red 167 Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

  • Tiankun Chemical. (2025). Analysis of The Thermal Migration Issue in Disperse Dyes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Sludge Minimization in Disperse Red 167 Effluent Treatment

Topic: Reducing Sludge Formation in Disperse Red 167 (DR167) Effluent Treatment Audience: Senior Researchers, Process Engineers, and Drug Development Scientists Status: Operational Introduction: The DR167 Challenge Dispe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Sludge Formation in Disperse Red 167 (DR167) Effluent Treatment Audience: Senior Researchers, Process Engineers, and Drug Development Scientists Status: Operational

Introduction: The DR167 Challenge

Disperse Red 167 (C.I. 11338) is a hydrophobic mono-azo dye characterized by its hydrolytic stability and recalcitrance. In standard wastewater treatment, DR167 presents a specific "sludge paradox":

  • Physico-chemical precipitation (coagulation) generates massive volumes of toxic, chemical-laden sludge because the dye is merely transferred from the liquid to the solid phase.

  • Conventional biological treatment often fails due to the toxicity of the azo bond, leading to biomass inhibition or bulking sludge.

This guide focuses on destructive technologies (Advanced Oxidation and Anaerobic-Aerobic Sequencing) that mineralize the dye into


, 

, and mineral salts, thereby attacking the root cause of sludge generation rather than managing its symptoms.

Module 1: Advanced Oxidation Processes (AOPs)

Protocol: Heterogeneous Fenton Oxidation

Goal: Eliminate iron sludge formation common in homogeneous Fenton processes.

Standard Fenton reactions (


) require high concentrations of dissolved iron (50–80 mg/L), which precipitates as ferric hydroxide sludge at neutral pH. The solution is Heterogeneous Fenton , where iron is immobilized on a solid support (e.g., Zeolite Y, Magnetite, or Sepiolite).
Experimental Workflow
  • Catalyst Preparation: Use Fe-exchanged Zeolite Y or Magnetite (

    
    ).
    
  • pH Adjustment: Acidify effluent to pH 3.0 .

    • Why? At pH > 3.5,

      
       decomposes into oxygen and water (inefficient) rather than hydroxyl radicals (
      
      
      
      ). At pH < 2.5, radical scavenging by
      
      
      reduces efficiency.[1]
  • Dosage:

    • Catalyst: 1.0 – 1.5 g/L (Recoverable via filtration/magnetism).

    • 
       (30% w/v): Stoichiometric ratio based on COD (typically 1:2 to 1:5 COD:
      
      
      
      ).
  • Reaction Time: 60–120 minutes under constant stirring (200 rpm).

Troubleshooting Guide: Fenton Processes
SymptomProbable CauseCorrective Action
High Iron Sludge Use of Homogeneous Fenton (

) or pH > 4.0.
Switch to Heterogeneous Catalyst (e.g., Fe-Zeolite). Ensure pH is maintained at 3.0 throughout the reaction.
Low Decolorization Radical Scavenging.Excess

acts as a scavenger. Reduce peroxide dosage. Check for carbonate ions (

) in water; they scavenge

.
Catalyst Leaching Unstable support matrix.If using Fe-Zeolite, ensure proper calcination. If leaching persists, switch to Magnetite (

)
which is structurally stable and magnetically separable.
Mechanism Visualization: Heterogeneous Fenton

FentonMechanism Cat Solid Catalyst (Fe-Zeolite/Magnetite) Surface Surface Reaction (Catalytic Site) Cat->Surface Immobilized Fe H2O2 H2O2 (Peroxide) H2O2->Surface Adsorption Radical •OH Radical (Surface Bound) Surface->Radical Radical Generation Sludge Iron Sludge (Precipitate) Surface->Sludge Minimizes Products CO2 + H2O + NO3- (Mineralized) Radical->Products Oxidation Dye DR167 Dye (Adsorbed) Dye->Surface Adsorption

Figure 1: Mechanism of Heterogeneous Fenton. Note that the iron remains on the solid surface, preventing the formation of bulk iron sludge common in homogeneous systems.

Module 2: Biological Optimization

Protocol: Anaerobic-Aerobic Sequential Treatment

Goal: Prevent biomass toxicity and bulking sludge by cleaving the azo bond prior to aerobic digestion.

Aerobic bacteria cannot easily break the azo bond (-N=N-) of DR167 due to its electron-withdrawing nature. Forcing this results in high biomass yield (sludge) and poor degradation.

The Two-Stage Logic
  • Stage 1: Anaerobic (Reductive Cleavage):

    • Mechanism:[2] Azo reductase enzymes cleave the -N=N- bond using NADH as an electron donor.

    • Product: Colorless aromatic amines (potentially toxic, but degradable).

    • Sludge Impact: Low biomass yield (anaerobes grow slowly).

  • Stage 2: Aerobic (Mineralization):

    • Mechanism:[2] Oxygenases ring-cleave the aromatic amines produced in Stage 1.

    • Product:

      
       and cell biomass.
      
Operational Parameters
ParameterAnaerobic Tank (UASB)Aerobic Tank (CSTR/MBR)
HRT (Hydraulic Retention Time) 12 – 24 Hours12 – 18 Hours
Redox Potential (ORP) < -250 mV (Critical for azo cleavage)> +100 mV
Co-Substrate Glucose/Starch (Need electron donor)None (Dye metabolites serve as carbon source)
Target Organisms Paenochrobactrum glaciei, Pseudomonas spp.Activated Sludge Consortium
Troubleshooting Guide: Biological Systems

Q: The effluent is colorless but highly toxic. What happened?

  • A: The anaerobic stage successfully cleaved the dye into aromatic amines (which are colorless), but the aerobic stage failed to mineralize them.

    • Fix: Increase HRT in the aerobic tank or bio-augment with amine-degrading strains (e.g., Pseudomonas putida).

Q: I am seeing "Bulking Sludge" in the aerobic tank.

  • A: This is often caused by filamentous bacteria thriving on the intermediate amines or insufficient oxygen.

    • Fix: Increase Dissolved Oxygen (DO) to > 2.0 mg/L. Consider an Integrated Fixed-Film Activated Sludge (IFAS) system to retain slow-growing degraders without increasing suspended solids.

Pathway Visualization: Sequential Degradation

BioPathway DR167 Disperse Red 167 (Azo Dye) Anaerobic Anaerobic Reactor (Reductive Cleavage) DR167->Anaerobic Influent Amines Aromatic Amines (Colorless, Toxic) Anaerobic->Amines -N=N- Bond Breakage Aerobic Aerobic Reactor (Oxidative Mineralization) Amines->Aerobic Intermediate Transfer Final CO2 + Biomass (Safe Effluent) Aerobic->Final Ring Cleavage

Figure 2: Sequential Anaerobic-Aerobic degradation pathway. The critical step for sludge reduction is the anaerobic pre-treatment, which renders the molecule biodegradable for the aerobic stage.

Module 3: Electrochemical Alternatives (Zero-Sludge)

Technique: Electro-Fenton / Electro-Oxidation[3][4]

For labs or facilities where any sludge handling is prohibitive, electrochemical methods offer a "clean" alternative.

  • Electro-Fenton (EF):

    
     is generated in situ at a carbon-felt cathode, while 
    
    
    
    is regenerated from
    
    
    at the cathode.
    • Advantage:[3][4] Drastically reduces the required iron dosage (0.1 – 0.2 mM), virtually eliminating iron sludge.

  • Anodic Oxidation (AO): Uses Boron-Doped Diamond (BDD) anodes.

    • Mechanism:[2] Direct electron transfer or surface

      
       generation destroys the dye.
      
    • Sludge Yield:Near Zero .

Comparison of Sludge Yields:

MethodSludge Production ( kg/kg dye removed)Sludge Type
Coagulation (Alum/Fe) 2.0 – 5.0 kgHazardous Chemical Sludge
Standard Fenton 1.5 – 2.5 kgIron Hydroxide + Organics
Heterogeneous Fenton < 0.1 kgSpent Catalyst (Recyclable)
Electro-Oxidation (BDD) ~ 0.0 kgNone (Mineralization)

References

  • Blanco, M., et al. (2014). "Heterogeneous Fenton Catalyst for the Efficient Removal of Azo Dyes in Water." Journal of Water Resource and Protection.

  • Lemlikchi, W., et al. (2012).[2] "Degradation of Disperse Red 167 Azo Dye by Bipolar Electrocoagulation." Chemical Engineering and Processing.

  • Isik, M. & Sponza, D.T. (2006).[5] "Biological treatment of acid dyeing wastewater using a sequential anaerobic/aerobic reactor system." Enzyme and Microbial Technology.

  • Nidheesh, P.V., et al. (2013). "Heterogeneous Fenton catalysts for the abatement of organic pollutants from aqueous solution: A review." RSC Advances.

  • Pajootan, E., et al. (2012). "Dye removal from wastewater by the combination of ultrafiltration and bipolar electrochemical reactor processes."[2] Chemical Engineering and Processing.

Sources

Optimization

Technical Support Center: Disperse Red 167 Stability Management

The following Technical Support Guide is structured for high-level researchers and chemical engineers. It addresses the chemical stability of Disperse Red 167 (C.I.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured for high-level researchers and chemical engineers. It addresses the chemical stability of Disperse Red 167 (C.I. 11338) , specifically focusing on the hydrolytic cleavage of its ester functionalities under high-temperature conditions.

Subject: Overcoming Hydrolytic Degradation at High Temperatures (130°C+) Applicable For: Polymer Chemistry, Textile Engineering, Material Science Document ID: DR167-HT-SOL-01[1]

Executive Technical Summary

The Core Issue: Disperse Red 167 (DR167) is a heterocyclic azo dye characterized by a diester side-chain structure (2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate).[1] While the azo chromophore provides the color, the diacetate (ester) groups govern the dye's solubility and affinity for hydrophobic substrates like polyester (PET).

At temperatures >120°C, particularly in aqueous systems with pH deviation (> pH 6.0), these ester groups undergo nucleophilic acyl substitution (hydrolysis) .[1] This converts the hydrophobic diacetate form into a hydrophilic dihydroxy form.

  • Consequence: Drastic loss of substantivity (affinity), bathochromic or hypsochromic shade shifts, and poor color yield.

Diagnostic & Root Cause Analysis (Q&A)

Q1: How can I chemically distinguish between thermal hydrolysis and azo reduction?

A: You must differentiate between the destruction of the chromophore (reduction) and the modification of the auxochrome/solubilizing groups (hydrolysis).

  • Hydrolysis (Ester Cleavage): The chromophore remains intact, but the molecule becomes more polar.

    • Symptom:[1][2][3][4] The dye bath remains red/rubine, but the substrate (polymer) is pale. The dye prefers the water phase over the polymer phase due to increased polarity (formation of hydroxyl groups).

    • Verification: Perform Thin Layer Chromatography (TLC) on the dye bath residue.[1] Hydrolyzed dye will show a significantly lower

      
       value (more polar) than the standard DR167.
      
  • Reduction (Azo Cleavage): The azo bond (

    
    ) breaks, destroying the color entirely.[1]
    
    • Symptom:[1][2][3][4] The dye bath turns yellowish or colorless.

    • Cause: Presence of reducing agents or heavy metals (Fe, Cu) catalyzing the reduction.

Q2: Why does my standard pH 5.0 buffer fail at 130°C?

A: Not all buffer systems maintain their


 stability under hydrothermal conditions.
  • The Failure Mode: Volatile acids (like formic acid) may vaporize, or the buffer capacity may be overwhelmed by alkaline leaching from the substrate (e.g., residual caustic from polyester weight reduction or scouring).

  • The Fix: Use a non-volatile buffer system with high buffering capacity at high temperatures. A Sodium Acetate/Acetic Acid system is standard, but for critical applications, use a Phosphate-Citrate buffer specifically formulated to resist pH drift at 130°C.[1]

Q3: Does the acetamido group hydrolyze as well?

A: Generally, the ester groups (diacetate) are the first line of failure. Amides are thermodynamically more stable than esters. However, under extreme alkaline conditions (pH > 10) at 130°C, the acetamido group (


) can hydrolyze to a free amine (

).[1] This causes a significant hypsochromic shift (change in color shade), usually turning the deep red to a dull orange/brown.

Mechanism Visualization

The following diagram illustrates the stepwise failure mode of DR167, moving from the stable diester to the unstable di-alcohol form.

DR167_Hydrolysis DR167 Native DR167 (Diester Form) High Affinity for PET Inter Intermediate (Mono-ester/Mono-alcohol) DR167->Inter Hydrolysis of 1st Ester (- Acetyl group) Hydrolyzed Fully Hydrolyzed (Di-alcohol Form) Low Affinity / Water Soluble Inter->Hydrolyzed Hydrolysis of 2nd Ester Factors Catalysts: High pH (>6.0) Temp > 120°C Factors->DR167 Factors->Inter

Figure 1: Stepwise hydrolytic degradation of Disperse Red 167 side chains under hydrothermal conditions.

Process Control & Mitigation Strategies

Q4: What is the "Safe Operating Window" for DR167?

A: To prevent ester hydrolysis, you must maintain the dye bath within a strict pH and temperature corridor.

ParameterCritical RangeMechanism of Failure outside Range
pH 4.5 – 5.5 > 6.0: Ester hydrolysis accelerates exponentially.[1] < 3.5: Risk of dye aggregation or dispersion instability.
Temperature Max 135°C Above 135°C, thermal energy overcomes the activation energy for hydrolysis even at neutral pH.
Time < 60 mins at Top Temp Prolonged dwell time increases the probability of hydrolysis.
Metal Ions < 10 ppm (Fe, Cu) While less sensitive than some dyes, metal ions can catalyze degradation.[1]
Q5: Can I use a sequestering agent to improve stability?

A: Yes, but choose carefully.

  • Recommendation: Use a sequestering agent based on phosphonates or polyacrylates .

  • Warning: Avoid EDTA-based sequestering agents if they are not pH-buffered, as they can sometimes demetallize certain complex dyes (though DR167 is not a metal complex, EDTA can affect the dispersion stability).[1] The primary goal is to chelate Ca/Mg (water hardness) and Fe (catalyst).[1]

Experimental Protocols

Protocol A: Hydrolytic Stability Validation (The "Boil Test")

Use this protocol to verify if your current buffer system is adequate before running a full batch.[1]

  • Preparation: Prepare a 0.1% solution of DR167 in your proposed buffer system.

  • Thermal Stress: Seal the solution in a stainless steel hydrothermal bomb or high-pressure laboratory dyer.[1]

  • Cycle: Heat to 130°C at 3°C/min; hold for 60 minutes ; cool rapidly.

  • Analysis (TLC Method):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Toluene : Acetone (80:20).[1]

    • Pass Criteria: A single red spot at

      
       (Native Dye).[1]
      
    • Fail Criteria: Appearance of a secondary spot at lower

      
       (Hydrolyzed Alcohol) or a spot at the origin.
      
Protocol B: High-Stability Dyeing Workflow

A self-validating workflow for critical applications.[1]

  • Buffer Setup: Set bath pH to 4.5 using Sodium Acetate (2 g/L) and Acetic Acid (adjust to pH).[1]

  • Auxiliary Addition: Add a buffered dispersant (naphthalene sulfonate condensate) to prevent agglomeration.

  • Dyeing Cycle:

    • Start at 60°C.

    • Ramp to 130°C at 1-2°C/min.

    • CRITICAL: If the machine allows, inject a "pH booster" of additional acetic acid (0.5 g/L) at 110°C to counteract any alkalinity leaching from the substrate.

    • Hold at 130°C for 45 mins.

  • Cooling: Cool to 80°C.

  • Reduction Clearing (Optional but Recommended): If surface dye is present (hydrolyzed dye often deposits on the surface), perform a reduction clear with Sodium Hydrosulfite (2 g/L) and Soda Ash (2 g/L) at 70°C for 10 mins to remove it, ensuring the final color fastness is true.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Color Yield or Shade Change CheckPH Check Final Bath pH Start->CheckPH PH_High pH > 6.0 CheckPH->PH_High PH_OK pH 4.5 - 5.5 CheckPH->PH_OK Action1 Root Cause: Hydrolysis Action: Increase Buffer Capacity (Switch to Phosphate/Citrate) PH_High->Action1 CheckTLC Perform TLC Analysis PH_OK->CheckTLC TLC_Spots Multiple Spots (Low Rf) CheckTLC->TLC_Spots TLC_Clean Single Spot (High Rf) CheckTLC->TLC_Clean Action2 Root Cause: Thermal Instability Action: Reduce Temp to 125°C or Reduce Dwell Time TLC_Spots->Action2 Action3 Root Cause: Substrate Issue (Crystallinity or blocked sites) Action: Check Polymer Tg TLC_Clean->Action3

Figure 2: Diagnostic workflow for identifying Disperse Red 167 failure modes.

References

  • Freeman, H. S., & Mock, G. N. (2012).[1] Dye Application, Manufacture of Dye Intermediates and Dyes. In Riegel's Handbook of Industrial Chemistry. Springer. [1]

  • Koh, J. (2011). Alkali-hydrolysis mechanism of the synthesized disperse dye. ResearchGate.

  • SD International. (2024).[1] Technical Data Sheet: Disperse Red 167 (200%).

  • UPC Commons. (2018).[1] Kinetics of Low Temperature Polyester Dyeing with High Molecular Weight Disperse Dyes.

  • World Dye Variety. (2012).[1] C.I.[1][2][3][5] Disperse Red 167 Properties and Applications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Disperse Red 167 vs. Disperse Red 60 Fastness in Biomedical Polymer Applications

As drug delivery systems grow increasingly complex, researchers frequently rely on lipophilic surrogate markers to track the encapsulation, distribution, and degradation of hydrophobic polymer matrices (such as PLGA or P...

Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems grow increasingly complex, researchers frequently rely on lipophilic surrogate markers to track the encapsulation, distribution, and degradation of hydrophobic polymer matrices (such as PLGA or PCL). Because these matrices mimic the physicochemical properties of poorly water-soluble active pharmaceutical ingredients (APIs), uncharged disperse dyes are the gold standard for visual and spectrophotometric tracking.

However, translating traditional textile "fastness" properties into biomedical material science is critical. In pharmaceutical development, wash fastness equates to leaching resistance in biological fluids, light fastness dictates photostability during prolonged microscopy, and sublimation fastness determines thermal stability during high-temperature manufacturing.

This guide objectively compares the fastness profiles of Disperse Red 167 (DR167) and Disperse Red 60 (DR60) , providing the mechanistic rationale and self-validating experimental protocols necessary for selecting the correct tracer for your polymer assays.

Chemical Profiling & Mechanistic Rationale

The divergent fastness properties of DR167 and DR60 are directly dictated by their core molecular scaffolds.

Disperse Red 167 (DR167)

DR167 is a bulky, single azo class dye (MW: 519.9 g/mol ) characterized by pendant acetate groups[1].

  • Sublimation Fastness (Thermal Stability): Excellent. The high molecular weight and complex steric profile require significant energy to volatilize, making it stable at processing temperatures exceeding 200°C[2].

  • Wash Fastness (Leaching Resistance): Excellent. The bulky side chains create high steric hindrance, physically entangling the dye within dense polymer matrices and preventing premature diffusion into aqueous physiological media.

Disperse Red 60 (DR60)

DR60 is an anthraquinone dye (MW: 331.3 g/mol ) featuring a rigid, highly conjugated aromatic core[3].

  • Light Fastness (Photostability): Exceptional. The anthraquinone resonance system acts as an efficient energy sink, absorbing UV/Vis radiation and dissipating it without breaking covalent bonds[4].

  • Sublimation Fastness: Poor. As a "low-temperature" dye, its lower molecular weight allows it to sublime easily under heat, which is advantageous for textile heat-transfer printing but detrimental for high-temperature pharmaceutical extrusion[4].

Quantitative Fastness Comparison

The following matrix summarizes the physicochemical and fastness properties to guide application selection.

Physicochemical & Fastness PropertyDisperse Red 167 (DR167)Disperse Red 60 (DR60)
Chemical Scaffold Single AzoAnthraquinone
Molecular Weight 519.9 g/mol 331.3 g/mol
Sublimation Fastness (Thermal) Excellent (>200°C)Poor (Sublimes at <150°C)
Light Fastness (Photostability) Moderate (ISO 5-6)Excellent (ISO 7)
Wash Fastness (Leaching) Excellent (High steric hindrance)Moderate (Prone to diffusion)
Optimal Biomedical Application Hot-Melt Extrusion (HME) TracersLong-term Optical Microscopy

Visual Workflow: Application-Driven Dye Selection

FastnessMechanism A Hydrophobic Polymer Matrix (e.g., PLGA / PCL) B Disperse Red 167 (Azo) MW: 519.9 g/mol A->B Encapsulation C Disperse Red 60 (Anthraquinone) MW: 331.3 g/mol A->C Encapsulation D High Thermal Stability (Sublimation Fastness > 200°C) B->D Bulky structure prevents migration E High Photostability (Light Fastness: Excellent) C->E Rigid aromatic core resists UV degradation F Ideal for Hot-Melt Extrusion (Drug Implants) D->F G Ideal for Long-Term In Vitro Imaging E->G

Caption: Workflow and mechanistic rationale for selecting DR167 vs DR60 based on fastness properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to quantify fastness properties in a laboratory setting.

Protocol A: Hot-Melt Extrusion (HME) Thermal Fastness Assay

Target: Validate DR167 for high-temperature implant manufacturing. Causality Insight: In HME, dye loss can occur via thermal degradation or sublimation. By comparing the extrudate's absorbance to a non-heated physical mixture dissolved directly in the analytical solvent, we isolate processing-induced losses, ensuring the mass balance strictly reflects thermal fastness.

  • Preparation: Blend 0.1% w/w of DR167 (or DR60 as a negative control) with pharmaceutical-grade PLGA powder.

  • Control Sampling: Reserve 1.0 g of the physical mixture (unextruded) as the 100% recovery baseline.

  • Extrusion: Process the remaining mixture through a twin-screw extruder with a heating zone profile ramping to 180°C.

  • Quantification: Dissolve 100 mg of the extrudate and 100 mg of the control mixture in separate 10 mL volumetric flasks using dichloromethane (DCM).

  • Validation Check: Measure absorbance via UV-Vis spectroscopy (λmax ~500 nm for DR167). Calculate recovery: (Absorbance of Extrudate / Absorbance of Control) * 100. A recovery > 95% indicates excellent sublimation fastness.

Protocol B: In Vitro Leaching (Wash Fastness) Assay

Target: Evaluate dye retention in physiological media to prevent false positives during drug tracking. Causality Insight: Disperse dyes are highly hydrophobic. Without a surfactant, leached dye would precipitate rather than dissolve in the aqueous media, leading to artificially low leaching calculations. Using Tween-80 maintains sink conditions, forcing the thermodynamic equilibrium to favor dye release if the polymer matrix fails to structurally retain it.

  • Formulation: Fabricate dye-loaded PLGA microparticles using a standard oil-in-water (O/W) emulsion solvent evaporation method.

  • Incubation: Suspend 50 mg of microparticles in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 0.1% Tween-80. Incubate at 37°C under continuous agitation (100 rpm).

  • Sampling: At predetermined intervals (Days 1, 3, 7, 14), centrifuge the suspension, extract 1 mL of supernatant, and replace with 1 mL of fresh media.

  • Quantification: Analyze the supernatant via HPLC-UV to quantify leached dye.

  • Self-Validating Mass Balance: At Day 14, recover the remaining microparticles, dissolve them in DCM, and quantify the residual dye. The assay is validated only if (Cumulative Leached Dye + Residual Dye) = Total Initial Encapsulated Dye (± 5%).

Conclusion

For drug development professionals engineering polymer-based delivery systems, the choice between Disperse Red 167 and Disperse Red 60 must be dictated by the manufacturing and analytical workflow. DR167 is the mandatory choice for high-temperature processing (like Hot-Melt Extrusion) due to its superior sublimation fastness and resistance to leaching. Conversely, DR60 should be selected for microparticle formulations requiring long-term optical imaging, where its exceptional photostability (light fastness) prevents signal degradation over time.

References

1.[1] Disperse Red 167 | C23H26ClN5O7 | CID 117878 - PubChem. National Institutes of Health (NIH). Available at: 2.[2] Disperse Red 167 - World dye variety. Available at: 3.[3] Disperse Red 60 | C20H13NO4 | CID 28531 - PubChem. National Institutes of Health (NIH). Available at: 4.[4] Super Fine Powder Disperse Red 60 - Hangzhou Fucai Chem Co., Ltd. Colorful Dyes. Available at:

Sources

Comparative

LC-MS/MS Structural Elucidation of Disperse Red 167 Degradation Products

The following guide is structured as a technical comparison document designed for researchers and analytical scientists. It contrasts the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) LC-MS against tra...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison document designed for researchers and analytical scientists. It contrasts the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) LC-MS against traditional HPLC-UV and Triple Quadrupole (QqQ) MS for the specific application of identifying Disperse Red 167 (DR167) degradation products.

Content Type: Technical Comparison & Application Guide Subject: Disperse Red 167 (C.I. 11338:1) Technology Focus: High-Resolution Q-TOF LC-MS vs. HPLC-DAD vs. Triple Quad MS[1][2]

Executive Summary: The Analytical Challenge

Disperse Red 167 (DR167) is a ubiquitously used hydrolytically stable azo dye.[2] Its environmental degradation—whether through wastewater treatment (azoreductase) or advanced oxidation processes (AOPs)—generates aromatic amines that are often more toxic and persistent than the parent dye.[2]

The Problem: Traditional HPLC-UV methods fail to detect non-chromophoric degradation products (amines that do not absorb in the visible range).[2] Furthermore, low-resolution Mass Spectrometry (Triple Quad) requires reference standards for every metabolite to perform MRM quantification, which is impossible when investigating unknown degradation pathways.[1][2]

The Solution: This guide validates the superiority of High-Resolution Q-TOF LC-MS for this application. By leveraging accurate mass measurement (<2 ppm error) and isotopic pattern analysis (specifically the Chlorine signature), researchers can identify unknown intermediates without prior standards.[1][2]

Technology Comparison: Selecting the Right Tool

The following table objectively compares the three primary analytical modalities for DR167 analysis.

FeatureHPLC-DAD (UV-Vis) Triple Quad LC-MS (QqQ) High-Res Q-TOF LC-MS
Primary Use QC of Parent Dye (Color)Quantitation of Known TargetsIdentification of Unknowns
Detection Basis Light Absorbance (Chromophore)Mass-to-Charge (Nominal)Mass-to-Charge (Exact Mass)
Metabolite ID Poor. Misses colorless amines.[1][2]Limited. Requires standards.[1][2]Excellent. De novo structure ID.
Sensitivity Low (mg/L range)High (ng/L range)High (ng/L range)
Spectral Data UV Spectrum onlyProduct Ion Scan (Low Res)MS/MS + Isotopic Fidelity
Suitability Routine Dye Bath MonitoringRegulatory Compliance TestingDegradation Pathway Research

Critical Insight: HPLC-DAD is sufficient for monitoring decolorization (loss of red color), but it is a "false negative" generator for toxicity.[1] It cannot confirm if the dye has mineralized or merely cleaved into toxic colorless amines.[2] Q-TOF LC-MS is required to prove mineralization.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to ensure Scientific Integrity by incorporating internal validation steps (isotopic matching).[1][2]

Sample Preparation
  • Matrix: Textile wastewater or AOP reactor aliquots.[1][2]

  • Extraction: Solid Phase Extraction (SPE) using polymeric cartridges (e.g., HLB) to capture polar amines and hydrophobic parent dye.[1][2]

  • Elution: Methanol:Acetonitrile (1:1).[1][2]

  • Filtration: 0.22 µm PTFE filter (prevents clogging of sub-2µm columns).[2]

LC-MS/MS Conditions
  • System: UHPLC coupled to Q-TOF MS.[1][2]

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).[1][2]

    • Reasoning: High surface area required to separate isomeric degradation products.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes protonation

      
      ).[1][2]
      
    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B (0-1 min)

    
     95% B (15 min) 
    
    
    
    Hold (3 min).
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3]

    • Why Positive? The degradation products are amines, which readily protonate.[1][2]

Mass Spectrometry Settings
  • Scan Range: m/z 50 – 1000.[1][2]

  • Acquisition Mode: Data-Dependent Acquisition (DDA).[1][2] Top 5 precursors selected for MS/MS fragmentation.

  • Collision Energy: Ramped (10–40 eV) to generate diverse fragments.[1][2]

Results: Structural Elucidation & Pathway Mapping[1][4]

Identification of Parent Dye (DR167)[2]
  • Formula:

    
    
    
  • Observed Mass: m/z 506.1437

    
    
    
  • Validation: The presence of Chlorine (

    
     and 
    
    
    
    ) creates a distinct isotopic pattern with a 3:1 intensity ratio at M and M+2.[2] This serves as an internal "fingerprint" to track chlorine-containing metabolites.[1]
Primary Degradation Pathway (Reductive Cleavage)

The primary degradation mechanism is the cleavage of the azo bond (-N=N-), typically driven by azoreductase enzymes or photocatalytic reduction.[2] This yields two primary amine fragments.[1][2]

  • Metabolite 1 (Diazo Component): 2-Chloro-4-nitroaniline[1][2]

    • m/z: 173.0116

      
      
      
    • Evidence: Retention of the Chlorine isotopic pattern. Loss of the large coupling component mass.[2]

  • Metabolite 2 (Coupling Component): 3-Acetamido-N,N-bis(2-acetoxyethyl)-1,4-phenylenediamine[1][2]

    • m/z: 338.1711

      
      
      
    • Evidence: Loss of the chlorine pattern. High abundance of acetyl fragments in MS/MS.[2]

Secondary Degradation (Hydrolysis)

The ester groups on the coupling component are susceptible to hydrolysis in basic wastewater or enzymatic conditions.[2]

  • Metabolite 3: De-esterified amine (Alcohol form).[1][2]

    • Mechanism: Loss of Acetyl groups (-42 Da).[1][2]

Visualization: Degradation Pathway[1][5][6][7][8]

The following diagram illustrates the degradation pathway identified via LC-MS/MS. The color coding highlights the transition from the toxic parent dye to specific amine intermediates.[2]

DR167_Degradation Parent Disperse Red 167 (Parent Dye) m/z 506.14 [M+H]+ Cleavage Azo Bond Cleavage (Reductive/Photocatalytic) Parent->Cleavage Metab1 Metabolite 1 2-Chloro-4-nitroaniline m/z 173.01 Cleavage->Metab1 Diazo Fragment Metab2 Metabolite 2 Coupling Component Amine (Acetylated) m/z 338.17 Cleavage->Metab2 Coupling Fragment Mineralization Mineralization (CO2, H2O, NO3, Cl-) Metab1->Mineralization Advanced Oxidation Metab3 Metabolite 3 Hydrolyzed Amine (De-esterified) m/z 254.15 Metab2->Metab3 Ester Hydrolysis (-2 Acetyl groups) Metab3->Mineralization

Caption: Proposed degradation pathway of Disperse Red 167. Red node indicates parent dye; Blue nodes indicate primary aromatic amines formed via azo cleavage; Green node indicates secondary hydrolysis product.[1][2]

QA/QC: Ensuring Trustworthiness

To adhere to E-E-A-T principles, the following controls must be included in the analytical run:

  • Solvent Blank: Inject pure mobile phase to rule out carryover (dyes are "sticky").

  • Isotopic Confirmation: For any peak identified as a chlorine-containing metabolite (e.g., Metabolite 1), the mass spectrum must show the characteristic

    
     peak at ~32% intensity of the base peak.
    
  • Mass Accuracy Check: Calibrate the Q-TOF immediately prior to the run using a reference mix (e.g., purine/HP-0921) to ensure <2 ppm accuracy.[1][2]

References

  • Zahran, S. A., et al. (2023).[1][2] "Biodegradation and decolorization of Disperse red 167 dye with an in-situ isolated azo-reductase enzyme producing bacterium Paenochrobactrum glaciei." ResearchGate.[1][2] Available at: [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2] "Substance Information: Disperse Red 167." ECHA.[1][2] Available at: [Link][1]

  • Vacchi, F. I., et al. (2017).[1][2] "Occurrence and risks of disperse dyes in the aquatic environment." Environmental Science and Pollution Research. Available at: [Link][1]

  • Agilent Technologies. (2020).[1][2][4] "Identification of Non-Targeted Compounds in Water using Q-TOF LC/MS." Application Note. Available at: [Link]

Sources

Validation

Validation of Pseudo-Second-Order Kinetics for Disperse Red 167 Removal: A Comparative Adsorbent Guide

Executive Summary Disperse Red 167 (DR167) is a complex, high-energy azo dye widely utilized in industrial applications. Due to its complex aromatic structure and potential environmental toxicity, developing highly effic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Disperse Red 167 (DR167) is a complex, high-energy azo dye widely utilized in industrial applications. Due to its complex aromatic structure and potential environmental toxicity, developing highly efficient adsorption systems for its removal from wastewater is critical. For researchers and materials scientists, validating the kinetic mechanisms of these adsorbents is essential for scaling up treatment facilities. This guide objectively compares the performance of advanced adsorbents for DR167 removal, focusing on the validation of the Pseudo-Second-Order (PSO) kinetic model versus the Pseudo-First-Order (PFO) model, and provides a self-validating experimental protocol for kinetic analysis.

Mechanistic Grounding: The Kinetic Framework

Understanding the rate-limiting step of dye removal requires rigorous kinetic modeling. DR167, characterized by its high molecular weight (505.91 g/mol ) and robust azo chromophore (–N=N–), interacts with adsorbents through various pathways 1[1].

  • Pseudo-First-Order (PFO) Kinetics: Assumes that the rate of adsorption is proportional to the number of unoccupied sites, typically indicating that physisorption (e.g., pore diffusion) is the rate-limiting step.

  • Pseudo-Second-Order (PSO) Kinetics: Assumes that the rate is proportional to the square of the number of unoccupied sites. Validation of the PSO model indicates that chemisorption —involving valence forces through the sharing or exchange of electrons between the adsorbent and DR167—dictates the reaction rate.

Comparative Adsorbent Performance

To objectively evaluate kinetic behaviors, we compare three distinct adsorbent classes: engineered composites, waste-derived chars, and traditional activated carbons.

A. Mg-Fe Bimetallic Oxide@Biochar Composites (Mg-Fe@BC)

Kinetic Validation: Strongly fits the PSO Model . The loading of Mg-Fe bimetallic oxide nanoparticles onto biochar introduces abundant functional groups (O–H, C=C, COO–). Studies demonstrate a 92.7% removal rate of DR167, with kinetic data strictly adhering to the PSO model 2[2]. The causality here is clear: the rate-limiting step is the chemical complexation between the metal oxides and the azo dye's electron-rich regions, rather than simple physical trapping.

B. Activated Pyrolytic Tire Char

Kinetic Validation: Strongly fits the PSO Model . Derived from waste tires, this activated char exhibits a high affinity for DR167. Experimental data reveals that as the initial dye concentration increases, the PSO rate constant (


) decreases 3[3]. This inverse relationship is a hallmark of PSO kinetics, indicating that active chemisorption sites become progressively saturated, slowing the reaction rate over time.
C. Bamboo-Based Activated Carbon (PBAC)

Kinetic Validation: Fits the PFO Model (The Exception Proving the Rule). When optimized via Response Surface Methodology (RSM), H₃PO₄-activated bamboo carbon achieved a 90.23% removal efficiency. However, statistical evaluation using the Akaike Information Criterion (AICc) revealed that the data aligned with a nonlinear pseudo-first-order model 4[4]. Because PBAC lacks the specific engineered metal-binding sites of Mg-Fe@BC, its primary mechanism relies on physical pore diffusion (physisorption), naturally defaulting to PFO kinetics.

Quantitative Data Summary
Adsorbent MaterialDominant Kinetic ModelPrimary Adsorption MechanismMax Removal EfficiencyReference
Mg-Fe@BC Pseudo-Second-OrderChemisorption (Surface complexation)92.70%2[2]
Pyrolytic Tire Char Pseudo-Second-OrderChemisorption (Active site binding)~50.70%3[3]
Bamboo AC (PBAC) Pseudo-First-OrderPhysisorption (Pore diffusion)90.23%4[4]

Mechanistic Pathway of Chemisorption

To visualize why engineered composites validate the PSO model, we must map the molecular interactions. The diagram below illustrates the specific binding pathways that dictate a chemisorption-limited reaction.

Pathway DR Disperse Red 167 (High-Energy Azo Dye) Mech1 Surface Complexation (Metal-Dye Binding) DR->Mech1 Mech2 π-π Stacking Interactions (Aromatic Rings) DR->Mech2 Mech3 Hydrogen Bonding (Hydroxyl Groups) DR->Mech3 Ads Mg-Fe@BC Adsorbent (Metal Oxides + Biochar) Ads->Mech1 Ads->Mech2 Ads->Mech3 PSO Rate-Limiting Step: Chemisorption (PSO Validated) Mech1->PSO Mech2->PSO Mech3->PSO

Chemisorption mechanisms driving pseudo-second-order kinetics for DR167.

Self-Validating Experimental Protocol

To accurately differentiate between PFO and PSO kinetics, researchers must employ a rigorous, self-validating methodology. The following protocol eliminates common experimental artifacts (such as thermal fluctuations and optical scattering) that frequently corrupt kinetic data.

Workflow A 1. DR167 Stock & Calibration (Control: Blank Solutions) B 2. Adsorbent Introduction (e.g., Mg-Fe@BC) A->B C 3. Isothermal Shaking (Endothermic Control) B->C D 4. Solid-Liquid Separation (Prevents UV Scattering) C->D E 5. UV-Vis Spectrophotometry (Quantification at λmax) D->E F 6. Nonlinear/Linear Fitting (PSO vs. PFO Validation) E->F

Self-validating batch adsorption workflow for DR167 kinetic modeling.

Step-by-Step Methodology:
  • Preparation & Calibration (The Baseline): Prepare a 1000 mg/L stock solution of DR167 and dilute to working concentrations (e.g., 10–50 mg/L). Construct a UV-Vis calibration curve at

    
    .
    
    • Causality: A highly linear calibration curve (

      
      ) ensures photometric accuracy. Running a "blank" control (dye without adsorbent) validates that no dye is lost to photolysis or reactor wall adsorption.
      
  • Isothermal Batch Adsorption (The Reaction): Add a precise mass of adsorbent (e.g., 0.029 g) to 30 mL of DR167 solution. Place in an orbital shaker at a strictly controlled temperature (e.g., 50 °C) and agitation speed (e.g., 75 rpm).

    • Causality: DR167 adsorption is thermodynamically endothermic 2[2]. Strict temperature control prevents thermal fluctuations from artificially altering the kinetic rate constants.

  • Time-Course Sampling & Separation (The Extraction): Withdraw aliquots at predetermined intervals (e.g., 5, 15, 30, 60, 120 min). Immediately centrifuge the aliquots at 10,000 rpm for 5 minutes.

    • Causality: Centrifugation halts the adsorption process instantly. More importantly, it prevents colloidal carbon particles from causing Rayleigh scattering in the spectrophotometer, which would falsely elevate absorbance readings.

  • Quantification & Model Fitting (The Validation): Measure the residual dye concentration (

    
    ) via UV-Vis. Calculate adsorption capacity at time 
    
    
    
    (
    
    
    ). Fit the data to PSO and PFO models using non-linear regression, evaluating goodness-of-fit via
    
    
    and AICc.
    • Causality: Relying solely on linearized

      
       can be misleading due to error structure transformation. Non-linear fitting provides a statistically rigorous validation of whether chemisorption (PSO) or physisorption (PFO) governs the system.
      

References

  • High efficiency adsorption of Disperse Red 167 dye by Mg-Fe bimetallic oxide@biochar composites. Desalination and Water Treatment. 2

  • Removal of Disperse Red dye by bamboo-based activated carbon: optimisation, kinetics and equilibrium. PubMed / National Institutes of Health.4

  • Adsorption of anionic, cationic and disperse dyes with activated pyrolytic tire char. ThaiJo.3

  • Low-Temperature Dyeing of Chemically Modified PET/Spandex Blends: A Sustainable Approach for Enhanced Dyeability and Color Fastness. PMC / National Institutes of Health. 1

Sources

Comparative

Toxicity and Mutagenicity Assessment of Disperse Red 167: A Comparative Technical Guide

As the textile and pharmaceutical industries increasingly prioritize environmental and human safety, the toxicological profiling of synthetic colorants has become a critical phase of chemical development. Disperse Red 16...

Author: BenchChem Technical Support Team. Date: March 2026

As the textile and pharmaceutical industries increasingly prioritize environmental and human safety, the toxicological profiling of synthetic colorants has become a critical phase of chemical development. Disperse Red 167 (DR167) is a widely utilized azo dye known for its vibrant colorfastness on synthetic fibers. However, like many azobenzene derivatives, its safety profile is heavily dictated by its biotransformation pathways.

This guide provides an objective, data-driven comparison of the mutagenic and cytotoxic properties of DR167 against common alternatives (Disperse Red 1, 13, and 73). By examining the mechanistic causality of dye toxicity and detailing self-validating experimental protocols, this document serves as an authoritative resource for researchers and drug development professionals conducting risk assessments.

Mechanistic Overview of Azo Dye Toxicity

The primary toxicological concern regarding azo dyes is not always the parent molecule itself, but rather its metabolic byproducts. Azo dyes are generally pro-mutagens. When exposed to biological systems—either through the intestinal microflora or hepatic first-pass metabolism—the azo linkage (-N=N-) undergoes reductive cleavage mediated by azoreductase and Cytochrome P450 (CYP450) enzymes.

For DR167, this biotransformation yields specific aromatic amines: dimethyl 3,3'-3-acetamido-4-aminophenyl-azanedyl-dipropanoate and 2-chloro-4-nitroaniline (1). These electrophilic amines can intercalate with DNA, leading to base-pair substitutions or frameshift mutations, which are precursors to carcinogenesis.

G DR167 Disperse Red 167 (Pro-mutagenic Azo Dye) Enzymes Azoreductase / CYP450 (Liver Microsomes / Intestinal Flora) DR167->Enzymes Reductive Cleavage of -N=N- Bond Metab1 2-chloro-4-nitroaniline (Toxic/Mutagenic Amine) Enzymes->Metab1 Metab2 Dimethyl 3,3'-3-acetamido-4-aminophenyl- azanedyl-dipropanoate Enzymes->Metab2 DNA DNA Adduct Formation (Genotoxicity & Mutagenesis) Metab1->DNA Electrophilic Attack (Base-pair substitution)

Fig 1. Biotransformation pathway of Disperse Red 167 into mutagenic aromatic amines.

Comparative Toxicity Profile: DR167 vs. Alternatives

When selecting dyes for product development, structural nuances drastically alter the toxicological outcome. For instance, the insertion of a chlorine substituent can either mitigate or exacerbate toxicity depending on its position and the resulting metabolite.

Studies utilizing the Salmonella/microsome assay (Ames test) and HepG2 cytotoxicity models have established a clear hierarchy of risk among Disperse Red variants (2). Disperse Red 73 (DR73) is widely considered the most mutagenic due to the generation of highly reactive 4-nitroaniline. Conversely, Disperse Red 13 (DR13) demonstrates approximately 14 times lower mutagenicity than Disperse Red 1 (DR1) due to a stabilizing chlorine substituent, though it exhibits higher aquatic ecotoxicity.

Quantitative Comparison of Disperse Red Dyes
Dye VariantMutagenic Potential (Ames TA98/TA100)Primary Toxic Metabolite(s)Cytotoxicity (HepG2)Ecotoxicity (Daphnia)
Disperse Red 167 Positive (+S9 activation)2-chloro-4-nitroanilineModerateModerate
Disperse Red 73 Highly Positive (Frameshift & Base-pair)4-nitroanilineHighHigh
Disperse Red 1 PositiveN-ethyl-N-(2-hydroxyethyl)-4-phenylenediamineHighModerate
Disperse Red 13 Low (~14x lower than DR1)Chlorinated amine derivativeLowHigh

Data synthesized from comparative in vitro biotransformation and Ames test studies (3; 4).

Validated Experimental Methodologies

To ensure scientific integrity, the toxicological assessment of DR167 must rely on self-validating systems. The following protocols detail the mechanistic reasoning behind each step, ensuring reproducible and authoritative results.

Protocol 1: Salmonella/Microsome Mutagenicity Assay (Ames Test)

The Ames test is the gold standard for assessing the DNA-damage potential of xenobiotics. Because DR167 is a pro-mutagen, the assay must be conducted both with and without an exogenous metabolic activation system (S9 fraction) to accurately simulate mammalian hepatic metabolism.

Step-by-Step Methodology:

  • Strain Selection & Preparation: Cultivate Salmonella typhimurium strains TA98 and TA100 overnight.

    • Causality: TA98 is engineered to detect frameshift mutations, while TA100 detects base-pair substitutions. Using both ensures comprehensive coverage of the mutational spectrum induced by DR167 metabolites.

  • Metabolic Activation (S9 Mix Formulation): Prepare a mixture containing rat liver S9 fraction (induced by Aroclor 1254) and essential cofactors (NADP+, Glucose-6-phosphate).

    • Causality: The S9 fraction provides the CYP450 enzymes necessary to reductively cleave the azo bond of DR167, generating the reactive 2-chloro-4-nitroaniline.

  • Pre-Incubation & Plating: Combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 control), and varying concentrations of DR167 (e.g., 10–500 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic activation, then add to top agar containing trace histidine and pour over minimal agar plates.

  • Self-Validation & Controls:

    • Negative Control: DMSO (vehicle) to establish the spontaneous reversion baseline.

    • Positive Controls: 2-aminoanthracene (+S9) and 4-nitroquinoline 1-oxide (-S9).

    • System Validation: If the positive controls do not yield a >3-fold increase in revertant colonies compared to the negative control, the S9 batch is considered enzymatically inactive, and the assay must be voided.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours and count revertant colonies. A dose-dependent increase of ≥2 times the negative control indicates a positive mutagenic response.

G Strain Salmonella Strains (TA98, TA100) S9 S9 Fraction + Cofactors (Metabolic Activation) Strain->S9 Dye Test Dye (DR167 / DR73) Dye->S9 Incubate Incubation (37°C, 48-72h) S9->Incubate Top Agar Overlay Result Colony Counting (Revertant Mutations) Incubate->Result Assess Cytotoxicity

Fig 2. Workflow of the Salmonella/microsome mutagenicity assay (Ames Test) with S9 activation.

Protocol 2: In Vitro Biotransformation & LC-MS/MS Analysis

To definitively link the mutagenic response to specific chemical structures, the biotransformation products of DR167 must be isolated and identified using high-resolution mass spectrometry (5).

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate DR167 (50 µM) with rat liver microsomes (1 mg/mL protein) and an NADPH-regenerating system in a 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

    • Causality: The NADPH-regenerating system sustains continuous electron flow to CYP450 enzymes, preventing premature cessation of the reductive cleavage process.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Causality: Cold organic solvents instantly denature and precipitate the microsomal proteins, halting enzymatic activity and locking the metabolite profile in its exact state for accurate temporal analysis.

  • Centrifugation & Extraction: Centrifuge the mixture at 10,000 × g for 15 minutes at 4°C. Collect the supernatant containing the soluble metabolites.

  • LC-MS/MS Elucidation: Inject the supernatant into a liquid chromatography system coupled to a quadrupole linear ion trap mass spectrometer. Utilize a C18 reverse-phase column with a gradient mobile phase (water/acetonitrile with 0.1% formic acid).

    • Causality: The quadrupole linear ion trap allows for MS/MS fragmentation (collision-induced dissociation). By analyzing the fragmentation patterns, researchers can definitively confirm the presence of 2-chloro-4-nitroaniline based on its unique mass-to-charge (m/z) ratio and isotopic signature.

Conclusion and Future Directions

The toxicological assessment of Disperse Red 167 highlights the critical need to evaluate azo dyes not just as intact molecules, but as dynamic chemical systems that interact with biological metabolism. While DR167 is less mutagenic than its analog DR73, its biotransformation into 2-chloro-4-nitroaniline still poses significant genotoxic risks.

Moving forward, the industry is shifting toward 3D human dermal equivalent models to assess the organ-specific genotoxicity of textile dyes. Recent studies indicate that 2D cell cultures (like HepG2) may overestimate toxicity compared to 3D physiological models, which better mimic human dermal exposure and barrier functions (6). Drug development and material science professionals must integrate these advanced 3D models alongside traditional Ames testing to achieve a holistic safety profile.

References

  • Identification of biotransformation products of disperse dyes with rat liver microsomes by LC-MS/MS and theoretical studies with DNA: Structure-mutagenicity relationship using Salmonella/microsome assay. Science of The Total Environment / PubMed. Available at:[Link]

  • Differential Toxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test, HepG2 Cytotoxicity Assay, and Daphnia Acute Toxicity Test. Environmental Toxicology / ResearchGate. Available at:[Link]

  • Influence of auxochrome group in disperse dyes bearing azo groups as chromophore center in the biotransformation and molecular docking prediction by reductase enzyme. UNESP Repository. Available at:[Link]

  • Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system). PubMed / NIH. Available at:[Link]

Sources

Validation

Disperse Red 167 Purity Verification: A Comparative Guide (qNMR vs. HPLC)

Executive Summary Disperse Red 167 (DR167) is a heterocyclic azo dye widely used in polyester textiles.[1] However, its significant nonlinear optical (NLO) properties have elevated its status as a critical chromophore fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Disperse Red 167 (DR167) is a heterocyclic azo dye widely used in polyester textiles.[1] However, its significant nonlinear optical (NLO) properties have elevated its status as a critical chromophore for optoelectronic materials and dye-sensitized solar cells (DSSCs).

The Problem: Commercial-grade DR167 is formulated for dyeing, not device fabrication. It typically contains 20–40% dispersants (lignin sulfonates), inorganic salts, and synthesis byproducts (e.g., mono-acetylated congeners). Standard "purity" labels often refer to tinctorial strength, not chemical purity.

The Solution: While HPLC is the industry standard for process monitoring, Quantitative 1H-NMR (qNMR) is the superior technique for absolute purity determination in high-value applications. This guide details the qNMR protocol, validating it against HPLC to demonstrate why NMR provides the structural fidelity required for drug-grade or device-grade qualification.

Part 1: The Challenge of Commercial Dyes

Commercial Disperse Red 167 (C.I. 11338) is chemically 2,2'-((3-acetamido-4-((2-chloro-4-nitrophenyl)diazenyl)phenyl)azanediyl)di-2,1-ethanediyl diacetate.

The Impurity Profile

When sourcing DR167 for R&D, you will encounter three classes of impurities that HPLC and NMR treat differently:

Impurity TypeDescriptionHPLC DetectionqNMR Detection
Dispersants Lignin/Naphthalene sulfonates used to solubilize the dye.Often elute in the void volume or require specific columns; often invisible to UV at dye

.
Visible. Broad peaks in aromatic/aliphatic regions; causes baseline distortion.
Homologues Mono-acetate vs. Di-acetate variants (hydrolysis products).Resolvable with gradient elution, but requires individual reference standards for quantification.Distinct. Methyl singlets shift; integration provides exact molar ratios without standards.
Inorganics Sodium sulfate/chloride.Invisible (unless using conductivity detector).Invisible (requires elemental analysis), but qNMR calculates organic purity accurately.

Part 2: Methodology – The Solution (qNMR)

Why qNMR?

qNMR utilizes the Primary Ratio Method . Unlike HPLC, which requires a pure reference standard of the analyte (DR167) to determine a response factor, qNMR requires only a Traceable Internal Standard (IS) . The signal intensity is directly proportional to the number of protons, allowing absolute quantification of the dye and its organic impurities simultaneously.

The qNMR Workflow

The following diagram illustrates the decision matrix for selecting qNMR over HPLC for DR167 verification.

G Start Crude Disperse Red 167 (Commercial Sample) Solubility Solubility Test (DMSO-d6) Start->Solubility Decision Is sample fully soluble? Solubility->Decision Filter Filter (0.45 µm PTFE) Remove Salts/Lignin Decision->Filter No (Suspension) Method_NMR 1H-qNMR (Absolute Purity) Decision->Method_NMR Yes (Clear) Method_HPLC HPLC-UV/Vis (Relative Purity) Filter->Method_HPLC Filter->Method_NMR Post-Extraction Result_HPLC Result: Area % (Ignores non-chromophores) Method_HPLC->Result_HPLC Result_NMR Result: Weight % (Detects all organics) Method_NMR->Result_NMR

Figure 1: Analytical workflow for Disperse Red 167. Note that qNMR is preferred for absolute purity but requires complete solubility.

Part 3: Experimental Protocol

Materials & Reagents
  • Analyte: Disperse Red 167 (crude or recrystallized).

  • Solvent: DMSO-d6 (99.9% D). Note: CDCl3 is often poor for disperse dyes due to aggregation.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: DR167 has aromatic signals (6.5–8.5 ppm) and aliphatic ethyl/acetate signals (2.0–4.5 ppm). Dimethyl sulfone provides a clean singlet at ~3.0 ppm , usually located in a silent region for this dye.

Sample Preparation (Gravimetric)

Precision is paramount. Use a microbalance (d = 0.001 mg).

  • Weigh 10–15 mg of DR167 (

    
    ) directly into a vial.
    
  • Weigh 5–8 mg of Internal Standard (

    
    ) into the same vial.
    
  • Add 0.7 mL DMSO-d6.

  • Vortex until fully dissolved. Critical: If particles remain, the purity calculation will be invalid.

NMR Acquisition Parameters

Standard proton parameters are insufficient for quantitative work. Use the following:

  • Pulse Angle: 90° (maximizes signal).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: Accurate integration requires full relaxation (

      
      ). Aromatic protons in dyes often have 
      
      
      
      of 2–5 seconds. A 30s delay ensures >99.9% magnetization recovery.
  • Scans (NS): 16 or 32 (sufficient for >10mg sample).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (controlled to prevent peak shifting).

Data Processing
  • Phase/Baseline: Manual phasing and polynomial baseline correction are mandatory.

  • Integration: Integrate the IS singlet (set to calibrated value) and specific DR167 diagnostic peaks.

    • Diagnostic Peak: The Acetyl-CH3 singlets at ~2.0–2.1 ppm (6 protons) or the aromatic protons if resolved. Avoid the N-CH2 peaks if they overlap with water.

Part 4: Data Interpretation & Calculation[2]

The Calculation Logic

Calculate the purity (


) using the following equation:


Where:

  • 
     = Integral area.
    
  • 
     = Number of protons contributing to the signal (e.g., 6 for DMSO2, 6 for DR167 acetyls).
    
  • 
     = Molar mass ( g/mol ).[2]
    
  • 
     = Mass weighed (mg).
    
Comparative Analysis: HPLC vs. qNMR
FeatureHPLC-UV/Vis1H-qNMR
Primary Output Retention Time & Peak Area %Chemical Shift & Molar Ratio
Reference Standard Required (High purity DR167)Not Required (Any trace IS works)
Impurity ID Limited (unless coupled with MS)Structural (Can identify hydrolysis)
Speed 30–45 mins (Gradient run + equilibration)10–15 mins (Prep + Acquisition)
Accuracy Relative (Area %

Weight %)
Absolute (True Weight %)
Limitation "Blind" to non-absorbing impurities (salts)Sensitivity (requires >5mg sample)
Visualization of Structural Logic

The following diagram details how qNMR distinguishes the target dye from its common hydrolysis byproduct (Mono-acetate), which HPLC might merge if the gradient is too shallow.

Logic Spectrum 1H-NMR Spectrum (DMSO-d6) Region_A Region: 2.0-2.2 ppm (Methyls) Spectrum->Region_A Region_B Region: 3.5-4.5 ppm (Ethyl Linkers) Spectrum->Region_B Peak_Pure Singlet (6H) Pure Di-acetate Region_A->Peak_Pure Peak_Impurity Split Singlets (3H+3H) Mono-acetate Region_A->Peak_Impurity If degraded Calc Integration Ratio Peak_Pure->Calc Peak_Impurity->Calc Conclusion Calculate % Hydrolysis Calc->Conclusion

Figure 2: Structural discrimination logic. qNMR detects the symmetry break caused by hydrolysis of one acetate group, appearing as split methyl signals.

Part 5: Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation , perform these checks:

  • T1 Test: Before the quantitative run, perform a quick "Inversion Recovery" experiment. If the longest

    
     is 4 seconds, set your relaxation delay (
    
    
    
    ) to 20 seconds (
    
    
    ).
  • 13C Satellites: For high-purity samples (>98%), the 13C satellite peaks (1.1% natural abundance) of the main signal can be confused with impurities. Verify if small side-peaks are spaced symmetrically by the coupling constant (

    
     Hz).
    
  • Solvent Residuals: DMSO-d6 absorbs water (peak at ~3.3 ppm). Ensure your diagnostic peaks do not overlap with the water signal. If they do, switch to Acetone-d6 (if soluble) or dry the DMSO.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate." Metrologia, 2019.

  • Schoenberger, T. "Determination of purity by 1H NMR spectroscopy: An overview of the method and its validation." Analytical and Bioanalytical Chemistry, 2012.

  • ChemicalBook. "Disperse Red 167:1 - Chemical Properties and Structure."[3]

  • National Institutes of Health (NIH). "Comparison of HPLC and qNMR for Purity Analysis." PubMed Central, 2023.

Sources

Comparative

colorimetric analysis (Lab*) of Disperse Red 167 dyed fabrics

A Technical Guide for High-Performance Textile Substrates[1][2] Executive Summary This guide provides a rigorous colorimetric and physicochemical analysis of C.I. Disperse Red 167 (DR 167) , a monoazo-based high-energy d...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for High-Performance Textile Substrates[1][2]

Executive Summary

This guide provides a rigorous colorimetric and physicochemical analysis of C.I. Disperse Red 167 (DR 167) , a monoazo-based high-energy disperse dye. While widely utilized for its cost-performance ratio in polyester (PET) dyeing, its validation requires precise control over reduction clearing and thermal history.

This document compares DR 167 against the industry benchmarks Disperse Red 60 (Anthraquinone) and Disperse Red 1 (Low-Energy Azo) , establishing DR 167 as the superior candidate for high-fastness blends where tinctorial strength is prioritized over absolute brightness.

The Analyte: C.I. Disperse Red 167

Chemical Basis: Unlike the anthraquinone-based Disperse Red 60, DR 167 is a heterocyclic monoazo dye. Its structure incorporates an acetoxyethyl functional group, which enhances its affinity for the hydrophobic polyester matrix and improves sublimation fastness compared to smaller azo molecules like Disperse Red 1.

  • CAS No: 61968-52-3 / 1533-78-4

  • Chromophore: Monoazo (Rubine shade)

  • Key Characteristic: "Bluish-Red" (Rubine) tone with high extinction coefficient.

Comparative Matrix: The "Why" Behind the Choice

In drug delivery and material science, selecting the active agent is a trade-off between stability and potency. The same logic applies here:

FeatureDisperse Red 167 (Target) Disperse Red 60 (Benchmark A) Disperse Red 1 (Benchmark B)
Chemistry Monoazo (Heterocyclic)AnthraquinoneMonoazo (Simple)
Tinctorial Strength High (Cost-effective)Low (Requires more dye)Medium
Shade (

)
Dull, Bluish-Red (Rubine)Bright, Clear RedYellowish-Red
Sublimation Fastness High (Suitable for Blends)HighLow (Migrates easily)
Light Fastness Moderate (ISO 4-5)Excellent (ISO 6-7) Poor
Primary Use Case Workhorse for dark shades/blendsHigh-end automotive/outdoorAcetate/Costume (Low durability)

Experimental Protocol: A Self-Validating System

To ensure reproducibility (E-E-A-T), the dyeing and analysis workflow must treat the fabric as a chromatographic column where the dye is the eluent. The critical control point is the Reduction Clearing (RC) step, which removes surface-adsorbed dye that distorts colorimetric data.

Workflow Diagram

The following flowchart outlines the validated pathway from substrate preparation to spectral analysis.

DyeingWorkflow Prep Substrate Prep (Scouring) Dyeing HTHP Dyeing 130°C, pH 4.5 Prep->Dyeing Clean Surface RC Reduction Clearing (CRITICAL STEP) Dyeing->RC Unfixed Dye Removal Dry Drying 100°C RC->Dry Stable Substrate Analysis Spectrophotometry (D65/10°) Dry->Analysis Data Acquisition

Figure 1: Validated experimental workflow.[1] Note that omitting Reduction Clearing (RC) invalidates


 calculations due to light scattering from surface crystals.
Detailed Methodology
  • Dyeing (The Reaction):

    • Substrate: 100% Polyester (PET) fabric, pre-scoured.

    • Liquor Ratio: 1:20 (mimics infinite bath thermodynamics).

    • Profile: Ramp 2°C/min to 130°C , hold for 60 min.

    • Chemistry: 2% o.w.f (on weight of fabric) DR 167, pH adjusted to 4.5 with Acetic Acid.

    • Why: pH 4.5 prevents hydrolytic degradation of the azo bond; 130°C exceeds the glass transition temperature (

      
      ) of PET (~70-80°C), opening the amorphous regions for dye diffusion.
      
  • Reduction Clearing (The Purification):

    • Treat dyed fabric with 2 g/L Sodium Hydrosulfite (Hydro) and 2 g/L NaOH at 80°C for 20 min.

    • Mechanism:[2][3] Azo groups on the surface are reduced to colorless amines and washed away. Dye inside the fiber is protected by the hydrophobic PET matrix. This ensures we measure only diffused dye.

  • Colorimetric Analysis (The Assay):

    • Instrument: Reflectance Spectrophotometer (e.g., Datacolor/HunterLab).

    • Settings: Illuminant D65, 10° Standard Observer, Specular Included (SPIN).

    • Metrics:

      
       and 
      
      
      
      (Kubelka-Munk strength).

Data Analysis & Interpretation

Representative Colorimetric Coordinates

The following data represents a typical 2.0% depth of shade on polyester.

ParameterDisperse Red 167 Disperse Red 60 Interpretation

(Lightness)
38.5045.20DR 167 yields a deeper, darker shade.

(Red-Green)
+48.00+55.10DR 60 is significantly redder/brighter.

(Yellow-Blue)
-4.50 (Bluish)+2.10 (Yellowish)Critical Diff: DR 167 is a "Rubine" (Blue-Red).

(Chroma)
48.2155.14DR 60 has higher saturation (purity).

(Yield)
14.5 9.2DR 167 is ~57% stronger per gram of dye.
Fastness Performance (ISO Standards)

For drug delivery devices or wearable textiles, color migration is a failure mode.

  • Wash Fastness (ISO 105-C06): DR 167 rates 4-5 (Excellent). The large molecular size prevents diffusion out of the fiber during laundering.

  • Sublimation (ISO 105-P01): DR 167 rates 4-5 at 180°C. This is superior to Disperse Red 1 (Rating 2-3), making DR 167 safe for heat-setting and pleating.

Mechanistic Insight: Adsorption Kinetics

Understanding the "drug-receptor" interaction (Dye-Fiber) is crucial for process optimization. DR 167 follows a Nernst Partitioning Mechanism modified by the dual-mode sorption model.

SorptionMechanism Dispersion Solid Dye (Dispersion) Solubilization Monomolecular Dye in Water Dispersion->Solubilization Temp > 100°C Adsorption Surface Adsorption Solubilization->Adsorption Partition Coeff (K) Diffusion Diffusion into Amorphous Polymer Adsorption->Diffusion Free Volume > Tg

Figure 2: Thermodynamic mechanism of Disperse Red 167 adsorption. The process is governed by the solubility of the dye in the polymer vs. the bath (Partition Coefficient).

Scientific Insight: The adsorption isotherm of DR 167 on polyester is linear up to saturation (Nernstian). This linearity indicates that the dye forms a solid solution within the polymer, unlike acid dyes on nylon which follow Langmuir (site-specific) binding. This "solid solution" behavior is what grants DR 167 its high wash fastness.

References

  • World Dye Variety. (2012).[4] Disperse Red 167 Properties and Applications.[2][5][6][7][8][9][10][11] Retrieved from

  • BenchChem. (2025).[1] Cross-lab study on the colorimetric properties of Disperse Red 354 (Comparative data for DR 167). Retrieved from

  • Science Arena Publications. (2020).[12] Enhancement of dyeing Technology of Polyester fabric with disperse red 167. Retrieved from

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective (Comparison of Azo vs Anthraquinone). Retrieved from

  • ResearchGate. (2017). Dye Exhaustion on each fabric by applying CI Disperse Red 167. Retrieved from

Sources

Validation

Disperse Red 167 bioaccumulation potential in aquatic organisms

Comparative Bioaccumulation Potential of Disperse Red 167 in Aquatic Organisms: A Toxicokinetic Guide For researchers, environmental toxicologists, and drug development professionals, evaluating the ADME (Absorption, Dis...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioaccumulation Potential of Disperse Red 167 in Aquatic Organisms: A Toxicokinetic Guide

For researchers, environmental toxicologists, and drug development professionals, evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of highly lipophilic, high-molecular-weight compounds is a critical analytical challenge. Disperse Red 167 (DR167), a complex hydrophobic azo dye, serves as an optimal model for assessing the bioaccumulation potential of poorly water-soluble molecules ()[1].

While its stable aromatic structure makes it highly persistent (P) in aquatic environments, recent toxicokinetic data reveals that it does not meet the regulatory criteria for bioaccumulation (B)[1]. This guide objectively compares the bioaccumulation potential of DR167 against alternative azo dyes and provides a self-validating experimental framework for aquatic bioconcentration assessment.

Physicochemical Profiling & Bioaccumulation Metrics

Bioaccumulation in aquatic organisms is primarily driven by a molecule's lipophilicity (Log Kow) and its ability to permeate biological membranes (steric hindrance). DR167 has a large molecular weight (519.9 g/mol ) and extremely low water solubility, causing it to form colloidal dispersions rather than true aqueous solutions in aquatic environments ()[2].

Table 1: Quantitative Comparison of DR167 vs. Structural Alternatives

CompoundMolecular Weight ( g/mol )Log KowWater Solubility (mg/L)Bioaccumulation Potential (BCF)Aquatic Ecotoxicity (LC50, mg/L)
Disperse Red 167 519.93.7 - 5.1< 0.1 (Colloidal)Low (BCF < 100)> 28.6 (Low toxicity at solubility limit)
Disperse Red 1 314.3~4.0~0.2Moderate< 10.0 (Higher toxicity due to arylamines)
Disperse Orange 30 448.94.5< 0.1Low> 20.0

Data synthesized from ECCC assessments and chemical databases[1],[2],[3].

Mechanistic Workflow: Aquatic Bioaccumulation Assessment

To accurately measure the Bioconcentration Factor (BCF) of highly hydrophobic compounds like DR167, researchers must utilize dynamic flow-through systems to prevent concentration depletion via surface adsorption.

Bioaccumulation_Workflow Exposure 1. Aqueous/Dietary Exposure (Flow-Through System) Uptake 2. Toxicokinetic Uptake Phase (Steady-State Monitoring) Exposure->Uptake Depuration 3. Depuration Phase (Clearance Rate Determination) Uptake->Depuration Metabolism 5. Azo-Reductase Cleavage (Metabolite Profiling) Uptake->Metabolism In vivo biotransformation Analysis 4. Lipid Normalization & BCF Calculation Depuration->Analysis Depuration->Metabolism

Fig 1: Workflow for assessing aquatic bioaccumulation and toxicokinetics of Disperse Red 167.

Self-Validating Experimental Protocol: In Vivo Fish Bioconcentration Assay (Adapted from OECD 305)

When evaluating compounds with a Log Kow > 3.0, static exposure models fail due to rapid partitioning into organic matter or test vessel walls. The following protocol integrates self-validating checkpoints to ensure data integrity.

  • Phase 1: Flow-Through System Equilibration

    • Methodology: Maintain DR167 at 1/10th of its LC50 in a continuous flow-through aquatic system using a minimal solvent vehicle (e.g., <0.1% DMF).

    • Causality: DR167 is highly hydrophobic and prone to colloidal dispersion. A flow-through system continuously replenishes the compound, ensuring the exposure concentration remains constant despite rapid partitioning[1].

    • Self-Validation Check: Continuous LC-MS/MS monitoring of inflow versus outflow water. A variance of <20% confirms exposure stability; greater variance indicates system fouling or excessive adsorption, preventing false-negative uptake data.

  • Phase 2: Steady-State Uptake (28 Days)

    • Methodology: Introduce the aquatic model (e.g., Oncorhynchus mykiss) and sample muscle/liver tissue and water at logarithmic intervals (Days 1, 3, 7, 14, 21, 28).

    • Causality: Captures the non-linear toxicokinetics of lipophilic partitioning into fish adipose tissue over time.

    • Self-Validation Check: Plotting tissue concentration over time must yield an asymptotic curve (steady-state). If the curve remains linear at Day 28, the uptake phase must be extended, as equilibrium has not been reached.

  • Phase 3: Depuration and Clearance Tracking (14 Days)

    • Methodology: Transfer subjects to clean, dye-free water. Sample tissues at Days 1, 3, 7, and 14 to measure the elimination rate constant (

      
      ).
      
    • Causality: Differentiates true internal bioaccumulation from reversible dermal or gill surface binding. Large molecules like DR167 often bind externally without crossing the lipid bilayer.

    • Self-Validation Check: Mass balance recovery. The sum of excreted metabolites (e.g., arylamines generated via azo-reductase cleavage) and residual tissue burden must equal the steady-state body burden recorded at Day 28 ()[4].

  • Phase 4: Lipid Normalization & BCF Derivation

    • Methodology: Normalize all tissue concentrations to a standard 5% lipid content before calculating the BCF (

      
      ).
      
    • Causality: Eliminates inter-species and intra-species variance in adiposity, allowing for an objective comparison against regulatory bioaccumulation thresholds (BCF > 2000).

Comparative Analysis: Why DR167 Exhibits Low Bioaccumulation

Despite a Log Kow indicating high lipophilicity (3.7 - 5.1), DR167 demonstrates a low bioconcentration factor (BCF < 100) ()[3]. This apparent contradiction is explained by two mechanistic factors:

  • Steric Hindrance: The molecular diameter and weight (519.9 g/mol ) of DR167 restrict its passive diffusion across the gill epithelium[2]. Unlike smaller azo dyes (e.g., Disperse Red 1), DR167 is largely excluded from internal systemic circulation, remaining biologically unavailable in the sediment[1].

  • The Critical Body Burden (CBB) Paradigm: The CBB approach mathematically links the BCF and external effect concentration (LC50):

    
     ()[5]. Because DR167 cannot achieve a high internal BCF due to steric exclusion, it cannot reach the lethal body burden required to induce acute systemic toxicity. This explains its low aquatic toxicity (>28.6 mg/L) compared to smaller, more permeable alternatives[5].
    

References

Sources

Comparative

Comparative Validation of the Langmuir Isotherm for Disperse Red 167 Adsorption

Disperse Red 167 (DR 167) is a complex, high-molecular-weight azo dye extensively utilized in textile manufacturing. Due to its aromatic structure and environmental persistence, removing DR 167 from wastewater via adsorp...

Author: BenchChem Technical Support Team. Date: March 2026

Disperse Red 167 (DR 167) is a complex, high-molecular-weight azo dye extensively utilized in textile manufacturing. Due to its aromatic structure and environmental persistence, removing DR 167 from wastewater via adsorption is a critical environmental imperative. For researchers scaling up these treatment processes, mathematically validating the adsorption mechanism is non-negotiable.

The Langmuir isotherm —which postulates monolayer adsorption onto a surface with a finite number of identical, homogeneous sites—serves as the gold standard for evaluating chemisorption capacity. However, its validity is not universal; it is strictly governed by the physicochemical interplay between the specific adsorbent and the dye. This guide objectively compares the performance of advanced adsorbents for DR 167 removal, analyzing where the Langmuir model succeeds versus where alternative models (e.g., Freundlich) provide a superior fit. Furthermore, we provide a self-validating experimental protocol to ensure rigorous, reproducible isotherm modeling.

Comparative Adsorbent Performance & Model Adherence

To objectively assess the applicability of the Langmuir model, we must compare adsorbents with distinct surface chemistries. The table below synthesizes experimental data across three different adsorbent classes, highlighting how surface modifications dictate isotherm adherence.

Adsorbent MaterialOptimal TempRemoval EfficiencyLangmuir

Best Fit IsothermMechanistic Driver
Mg-Fe@Biochar 318 K92.7%0.9987LangmuirMonolayer Chemisorption
Bamboo-based AC 323 K (50°C)90.2%Sub-optimalFreundlich / TemkinMultilayer Physisorption
Pyrolytic Tire Char 299 K (26°C)26.9 - 50.7%Sub-optimalFreundlichHeterogeneous Pores
Mechanistic Causality Behind Isotherm Fits
  • The Langmuir Success (Mg-Fe@Biochar): The Langmuir model assumes uniform adsorption energies[1]. The successful hydrothermal loading of Mg-Fe bimetallic nanoparticles onto biochar creates highly specific, uniformly distributed active functional groups (O–H, COO–). This uniformity facilitates 1:1 surface complexation, hydrogen bonding, and

    
     interactions, perfectly aligning with the Langmuir assumption of monolayer chemisorption[1].
    
  • The Freundlich Default (Bamboo AC & Tire Char): In contrast, raw pyrolytic tire char and bamboo-based activated carbons possess highly heterogeneous pore size distributions. Consequently, DR 167 adsorption on these materials follows the Freundlich model, indicating multilayer physisorption on a surface with varying affinities[2],[3].

Experimental Causality: Driving the Adsorption Thermodynamics

When designing an isotherm validation study, empirical variables cannot be chosen arbitrarily. Every parameter must be optimized based on the thermodynamic and electrostatic properties of the dye.

  • Electrostatic Causality (pH Control): Disperse dyes ionize in aqueous environments. Lowering the pH (e.g., pH 2–3) heavily protonates the adsorbent surface due to an influx of

    
     ions. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye anions, maximizing the adsorption rate[4].
    
  • Thermodynamic Causality (Temperature Control): The adsorption of DR 167 is fundamentally an endothermic process (

    
    )[1]. Increasing the system temperature (e.g., from 298 K to 318 K) serves two purposes: it increases the solubility of the bulky DR 167 molecules, and it provides the necessary kinetic energy to overcome the activation barrier for intra-particle diffusion, thereby directly increasing the maximum adsorption capacity (
    
    
    
    )[1].

Self-Validating Protocol for Langmuir Isotherm Validation

To ensure data integrity, the following step-by-step methodology incorporates internal controls to prevent false-positive Langmuir fits.

Step 1: Matrix Preparation & Dosing Gradient
  • Prepare a 1,000 mg/L stock solution of DR 167.

  • Dilute the stock to create a strict concentration gradient (

    
    : 10, 20, 30, 40, and 50 mg/L)[3].
    
  • Causality: A wide gradient is mandatory. Low concentrations capture the linear Henry's law region, while high concentrations force the system to reach surface saturation (

    
    )—the mathematical hallmark required to validate the Langmuir equation.
    
Step 2: Isothermal Batch Adsorption
  • Dispense a fixed mass of the target adsorbent (e.g., 12.0 g/L) into each concentration flask[2].

  • Adjust the solution to the optimal acidic pH using 0.1 M HCl.

  • Agitate the samples in an isothermal shaker at a constant elevated temperature (e.g., 318 K) until equilibrium is reached (typically 15.4 hours)[5].

  • Self-Validation Check: Run parallel blank samples (dye + no adsorbent) to account for dye degradation or adherence to glassware, and control samples (adsorbent + pure water) to establish a baseline for analytical quantification.

Step 3: Phase Separation & Analytical Quantification
  • Centrifuge the suspension at 5,000 RPM for 10 minutes to isolate the supernatant.

  • Quantify the equilibrium dye concentration (

    
    ) using UV-Vis spectroscopy at DR 167's maximum absorbance wavelength (
    
    
    
    nm)[5].
Step 4: Non-Linear Regression & Statistical Validation
  • Calculate the equilibrium adsorption capacity (

    
    ) using the mass balance equation: 
    
    
    
  • Fit the resulting data to the non-linear Langmuir equation:

    
    
    
  • Validation Metric: Do not rely solely on the coefficient of determination (

    
    ). Calculate the Akaike Information Criterion (AICc) to penalize model overfitting. A superior Langmuir fit is only validated if its AICc score is significantly lower than that of the Freundlich model[2].
    

Experimental Workflow Visualization

LangmuirValidation N1 1. Adsorbent Dosing (Concentration Gradient) N2 2. pH & Temp Control (Protonation & Kinetics) N1->N2 Matrix Setup N3 3. Isothermal Agitation (Equilibrium Attainment) N2->N3 Endothermic Drive N4 4. UV-Vis Spectroscopy (Quantify Ce at 635 nm) N3->N4 Phase Separation N5 5. Non-Linear Regression (Langmuir vs Freundlich) N4->N5 Model Validation

Fig 1. Self-validating experimental workflow for Langmuir isotherm modeling of DR 167 adsorption.

References

  • Wang, H., et al. (2022). High efficiency adsorption of Disperse Red 167 dye by Mg-Fe bimetallic oxide@biochar composites. Desalination and Water Treatment. 1

  • CEON. (2019). THE REMOVAL OF DISPERSE DYE FROM WATER BY ADSORPTION ON A NEW ADSORBENT. 4

  • Wang, L., et al. (2013). Removal of Disperse Red dye by bamboo-based activated carbon: optimisation, kinetics and equilibrium. PubMed. 2

  • SCIRP. (2020). Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review. Scientific Research Publishing. 5

  • ThaiJo. Adsorption of anionic, cationic and disperse dyes with activated pyrolytic tire char. Thai Journals Online. 3

Sources

Safety & Regulatory Compliance

Safety

Disperse Red 167: Proper Disposal Procedures &amp; Safety Protocol

Executive Summary & Core Directive Disperse Red 167 (CAS: 61968-52-3 / 26850-12-4) is a monoazo dye characterized by low water solubility and high thermal stability. While not classified as a federally listed RCRA hazard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Disperse Red 167 (CAS: 61968-52-3 / 26850-12-4) is a monoazo dye characterized by low water solubility and high thermal stability. While not classified as a federally listed RCRA hazardous waste (P or U list) in its pure form, it poses specific environmental hazards (aquatic toxicity) and sensitization risks that mandate strict containment.[1]

The Golden Rule: Zero Drain Disposal. Under no circumstances should Disperse Red 167, or aqueous dispersions containing it, be discharged into municipal sewer systems.[1] All waste must be segregated and incinerated via a licensed chemical waste contractor.

Technical Hazard Profile (The "Why" Behind the Protocol)

To handle this chemical safely, you must understand its physicochemical behavior.

PropertyDataOperational Implication
Chemical Class Monoazo DyePotential to release aromatic amines under reducing conditions; skin sensitizer.
Solubility (Water) Insoluble / DispersibleDo not flush. It will settle in traps or pass through treatment plants, accumulating in biosolids.[1]
Solubility (Organic) Soluble in Acetone, DMFAcetone is the primary decontamination solvent.
Physical State Dark Red PowderHigh risk of airborne particulate generation. Respiratory protection is critical.
Environmental Aquatic Toxicity (H412)Must be isolated from environmental release pathways.[2]
Personal Protective Equipment (PPE)

Standard lab coats and safety glasses are insufficient for dry powder handling due to the fine particulate nature of disperse dyes.

  • Respiratory: N95 respirator (minimum) or P100 HEPA filter if handling >10g of dry powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-glove if dissolving in organic solvents like acetone or DMF to prevent permeation.

  • Ocular: Chemical safety goggles (tight-fitting) are required. Face shields are recommended during scale-up operations.

Waste Segregation & Classification

Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance.

Decision Logic for Waste Streams

Use the following logic to determine the correct waste stream for your material.

WasteSegregation Start Disperse Red 167 Waste State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Debris Contaminated Debris (Gloves, Paper, Wipes) State->Debris BinSolid Solid Hazardous Waste (Label: Toxic, Irritant) Solid->BinSolid SolventCheck Primary Solvent? Liquid->SolventCheck BinDebris Solid Hazardous Debris (Double Bagged) Debris->BinDebris Aqueous Aqueous Dispersion (Water-based) SolventCheck->Aqueous Water Organic Organic Solution (Acetone, Ethanol, DMF) SolventCheck->Organic Solvent BinAq Aqueous Waste (Trace Organics) Aqueous->BinAq BinOrg Organic Solvent Waste (Halogenated/Non-Halogenated) Organic->BinOrg

Caption: Waste segregation logic flow. Ensure aqueous dispersions are NOT poured down the drain.[2]

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Powder)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid." Constituents: "Disperse Red 167."[3][4][5][6][7][8][9][10] Hazard Checkbox: "Toxic" and "Irritant."

  • Procedure:

    • Transfer waste powder using a dedicated spatula or scoop to minimize dust.

    • Wipe the thread of the container with a dry tissue before closing to ensure a tight seal.

    • Place the container in the satellite accumulation area.

Protocol B: Liquid Waste (Aqueous Dispersions)
  • Context: Dye baths or wash water.

  • Container: Polyethylene carboy (5L or 20L).

  • Labeling: "Hazardous Waste - Aqueous." Constituents: "Water (99%), Disperse Red 167 (<1%)."[1]

  • Critical Note: Even though the dye is insoluble, the suspension is toxic to aquatic life.

  • Procedure:

    • Pour liquid into the carboy using a funnel.

    • Do not fill >90% capacity to allow for thermal expansion.

    • Cap tightly.

Protocol C: Liquid Waste (Organic Solutions)
  • Context: Decontamination rinsates (Acetone/Ethanol) or stock solutions.

  • Container: Solvent safety can (steel or fluorinated HDPE) or glass bottle if volume is <4L.

  • Labeling: "Hazardous Waste - Flammable/Organic." Constituents: "Acetone, Disperse Red 167."[1][4]

  • Procedure:

    • Segregate based on the solvent (e.g., Non-Halogenated).

    • Disperse Red 167 is stable in common organic solvents and does not require special stabilization.

Spill Management & Decontamination

Because Disperse Red 167 is a fine powder, spills spread easily via air currents.[1] Do not use compressed air to clean surfaces.

Decontamination Solvent

Acetone is the solvent of choice. Water will only smear the dye; ethanol is moderately effective but slower.

Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Size & Hazard (Is powder airborne?) Alert->Assess PPE Don PPE (Gloves, Goggles, N95) Assess->PPE Type Spill Type? PPE->Type DrySpill Dry Powder Type->DrySpill WetSpill Liquid/Solution Type->WetSpill CleanDry 1. Cover with wet paper towel (prevents dust) 2. Scoop/Wipe up DrySpill->CleanDry CleanWet 1. Absorb with vermiculite or absorbent pads WetSpill->CleanWet Decon Decontaminate Surface (Wipe with Acetone) CleanDry->Decon CleanWet->Decon Dispose Bag Waste & Label Decon->Dispose

Caption: Operational workflow for containing and cleaning Disperse Red 167 spills.

Regulatory Compliance
  • RCRA (USA): Disperse Red 167 is not a P- or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1] Due to aquatic toxicity, it is best practice to manage it as Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents like Acetone, which triggers F-listing or D001 ignitability).[1]

  • TSCA: Ensure any R&D use complies with the TSCA exemption requirements if the substance is not on the inventory for your specific application.

  • Sanitation Districts: Strictly prohibited from sewer discharge due to "pass-through" and "interference" regulations regarding colored effluent and toxic organics.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Disperse Red 1. Retrieved from (Note: Disperse Red 1 is a structural analog often used for hazard benchmarking).

  • U.S. Environmental Protection Agency. (2025). RCRA Waste Classification Guide. Retrieved from .

  • ChemicalBook. (2025). Disperse Red 167:1 Properties and Safety. Retrieved from .

  • SD International. (2025).[6] Technical Data Sheet: Disperse Red 167 (200%). Retrieved from .

  • BenchChem. (2025).[2][11] Solubility and Stability of Disperse Dyes. Retrieved from .

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Disperse Red 167

Part 1: Executive Safety Assessment Disperse Red 167 is a monoazo dye commonly used in textile research and material science. While often categorized as a "low hazard" industrial chemical compared to volatile organic com...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Disperse Red 167 is a monoazo dye commonly used in textile research and material science. While often categorized as a "low hazard" industrial chemical compared to volatile organic compounds, this classification is misleading in a research setting.

The Scientist's Perspective: The primary risks are skin sensitization (H317) and chronic aquatic toxicity . However, the operational danger lies in its physical form—a fine, electrostatic powder that drifts easily—and its chemical structure. As an azo dye, it possesses the potential for reductive cleavage into aromatic amines under metabolic conditions. Therefore, we treat this substance with the rigor of a potential mutagen (ALARA principle), specifically guarding against inhalation and dermal absorption.

Core Hazard Profile
Hazard ClassGHS CodeOperational Implication
Skin Sensitization H317 Minute exposure can trigger long-term allergic dermatitis. Zero skin contact is the goal.
Aquatic Toxicity H411/H412 Strictly prohibited from drain disposal. All waste must be sequestered.
Physical Hazard Dust High electrostatic potential; powder clings to surfaces and PPE, leading to secondary contamination.

Part 2: The PPE Matrix (Phase-Dependent)

Effective protection requires adapting PPE to the state of the matter. A glove suitable for the dry powder may fail catastrophically once the dye is dissolved in an organic solvent.

Table 1: PPE Specifications
Protection ZonePhase A: Solid / Powder Handling Phase B: Solution Handling (e.g., Acetone, DMF)
Hand Protection Nitrile (Standard) [1][2][3][4]• Thickness: ≥ 0.11 mm• Focus: Dexterity & Tactility• Change Freq: Every 60 mins or if stained.Nitrile (High Grade) or Laminate • Thickness: ≥ 0.20 mm (Double gloving recommended)• Rationale: Solvents like Acetone/DMF permeate standard nitrile rapidly, carrying the dye through to the skin.
Respiratory N95 / P2 Respirator Minimum requirement. If weighing >10g outside a hood, upgrade to P100/P3 half-mask.Fume Hood (Engineering Control) Respiratory PPE is secondary to LEV (Local Exhaust Ventilation).
Eye Protection Safety Goggles (Indirect Vent) Crucial: Do NOT use safety glasses. Fine dust drifts around lenses; goggles provide a seal.Safety Goggles + Face Shield Required if pouring volumes >500mL to prevent splash-back.
Body Defense Lab Coat (Buttoned to neck) Tyvek sleeves recommended to bridge the gap between glove and cuff.Chemical-Resistant Apron Required over lab coat during solubilization.

Part 3: Operational Protocol & Logic

Engineering Controls: The Primary Barrier

Do not rely solely on PPE. All open handling of Disperse Red 167 must occur within a certified chemical fume hood or a powder containment balance enclosure.

  • Velocity Check: Ensure face velocity is 0.3–0.5 m/s. Too high (>0.6 m/s) will create turbulence, blowing the lightweight powder out of the weigh boat.

Step-by-Step Handling Workflow
Step 1: Anti-Static Weighing
  • The Problem: Disperse dyes are highly electrostatic. They "jump" from spatulas, contaminating the balance and the user's cuffs.

  • The Fix: Use an anti-static gun (ionizer) on the weigh boat and spatula before dispensing.

  • Technique:

    • Place a disposable spill mat (absorbent side up) inside the hood.

    • Don PPE (Phase A).

    • Tare the balance before opening the stock container.

    • Transfer powder slowly. If spillage occurs on the balance, do not blow it off . Wipe with a damp Kimwipe immediately.

Step 2: Solubilization (The Critical Transition)
  • The Risk: Once dissolved (e.g., in Acetone or Ethanol), the dye becomes lipophilic and can penetrate skin rapidly.

  • Protocol:

    • Upgrade Gloves: Don a second pair of nitrile gloves or switch to thicker chemical-resistant gloves (Phase B).

    • Add solvent slowly to the powder (not powder to solvent) to minimize splash risk.

    • Seal the vessel immediately after dissolution.

Step 3: Decontamination
  • Field Insight: Soap and water often spread the dye rather than removing it.

  • Procedure:

    • Wipe surfaces with a 10% ethanol-soaked paper towel to solubilize surface residues.

    • Follow with a 10% Bleach (Sodium Hypochlorite) wipe.

    • Mechanism: Bleach oxidizes the azo linkage (-N=N-), breaking the chromophore and chemically degrading the dye structure, reducing its sensitization potential.

Part 4: Visualization (Safe Handling Workflow)

SafeHandling Start START: Risk Assessment PhaseA PHASE A: Solid Handling (Dust Hazard) Start->PhaseA EngControl Engineering Control: Fume Hood / Balance Shield PhaseA->EngControl Weighing Weighing Protocol: Use Ionizer/Static Gun EngControl->Weighing Transition DECISION: Solubilization? Weighing->Transition PhaseB PHASE B: Solution Handling (Permeation Hazard) Transition->PhaseB Yes (Adding Solvent) Waste Waste Disposal: Segregated Solids & Liquids Transition->Waste Dry Waste Only GloveUp ACTION: Double Glove / Upgrade Chemical Resistance PhaseB->GloveUp Dissolve Dissolution: Add Solvent to Powder GloveUp->Dissolve Dissolve->Waste Decon Decontamination: 1. Ethanol Wipe 2. Bleach (Oxidation) Waste->Decon

Figure 1: Operational workflow distinguishing between solid and solution handling phases to ensure appropriate PPE adaptation.

Part 5: Emergency Response & Disposal

Spill Management
  • Dry Spill: Do NOT sweep. Sweeping generates airborne dust.

    • Action: Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop up the wet mass.

  • Wet Spill (Solvent):

    • Action: Use universal absorbent pads. If the solvent is volatile (Acetone), ensure the fume hood sash is lowered to contain vapors.

Waste Disposal
  • Liquids: Collect in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform). Label clearly with "Contains Azo Dye – Sensitizer."

  • Solids: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste . Do not throw in regular trash; this protects custodial staff from unknown sensitization risks.

References

  • ChemicalBook. (2026).[5] Disperse Red 167:1 - Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Disperse Red 1 (Generic Azo Dye Reference). Retrieved from

  • ETAD (Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers). (2023). Reference for the Safe Handling of Dyes. Retrieved from

  • Fisher Scientific. (n.d.). Chemical Resistant Gloves Selection Guide. Retrieved from

  • Santa Cruz Biotechnology. (2010). Disperse Red 1 Safety Data Sheet (Sensitization Data). Retrieved from

Sources

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